1-(3-Nitrophenylsulfonyl)piperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 37.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 175845. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-nitrophenyl)sulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S/c14-13(15)10-5-4-6-11(9-10)18(16,17)12-7-2-1-3-8-12/h4-6,9H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBNTCYTNHCSJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306348 | |
| Record name | 1-(3-NITROPHENYLSULFONYL)PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645055 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
91619-31-7 | |
| Record name | 1-[(3-Nitrophenyl)sulfonyl]piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91619-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 175845 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091619317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 91619-31-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175845 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3-NITROPHENYLSULFONYL)PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 1-(3-Nitrophenylsulfonyl)piperidine: Chemical Properties and Structure
Abstract: This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental protocols related to 1-(3-Nitrophenylsulfonyl)piperidine. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. All quantitative data is presented in tabular format for clarity, and detailed methodologies for synthesis and characterization are described. Visual diagrams generated using Graphviz are included to illustrate the compound's structure and synthesis workflow.
Chemical Structure and Identifiers
This compound is a sulfonamide derivative characterized by a piperidine ring linked to a 3-nitrophenyl group via a sulfonyl bridge. The piperidine ring, a saturated six-membered heterocycle, is expected to adopt a stable chair conformation, a common feature for such structures.[1] The molecule's identity is defined by several key identifiers:
-
IUPAC Name: 1-[(3-nitrophenyl)sulfonyl]piperidine
-
Canonical SMILES: C1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)--INVALID-LINK--[O-][2][4]
References
An In-depth Technical Guide to the Synthesis of 1-(3-Nitrophenylsulfonyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(3-Nitrophenylsulfonyl)piperidine, a valuable building block in medicinal chemistry and drug development. The document details the synthetic pathway, experimental protocols, and characterization of the target compound and its precursor.
Synthesis Pathway
The synthesis of this compound is a two-step process. The first step involves the preparation of the key intermediate, 3-nitrobenzenesulfonyl chloride, from nitrobenzene. The second step is the sulfonylation of piperidine with the synthesized 3-nitrobenzenesulfonyl chloride to yield the final product.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride
This protocol is adapted from a patented industrial process, known for its high efficiency.[1][2]
Reaction:
Nitrobenzene is reacted with chlorosulfonic acid, followed by treatment with thionyl chloride to yield 3-nitrobenzenesulfonyl chloride.
Procedure:
-
To 521.0 g (4.4 mol) of chlorosulfonic acid, add 123.1 g (1.0 mol) of nitrobenzene dropwise over 4 hours at a temperature of 112 °C.
-
Stir the mixture at this temperature for an additional 4 hours.
-
Cool the reaction mixture to 70 °C and add 110.0 g (0.92 mol) of thionyl chloride dropwise over 2 hours.
-
Continue stirring at 70 °C until the evolution of gas ceases.
-
Cool the reaction mixture and pour it into ice-water at 5 °C.
-
Filter the precipitated 3-nitrobenzenesulfonyl chloride by suction and wash with water and then with a sodium hydrogen carbonate solution.
-
The moist product can be used directly in the next step or dried to determine the yield.
Quantitative Data:
| Parameter | Value | Reference |
| Yield of dry product | 96.3% | [1] |
| Purity of moist product | 89.9% | [1] |
Step 2: Synthesis of this compound
This protocol is based on established methods for the sulfonylation of amines and analogous reactions with piperidine derivatives.[3][4]
Reaction:
3-Nitrobenzenesulfonyl chloride is reacted with piperidine in the presence of a base to form this compound.
Procedure:
-
Dissolve piperidine (1.0 equivalent) in dichloromethane in a round-bottom flask and cool the solution to 0-5 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
To this mixture, add a solution of 3-nitrobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane dropwise, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.
Expected Quantitative Data:
While a specific yield for this reaction is not detailed in the direct search results, high yields (typically around 90%) are expected based on analogous reactions.[3][4]
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₁₄N₂O₄S |
| Molecular Weight | 270.31 g/mol |
| Melting Point | 124 °C |
| Appearance | Off-white to yellow solid |
| Yield | High (approx. 90%) |
Characterization Data
The structure and purity of this compound can be confirmed by standard analytical techniques. The following are expected spectral data based on the analysis of structurally similar compounds.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show characteristic signals for the protons on the nitrophenyl ring (typically in the aromatic region, δ 7.5-8.5 ppm) and the piperidine ring (in the aliphatic region, δ 1.5-3.5 ppm).
-
¹³C NMR: The spectrum should display signals corresponding to the carbons of the nitrophenyl group (δ ~120-150 ppm) and the piperidine ring.
3.2. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the sulfonyl group (S=O stretching around 1350 cm⁻¹ and 1160 cm⁻¹) and the nitro group (N-O stretching around 1530 cm⁻¹ and 1350 cm⁻¹).
3.3. Mass Spectrometry (MS)
High-resolution mass spectrometry should confirm the molecular weight of the compound, with the molecular ion peak ([M+H]⁺) expected at m/z 271.07.
Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
References
In-Depth Technical Guide: 1-(3-nitrophenylsulfonyl)piperidine (CAS 91619-31-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 1-(3-nitrophenylsulfonyl)piperidine, a heterocyclic compound featuring a piperidine ring linked to a nitrophenylsulfonyl group. The presence of the piperidine moiety, a common scaffold in pharmaceuticals, and the electron-withdrawing nitrobenzenesulfonyl group suggests potential for diverse biological activities. Piperidine and its derivatives are known to exhibit a wide range of pharmacological effects, including but not limited to, anticancer, antimicrobial, and neuroprotective properties. This document consolidates available data on this compound, outlines a plausible synthetic route, and explores its potential interactions with key cellular signaling pathways.
Physical and Chemical Data
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 91619-31-7 |
| Chemical Name | This compound |
| Molecular Formula | C₁₁H₁₄N₂O₄S[1] |
| Molecular Weight | 270.305 g/mol [1] |
| Canonical SMILES | C1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)--INVALID-LINK--[O-][2] |
| InChIKey | BZBNTCYTNHCSJU-UHFFFAOYSA-N[2] |
Table 2: Physical Properties (Predicted and Comparative)
| Property | This compound | 1-(4-Nitrophenyl)piperidine (CAS 6574-15-8) |
| Melting Point | Data not available | 104-106 °C |
| Boiling Point | Data not available | Data not available |
| Density | Data not available | Data not available |
| Appearance | Likely a solid at room temperature | Solid |
Experimental Protocols
Proposed Synthesis of this compound
The synthesis of this compound can be achieved via a nucleophilic substitution reaction between piperidine and 3-nitrobenzenesulfonyl chloride. This method is analogous to established procedures for the synthesis of other N-sulfonylated piperidines.
Reaction Scheme:
Piperidine + 3-Nitrobenzenesulfonyl Chloride → this compound + Triethylamine Hydrochloride
Materials and Reagents:
-
Piperidine
-
3-Nitrobenzenesulfonyl chloride
-
Triethylamine (or another suitable base, e.g., pyridine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve piperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add a solution of 3-nitrobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the stirred piperidine solution over 30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.
Analytical Characterization
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the chemical structure by showing the characteristic signals for the piperidine and 3-nitrophenylsulfonyl moieties.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the sulfonyl group (S=O stretching) and the nitro group (N-O stretching).
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.
Biological Context and Potential Signaling Pathways
While the specific biological activity of this compound has not been extensively studied, the piperidine and nitrobenzenesulfonamide moieties are present in many biologically active compounds. Piperidine derivatives have been shown to modulate key cellular signaling pathways, including the PI3K/Akt and NF-κB pathways, which are often dysregulated in diseases such as cancer and inflammatory disorders.[3][4]
Potential Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Many inhibitors of this pathway incorporate a piperidine scaffold. It is plausible that this compound could interact with components of this pathway, potentially leading to the inhibition of downstream signaling and induction of apoptosis in cancer cells.
Caption: Potential modulation of the PI3K/Akt signaling pathway.
Potential Modulation of the NF-κB Signaling Pathway
The NF-κB signaling pathway plays a crucial role in inflammation and immunity, and its aberrant activation is linked to various cancers. Some piperidine-containing compounds have been shown to inhibit this pathway. This compound could potentially interfere with the activation of NF-κB, leading to anti-inflammatory or anti-cancer effects.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound.
Caption: Workflow for synthesis and characterization.
Conclusion
This compound is a compound with potential for biological activity based on its structural motifs. While specific physical and chemical data are limited, this guide provides a framework for its synthesis and characterization. Further investigation into its biological effects, particularly its interaction with key signaling pathways such as PI3K/Akt and NF-κB, is warranted to explore its therapeutic potential. The provided protocols and diagrams serve as a valuable resource for researchers initiating studies on this and related compounds.
References
- 1. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Reactivity of the 3-Nitrobenzenesulfonyl Group with Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental reactivity of the 3-nitrobenzenesulfonyl group, a critical moiety in modern organic synthesis and drug development. We will delve into its reaction with amines, exploring the underlying mechanisms, quantitative aspects of reactivity, and key applications, particularly its role as the "nosyl" protecting group and its utility in the Fukuyama-Mitsunobu reaction.
Introduction to the 3-Nitrobenzenesulfonyl Group
The 3-nitrobenzenesulfonyl group, often introduced using 3-nitrobenzenesulfonyl chloride, is a powerful tool in the chemist's arsenal. The presence of the electron-withdrawing nitro group at the meta position of the benzene ring significantly enhances the electrophilicity of the sulfur atom in the sulfonyl chloride. This heightened reactivity makes it an excellent reagent for the sulfonylation of a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides.[1]
Core Reactivity with Amines: Sulfonamide Formation
The fundamental reaction of 3-nitrobenzenesulfonyl chloride with a primary or secondary amine is a nucleophilic acyl substitution at the sulfonyl sulfur. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom, leading to the displacement of the chloride leaving group and the formation of a sulfonamide, with the concomitant generation of hydrochloric acid.
General Reaction Scheme:
Due to the production of HCl, a base is typically employed to neutralize the acid and drive the reaction to completion. Common bases include pyridine, triethylamine, or an excess of the amine reactant itself.
Factors Influencing Reactivity
The rate and success of the sulfonylation reaction are influenced by several factors:
-
Nucleophilicity of the Amine: The reactivity generally follows the nucleophilicity of the amine. Aliphatic amines are typically more nucleophilic and react more readily than aromatic amines. Steric hindrance around the nitrogen atom can significantly decrease the reaction rate.
-
Solvent: The choice of solvent can impact the reaction rate and solubility of the reactants. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.
-
Temperature: The reaction is often carried out at room temperature, but for less reactive amines, heating may be necessary.
-
Base: The strength and steric bulk of the base can influence the reaction outcome.
Quantitative Data on Sulfonamide Formation
| Amine | Amine Type | Product | Yield (%) | Reference |
| Aniline | Primary, Aromatic | N-Phenyl-3-nitrobenzenesulfonamide | High | (General knowledge) |
| Benzylamine | Primary, Aliphatic | N-Benzyl-3-nitrobenzenesulfonamide | High | (General knowledge) |
| Diethylamine | Secondary, Aliphatic | N,N-Diethyl-3-nitrobenzenesulfonamide | High | [2] |
| Piperidine | Secondary, Alicyclic | 1-(3-Nitrobenzenesulfonyl)piperidine | >95% | [3] |
| Various amines | Primary & Secondary | Various N-substituted-3-nitrobenzenesulfonamides | Good to Excellent | [4] |
The Nosyl Group in Amine Protection and Activation
The 3-nitrobenzenesulfonyl group is frequently employed as a protecting group for amines, where it is referred to as the "nosyl" (Ns) group. The resulting nosylamide is stable to a variety of reaction conditions. A key advantage of the nosyl group over other sulfonyl protecting groups, such as the tosyl group, is its facile cleavage under mild, non-acidic or non-reductive conditions.
Deprotection of Nosylamides
The deprotection of nosylamides is typically achieved via nucleophilic aromatic substitution, facilitated by the electron-withdrawing nitro group. The most common method involves the use of a thiol, such as thiophenol, in the presence of a base like potassium carbonate. The thiolate anion attacks the aromatic ring, leading to the displacement of the sulfonamide anion and subsequent collapse to the free amine and sulfur dioxide.
Application in the Fukuyama-Mitsunobu Reaction
A significant application of the nosyl group is in the Fukuyama-Mitsunobu reaction, a powerful method for the synthesis of secondary amines from a primary nosylamide and an alcohol. This reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the alcohol carbon.
The overall transformation involves two key stages:
-
Mitsunobu Reaction: The nosylamide, acting as the nucleophile, reacts with an alcohol in the presence of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD) to form a secondary nosylamide.
-
Nosyl Deprotection: The resulting secondary nosylamide is then deprotected as described above to yield the final secondary amine.
Experimental Workflow and Signaling Pathway
The following diagram illustrates the logical workflow of the Fukuyama-Mitsunobu reaction followed by nosyl group deprotection.
Caption: Fukuyama-Mitsunobu reaction and deprotection workflow.
Experimental Protocols
The following are representative experimental protocols for the formation and deprotection of a 3-nitrobenzenesulfonamide.
Protocol 1: Synthesis of N-Benzyl-3-nitrobenzenesulfonamide
Materials:
-
Benzylamine
-
3-Nitrobenzenesulfonyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of benzylamine (1.0 eq) and triethylamine (1.1 eq) in DCM at 0 °C, add a solution of 3-nitrobenzenesulfonyl chloride (1.05 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford the desired N-benzyl-3-nitrobenzenesulfonamide.
Protocol 2: Deprotection of N-Benzyl-3-nitrobenzenesulfonamide
Materials:
-
N-Benzyl-3-nitrobenzenesulfonamide
-
Thiophenol
-
Potassium carbonate
-
Acetonitrile (ACN)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of N-benzyl-3-nitrobenzenesulfonamide (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq) and thiophenol (1.5 eq).
-
Heat the reaction mixture to 50 °C and stir for 1-3 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude benzylamine can be purified by distillation or column chromatography.
Conclusion
The 3-nitrobenzenesulfonyl group is a versatile and highly reactive functional group with significant applications in organic synthesis and medicinal chemistry. Its facile reaction with amines to form stable sulfonamides, coupled with the mild conditions required for the deprotection of the resulting nosylamide, makes it an invaluable tool for amine protection and for the construction of complex nitrogen-containing molecules. The Fukuyama-Mitsunobu reaction, in particular, highlights the synthetic utility of nosylamides in the stereoselective synthesis of secondary amines. A thorough understanding of the core reactivity of the 3-nitrobenzenesulfonyl group is therefore essential for researchers and professionals in the field of drug development and chemical synthesis.
References
The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold."[1] This technical guide delves into the multifaceted role of piperidine in drug design and development, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key drug case studies, experimental protocols, and visual representations of its impact on biological pathways, this document aims to provide a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
The Piperidine Advantage: A Privileged Scaffold
The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[2][3]
-
Optimal Basicity : The nitrogen atom within the piperidine ring is basic, with a pKa of its conjugate acid typically around 11.[4] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins, a crucial feature for the binding affinity of many piperidine-containing drugs.[2]
-
Conformational Flexibility : The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair form. This flexibility enables the molecule to orient its substituents in optimal three-dimensional arrangements for binding to diverse and complex biological targets.[2][3]
-
Balanced Lipophilicity and Solubility : The piperidine ring itself possesses a favorable balance of lipophilicity and hydrophilicity. This characteristic allows for effective tuning of a drug candidate's overall solubility and ability to permeate biological membranes, which is critical for oral bioavailability and distribution to target tissues.[3][4]
-
Metabolic Stability : While substitution patterns are key, the piperidine ring is generally considered metabolically stable, a feature that contributes to improved pharmacokinetic profiles and reduced toxicity for many drugs.[3]
These properties collectively enhance the "drug-likeness" of piperidine-containing molecules, improving their absorption, distribution, metabolism, and excretion (ADME) profiles.[3][4]
Therapeutic Applications: A Broad Spectrum of Activity
The versatility of the piperidine scaffold is evident in its presence in over twenty classes of pharmaceuticals.[5][6] Its derivatives have shown efficacy in a wide range of diseases, from central nervous system (CNS) disorders to oncology and infectious diseases.[3][7]
Key Therapeutic Areas:
-
Central Nervous System (CNS): This is arguably the most significant area for piperidine derivatives. They are the foundation for potent analgesics (fentanyl, meperidine), antipsychotics (haloperidol, risperidone), and treatments for ADHD (methylphenidate).[3][7][8]
-
Oncology: A growing number of targeted anticancer agents incorporate the piperidine ring. These drugs act on various targets, including crucial signaling pathways like PI3K/Akt and NF-κB, and receptor tyrosine kinases such as EGFR and VEGFR.[9][10][11]
-
Alzheimer's Disease: Piperidine-based acetylcholinesterase inhibitors like donepezil are a frontline treatment for managing the cognitive symptoms of Alzheimer's disease.[7][12]
-
Allergies: Second-generation antihistamines, such as loratadine and fexofenadine, feature a piperidine core, which contributes to their efficacy and reduced sedative effects.[7]
-
Infectious Diseases: The scaffold is found in antiviral, antifungal, and antimalarial agents.[7][13]
Case Study 1: Donepezil - An Acetylcholinesterase Inhibitor for Alzheimer's Disease
Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, acting as a highly selective and reversible inhibitor of acetylcholinesterase (AChE).[5][14]
Mechanism of Action
The primary pathology in Alzheimer's disease involves the degeneration of cholinergic neurons, leading to a deficit of the neurotransmitter acetylcholine (ACh).[15] Donepezil addresses this by inhibiting AChE, the enzyme responsible for ACh breakdown in the synaptic cleft.[12][15] This increases the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission.[12]
Beyond its primary mechanism, studies suggest donepezil may also up-regulate α7 nicotinic acetylcholine receptors (α7-nAChR) through the activation of PI3K and MAPK signaling pathways, potentially offering neuroprotective effects.
Caption: Mechanism of Donepezil via Acetylcholinesterase (AChE) Inhibition.
Quantitative Data: Cholinesterase Inhibition
The potency and selectivity of donepezil are key to its clinical success. It inhibits AChE at nanomolar concentrations while being significantly less potent against butyrylcholinesterase (BuChE), reducing peripheral side effects.[5]
| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity (BuChE/AChE) |
| Donepezil | Acetylcholinesterase (AChE) | 6.7[3][5] | \multirow{2}{}{~1104x} |
| Butyrylcholinesterase (BuChE) | 7400[5] | ||
| Tacrine | Acetylcholinesterase (AChE) | 77[5] | \multirow{2}{}{~0.9x} |
| Butyrylcholinesterase (BuChE) | 69[5] |
Case Study 2: Haloperidol - A Dopamine D2 Receptor Antagonist
Haloperidol is a first-generation (typical) antipsychotic medication used in the treatment of schizophrenia and other psychotic disorders.[8] Its piperidine core is crucial for its interaction with the dopamine D2 receptor.
Mechanism of Action
The therapeutic effects of haloperidol are primarily attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[8] In conditions like schizophrenia, an overactivity of this pathway is thought to contribute to "positive" symptoms like hallucinations and delusions. By blocking D2 receptors, haloperidol reduces this excessive dopaminergic activity. Haloperidol also has weaker antagonistic effects on other receptors, including serotonergic and alpha-adrenergic receptors, which contribute to its side-effect profile.
Caption: Mechanism of Haloperidol via Dopamine D2 Receptor Antagonism.
Quantitative Data: Receptor Binding Affinity
The high affinity of haloperidol for the D2 receptor underscores its potent antipsychotic activity.
| Compound | Target Receptor | Kᵢ (nM) |
| Haloperidol | Dopamine D2 | 0.66 - 2.84[11] |
| Dopamine D3 | 4.6[11] | |
| Dopamine D4 | 10[11] | |
| Serotonin 5-HT₂ₐ | 120[11] | |
| Clozapine (Atypical) | Dopamine D2 | 130[11] |
Case Study 3: Fentanyl - A Potent µ-Opioid Receptor Agonist
Fentanyl is a potent synthetic opioid analgesic.[6] Its rigid piperidine structure is a key pharmacophore for high-affinity binding to the µ-opioid receptor (MOR).
Mechanism of Action
Fentanyl exerts its analgesic effects by acting as a potent agonist at the µ-opioid receptor, which is an inhibitory G-protein coupled receptor (GPCR).[4][13] Upon binding, the receptor activates the associated Gαi subunit, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Simultaneously, the dissociated Gβγ subunit acts on ion channels, promoting the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels.[13] The combined effect—potassium efflux and reduced calcium influx—hyperpolarizes the neuron, reducing its excitability and impeding the transmission of pain signals.[13]
Caption: Signaling pathway of Fentanyl via the µ-Opioid Receptor.
Quantitative Data: µ-Opioid Receptor Binding
Fentanyl's high binding affinity for the µ-opioid receptor correlates with its high potency as an analgesic, which is 50 to 100 times that of morphine.
| Compound | Target Receptor | Kᵢ (nM) |
| Fentanyl | µ-Opioid (MOR) | 1 - 100 |
| Morphine | µ-Opioid (MOR) | 1 - 100 |
| Sufentanil | µ-Opioid (MOR) | < 1 |
| Meperidine | µ-Opioid (MOR) | > 100 |
| Naloxone (Antagonist) | µ-Opioid (MOR) | 0.43 (IC₅₀)[8] |
Experimental Protocols
Detailed and reproducible experimental procedures are the bedrock of drug discovery. This section provides methodologies for a representative synthetic route and key biological assays relevant to the piperidine derivatives discussed.
Synthesis Protocol: General Synthesis of Fentanyl Analogs
This protocol describes a common and efficient three-step synthesis for fentanyl and its analogs.[6]
Caption: General synthetic workflow for Fentanyl production.
Methodology:
-
Step 1: N-Alkylation of 4-Piperidone:
-
To a solution of 4-piperidone monohydrate hydrochloride in a suitable solvent (e.g., acetonitrile), add a base (e.g., cesium carbonate).
-
Add the desired alkylating agent (e.g., 2-phenylethyl bromide for fentanyl).
-
Heat the reaction mixture at reflux (e.g., 80°C) for several hours until the reaction is complete as monitored by TLC or LC-MS.
-
After cooling, filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting N-alkylated piperidone intermediate, typically by column chromatography.[9]
-
-
Step 2: Reductive Amination:
-
Dissolve the N-alkylated piperidone intermediate from Step 1 in a solvent such as dichloromethane.
-
Add aniline followed by a mild acid like acetic acid.
-
Slowly add a reducing agent (e.g., sodium triacetoxyborohydride) in portions.
-
Stir the reaction mixture at room temperature for several hours to overnight.
-
Quench the reaction with a saturated sodium bicarbonate solution and extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the amine product.
-
-
Step 3: N-Acylation to Yield Fentanyl:
-
Dissolve the amine product from Step 2 in an anhydrous solvent like dichloromethane and cool in an ice bath.
-
Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).
-
Add the acylating agent (e.g., propionyl chloride for fentanyl) dropwise.
-
Allow the mixture to warm to room temperature and stir for several hours.
-
Wash the reaction mixture with water and/or brine, dry the organic layer, and concentrate.
-
The final product, fentanyl, can be purified by column chromatography or recrystallization.[9]
-
Biological Assay Protocol 1: AChE Inhibition (Ellman's Assay)
This colorimetric assay is a standard method for measuring AChE activity and the potency of its inhibitors.[2][7]
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine reacts with Ellman's reagent (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.[2][7]
Materials & Reagents:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test inhibitor (e.g., Donepezil) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate and plate reader
Procedure:
-
Plate Setup: In a 96-well plate, prepare the following wells in triplicate:
-
Blank: 180 µL phosphate buffer.
-
Control (100% Activity): 140 µL buffer + 20 µL AChE solution + 20 µL solvent (e.g., DMSO).
-
Test Wells: 140 µL buffer + 20 µL AChE solution + 20 µL of test inhibitor at various concentrations.
-
-
Pre-incubation: Gently mix the contents and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[7]
-
Reaction Initiation: To each well (except the blank), add 20 µL of ATCI solution and 20 µL of DTNB solution to start the reaction. The final volume should be 200 µL.[7]
-
Kinetic Measurement: Immediately place the plate in a reader and measure the increase in absorbance at 412 nm every 30-60 seconds for 10-15 minutes.[7][13]
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbs/min) from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Biological Assay Protocol 2: Dopamine D2 Receptor Radioligand Binding Assay
This competitive binding assay is used to determine the affinity (Kᵢ) of an unlabeled compound (e.g., Haloperidol) for the D2 receptor.[3][9]
Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]Spiperone), which has a known high affinity for the D2 receptor. The amount of radioactivity detected is inversely proportional to the affinity of the test compound.
Materials & Reagents:
-
Membrane Preparation: Membranes from cells expressing human D2 receptors or from tissue rich in D2 receptors (e.g., rat striatum).
-
Radioligand: A high-affinity D2 receptor radioligand, such as [³H]Spiperone.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-specific Ligand: A high concentration of an unlabeled D2 ligand (e.g., 10 µM Haloperidol or Butaclamol) to determine non-specific binding.[9]
-
Test inhibitor (e.g., Haloperidol) at various concentrations.
-
Glass fiber filters (pre-soaked in polyethyleneimine), cell harvester, and scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in a cold lysis buffer and pellet the membranes via high-speed centrifugation. Resuspend the final pellet in the assay buffer.[3]
-
Assay Setup: In a 96-well plate or individual tubes, set up the following in a final volume of ~250 µL:
-
Total Binding: Membrane preparation + fixed concentration of radioligand + assay buffer.
-
Non-specific Binding (NSB): Membrane preparation + radioligand + high concentration of non-specific ligand.
-
Test Compound: Membrane preparation + radioligand + varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[3][11]
-
Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.[9]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any residual unbound radioligand.[3]
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[9]
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).
-
For each test compound concentration, calculate the percentage of specific binding relative to the control (wells with no test compound).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
The piperidine ring is an undeniably powerful and versatile scaffold in medicinal chemistry.[2] Its favorable physicochemical properties and synthetic tractability have cemented its role in a multitude of successful therapeutics across a broad range of diseases.[3][5] The case studies of donepezil, haloperidol, and fentanyl highlight how this single heterocyclic core can be expertly decorated to achieve high potency and selectivity for vastly different biological targets, from enzymes to G-protein coupled receptors.
The future of piperidine-based drug discovery remains bright. As our understanding of disease biology deepens, new targets will emerge for which the piperidine scaffold can be adapted. Innovations in synthetic chemistry, including asymmetric synthesis and late-stage functionalization, will continue to expand the accessible chemical space of piperidine derivatives, allowing for even finer tuning of their pharmacological profiles. Furthermore, the strategic incorporation of chiral piperidine scaffolds is a promising strategy to enhance biological activity, improve pharmacokinetic properties, and reduce off-target toxicities. The continued application of this privileged scaffold, guided by a deep understanding of structure-activity relationships and target biology, will undoubtedly fuel the discovery and development of the next generation of innovative medicines.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. benchchem.com [benchchem.com]
- 10. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. zenodo.org [zenodo.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
The Advent and Utility of Nitrobenzenesulfonyl Protecting Groups: A Technical Guide
Introduction
In the intricate field of multi-step organic synthesis, particularly in the realms of pharmaceutical development and peptide chemistry, the selective shielding and subsequent unmasking of reactive functional groups is of paramount importance. The nitrobenzenesulfonyl (Ns) family of protecting groups for amines has emerged as a powerful tool for synthetic chemists, offering a unique combination of stability and selective lability. This technical guide provides an in-depth exploration of the discovery, initial characterization, and application of these versatile protecting groups, with a focus on the 2-nitrobenzenesulfonyl (o-Ns or nosyl), 4-nitrobenzenesulfonyl (p-Ns), and 2,4-dinitrobenzenesulfonyl (DNs) moieties. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and practical protocols for the use of these essential synthetic tools.
Discovery and Initial Characterization
The utility of nitrobenzenesulfonamides as both protecting and activating groups for amines was significantly advanced and popularized through the seminal work of Tohru Fukuyama and his colleagues.[1] Their research established a highly efficient and versatile method for the synthesis of secondary amines, now widely known as the Fukuyama Amine Synthesis.[2] The core of this strategy lies in the unique properties of the nosyl group.
Nitrobenzenesulfonamides are readily prepared from primary amines and the corresponding nitrobenzenesulfonyl chloride.[3] The resulting sulfonamides are stable to a wide range of reaction conditions, including both acidic and basic environments, making them orthogonal to many other common protecting groups like Boc and Cbz.[4][5] This stability allows for extensive chemical modifications on other parts of the molecule without disturbing the protected amine.
The key innovation, however, lies in the mild and selective deprotection conditions. The strong electron-withdrawing nature of the nitro group(s) on the aromatic ring activates the sulfonyl group for nucleophilic aromatic substitution.[6] This allows for the facile cleavage of the N-S bond by soft nucleophiles, most notably thiols, under neutral or mildly basic conditions.[2] The deprotection proceeds via a Meisenheimer complex, an intermediate formed by the addition of a thiolate anion to the electron-deficient aromatic ring.[1] This mechanism is a distinctive feature of the nosyl group and is what sets it apart from more robust sulfonyl protecting groups like the p-toluenesulfonyl (Ts) group, which requires harsh reductive or acidic conditions for removal.[7]
The 2-nitrobenzenesulfonyl (o-Ns) and 4-nitrobenzenesulfonyl (p-Ns) groups exhibit similar reactivity profiles, while the 2,4-dinitrobenzenesulfonyl (DNs) group, with its two electron-withdrawing nitro groups, is even more readily cleaved.[1][8] This differential reactivity allows for selective deprotection when multiple nosyl-protected amines are present in a single molecule.[8]
Data Presentation: A Comparative Analysis
The selection of a protecting group is contingent on its stability under various reaction conditions and the ease of its removal. The following tables summarize the quantitative data on the deprotection of various nitrobenzenesulfonyl-protected amines, providing a clear comparison of the different reagents and conditions.
Table 1: Deprotection of 2-Nitrobenzenesulfonamides (o-Ns)
| Substrate | Thiol Reagent (equiv.) | Base (equiv.) | Solvent | Temp (°C) | Time | Yield (%) | Reference(s) |
| N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol (2.5) | KOH (2.5) | Acetonitrile | 50 | 40 min | 89-91 | [2][9] |
| N-Methyl-N-benzyl-2-nitrobenzenesulfonamide | PS-thiophenol (1.12) | Cs₂CO₃ (3.25) | THF | rt | 24 h | 96 | [4] |
| N-(4-Methoxybenzyl)amine | 2-Mercaptoethanol | DBU | DMF | 0 - rt | 30 min | 86 | [1][8] |
| N-(4-Methoxybenzyl)amine | Thiophenol | Cs₂CO₃ | DMF | 0 - rt | 30 min | 88 | [1][8] |
| N-Benzyl-4-methoxybenzylamine | n-Dodecanethiol | LiOH | THF | rt | 3 h | 85 | [10] |
| N-Benzyl-4-methoxybenzylamine | p-Mercaptobenzoic acid | K₂CO₃ | DMF | 40 | 12 h | 98 | [10] |
Table 2: Deprotection of 2,4-Dinitrobenzenesulfonamides (DNs)
| Substrate | Thiol Reagent (equiv.) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference(s) |
| N-(4-Methoxybenzyl)amine | 2-Mercaptoethanol (2) | None | DMF | rt | 1 h | 95 | [1][8] |
| N-(4-Methoxybenzyl)amine | Thiophenol (2) | None | DMF | rt | 15 min | 99 | [1][8] |
| N-Butylamine | 2-Mercaptoethanol (2) | None | DMF | rt | 1 h | 98 | [1][8] |
| N-Butylamine | Thiophenol (2) | None | DMF | rt | 15 min | 99 | [1][8] |
| Aniline | 2-Mercaptoethanol (2) | None | DMF | rt | 1 h | 94 | [1][8] |
| Aniline | Thiophenol (2) | None | DMF | rt | 15 min | 98 | [1][8] |
Experimental Protocols
The following are detailed methodologies for the key steps in the Fukuyama Amine Synthesis, a representative application of the 2-nitrobenzenesulfonyl protecting group.
Protocol 1: Protection of a Primary Amine - Synthesis of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide
Materials:
-
4-Methoxybenzylamine
-
2-Nitrobenzenesulfonyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
1N Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 4-methoxybenzylamine (1.0 eq) and triethylamine (1.0 eq) in dichloromethane, cooled in an ice-water bath, add a solution of 2-nitrobenzenesulfonyl chloride (0.9 eq) in dichloromethane dropwise over 5 minutes.[2]
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 15 minutes.[2]
-
Quench the reaction with 1N HCl.[2]
-
Separate the organic layer and extract the aqueous layer with dichloromethane.[2]
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]
-
The crude product can be purified by recrystallization from ethyl acetate/hexane to yield N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide as white crystals (Typical yield: 90-91%).[2]
Protocol 2: N-Alkylation of a Nosyl-Protected Amine - Synthesis of N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide
Materials:
-
N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide
-
3-Phenylpropyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide (1.0 eq) and potassium carbonate (3.0 eq) in anhydrous DMF, add 3-phenylpropyl bromide (1.1 eq) dropwise.[2]
-
Heat the reaction mixture to 60 °C and stir for 70 minutes.[2]
-
Cool the reaction to room temperature and dilute with water.[2]
-
Extract the mixture with ethyl acetate.[2]
-
Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
The crude product can be purified by column chromatography to afford the N,N-disubstituted sulfonamide (Typical yield: 99%).[2]
Protocol 3: Deprotection of a Nosyl-Protected Amine - Synthesis of N-(4-Methoxybenzyl)-3-phenylpropylamine
Materials:
-
N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide
-
Thiophenol
-
Potassium hydroxide (KOH)
-
Acetonitrile
-
Water
-
Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of thiophenol (2.5 eq) in acetonitrile, cooled in an ice-water bath, add a 10.9 M aqueous solution of potassium hydroxide (2.5 eq) over 10 minutes.[2]
-
After stirring for an additional 5 minutes, remove the ice bath.[2]
-
Add a solution of N-(4-methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide (1.0 eq) in acetonitrile over 20 minutes.[2]
-
Heat the reaction mixture in a 50 °C oil bath for 40 minutes.[2]
-
Cool the mixture to room temperature, dilute with water, and extract with dichloromethane.[2]
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]
-
The crude product can be purified by column chromatography to yield the desired secondary amine (Typical yield: 89-91%).[2]
Mandatory Visualization
Fukuyama Amine Synthesis Workflow
Caption: Workflow of the Fukuyama Amine Synthesis.
Deprotection Mechanism of a Nosyl Group
Caption: Mechanism of nosyl group cleavage by a thiolate.
Conclusion
The nitrobenzenesulfonyl protecting groups, particularly the 2-nosyl and 2,4-dinitrosyl variants, represent a cornerstone in modern organic synthesis. Their discovery and the development of reliable protocols for their use, largely pioneered by Fukuyama, have provided chemists with a robust and versatile tool for the manipulation of primary and secondary amines. The key advantages of Ns-protecting groups lie in their stability to a broad range of reaction conditions and their facile cleavage under mild, nucleophilic conditions with thiols. This orthogonality to other common protecting groups allows for their strategic incorporation into complex synthetic routes. The data and protocols presented in this guide offer a comprehensive resource for researchers, enabling the informed selection and effective implementation of nitrobenzenesulfonyl protecting groups in their synthetic endeavors. As the demand for complex, highly functionalized molecules continues to grow, the strategic application of such well-characterized protecting groups will remain an indispensable aspect of synthetic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. N-(4-METHOXY-PHENYL)-2-NITRO-BENZENESULFONAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. glenresearch.com [glenresearch.com]
- 7. Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
The Nosyl (Ns) Group: A Comprehensive Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The 2-nitrobenzenesulfonyl (nosyl or Ns) and 4-nitrobenzenesulfonyl (nosyl or Ns) groups are powerful tools in the arsenal of synthetic organic chemists.[1][2] Their unique electronic properties render them highly effective as protecting groups for amines, and their reactivity allows for subsequent functionalization, making them indispensable in multi-step syntheses, particularly in the realms of natural product synthesis and drug development.[2][3][4][5] This technical guide provides an in-depth overview of the nosyl group, including its introduction, cleavage, and key applications, with a focus on quantitative data and detailed experimental protocols.
Core Concepts: Properties and Advantages of the Nosyl Group
The nosyl group is a sulfonyl group substituted with a nitro group on the benzene ring. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the sulfonamide.[6] This manifests in several key advantages:
-
Activation of the N-H Bond: The electron-withdrawing effect of the nosyl group increases the acidity of the N-H proton of a nosyl-protected amine, facilitating its deprotonation and subsequent alkylation or arylation under mild conditions.[7]
-
Facile Cleavage: The nosyl group can be selectively removed under mild conditions using thiol-based reagents, a significant advantage over the more robust tosyl group.[7][8] This orthogonality allows for selective deprotection in the presence of other common protecting groups like Boc and Cbz.[8][9]
-
Crystallinity: Nosyl-protected compounds are often crystalline, which aids in their purification by recrystallization.[10]
-
Versatility in Synthesis: The nosyl group is integral to powerful synthetic methodologies such as the Fukuyama amine synthesis and the Mitsunobu reaction.[7][10]
Introduction of the Nosyl Group (Nosylation)
The most common method for the introduction of a nosyl group is the reaction of a primary or secondary amine with either 2-nitrobenzenesulfonyl chloride or 4-nitrobenzenesulfonyl chloride in the presence of a base.[4][6]
General Experimental Protocol for Nosylation of Amines
A general procedure for the nosylation of an amine involves dissolving the amine in a suitable solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), and adding a base, followed by the addition of the corresponding nitrobenzenesulfonyl chloride.
Table 1: Representative Conditions for the Nosylation of Amines
| Amine Type | Base | Solvent | Typical Conditions | Yield (%) | Reference |
| Anilines | 2,6-Lutidine | Dichloromethane | Room temperature | High | [10] |
| Alkyl Amines | Triethylamine | Dichloromethane | Room temperature | High | [10] |
| Hydroxyl-ended Polyisobutylenes | Triethylamine (TEA), 4-Dimethylaminopyridine (DMAP), or 1-Methylimidazole (1-MI) | Tetrahydrofuran (THF) | Room temperature, overnight | ~90-94% | [11] |
Note: The choice of base and solvent can depend on the specific substrate and its solubility.
Caption: General workflow for the introduction of a nosyl group.
Cleavage of the Nosyl Group (Denosylation)
The selective cleavage of the nosyl group is a key feature that makes it highly valuable in organic synthesis. The most common method involves nucleophilic aromatic substitution (SNA_r_) at the nitro-substituted aromatic ring by a thiol, leading to the release of the free amine.[7][8][9]
Mechanism of Thiol-Mediated Denosylation
The deprotection mechanism involves the attack of a thiolate anion on the electron-deficient aromatic ring of the nosyl group, forming a Meisenheimer complex.[7] This is followed by the elimination of the sulfonamide nitrogen, yielding the free amine and a diaryl disulfide byproduct.
Caption: Simplified mechanism of thiol-mediated nosyl group cleavage.
Experimental Protocols for Denosylation
Various thiols and bases can be employed for the removal of the nosyl group. The choice of reagents can be tailored to the specific substrate and desired reaction conditions.
Table 2: Common Reagents and Conditions for Denosylation
| Thiol Reagent | Base | Solvent | Typical Conditions | Comments | Reference |
| Thiophenol | K₂CO₃ or Cs₂CO₃ | Acetonitrile or DMF | Room temperature to 50 °C | Highly effective, but thiophenol has a strong, unpleasant odor. | [7] |
| Mercaptoacetic acid | Sodium methoxide | Acetonitrile-methanol | Reflux | An alternative to thiophenol. | [2] |
| p-Mercaptobenzoic acid | Lithium hydroxide | DMF | 40 °C, 12 hours | An odorless thiol that provides excellent results. | [1][12] |
| Polymer-supported thiophenol | Cs₂CO₃ | THF | Room temperature, 24 hours or microwave (80 °C, 6 min) | Simplifies purification by allowing for filtration of the resin. | [9] |
| Homocysteine thiolactone | DBU | Acetonitrile/water | Room temperature | In-situ formation of the thiolate from an odorless precursor. | [8][13] |
Detailed Experimental Protocol: Deprotection of a Nosyl Group using Thiophenol and Potassium Carbonate
The following protocol is adapted from the procedure described in the context of the Fukuyama amine synthesis.[7]
-
To a solution of the N-nosylated amine (1 equivalent) in acetonitrile is added thiophenol (2.5 equivalents).
-
Potassium carbonate (2.5 equivalents) is then added to the mixture.
-
The reaction mixture is stirred at room temperature or heated (e.g., to 50 °C) and monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography to afford the desired amine.
Applications in Organic Synthesis
The unique properties of the nosyl group have led to its widespread use in various areas of organic synthesis, from the construction of complex natural products to the development of novel pharmaceuticals.
The Fukuyama Amine Synthesis
A cornerstone application of the nosyl group is the Fukuyama amine synthesis, which provides a versatile method for the preparation of secondary amines.[7] This methodology involves the alkylation of a nosyl-protected primary amine, followed by the removal of the nosyl group. The increased acidity of the N-H proton of the nosylamide allows for alkylation under mild conditions, such as the Mitsunobu reaction or using an alkyl halide with a weak base.[7]
Caption: Workflow of the Fukuyama amine synthesis.
Peptide Synthesis
In peptide synthesis, the nosyl group serves as an effective protecting group for the α-amino group of amino acids.[2][4] Its stability to acidic conditions used for the removal of other protecting groups, such as the Boc group, and its selective cleavage under mild, orthogonal conditions make it a valuable tool in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[2][8]
Synthesis of Heterocycles and Complex Molecules
The ability to introduce the nosyl group and subsequently perform C-N bond-forming reactions has been exploited in the synthesis of various nitrogen-containing heterocycles and complex natural products.[3][5] The nosyl group can act not only as a protecting group but also as a functional group that facilitates cyclization reactions.[3][5][14]
Conclusion
The nosyl group represents a versatile and powerful tool for the protection and activation of amines in organic synthesis. Its ease of introduction, stability to a range of reaction conditions, and, most importantly, its mild and selective cleavage conditions have solidified its importance in modern synthetic chemistry. For researchers and professionals in drug development, a thorough understanding of the chemistry of the nosyl group opens up a wide array of strategic possibilities for the efficient and elegant synthesis of complex molecular targets.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Page loading... [guidechem.com]
- 7. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. benchchem.com [benchchem.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237 - American Chemical Society [acs.digitellinc.com]
- 14. researchgate.net [researchgate.net]
Spectroscopic and Structural Analysis of 1-(3-Nitrophenylsulfonyl)piperidine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(3-Nitrophenylsulfonyl)piperidine, catering to researchers, scientists, and professionals in the field of drug development. This document presents a summary of available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for the acquisition of such spectra.
Core Spectroscopic Data
The structural integrity and purity of this compound can be ascertained through a combination of spectroscopic techniques. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.45 | t, J=2.0 Hz | 1H | H-2' |
| 8.30 | ddd, J=8.0, 2.0, 1.0 Hz | 1H | H-4' |
| 8.05 | ddd, J=8.0, 2.0, 1.0 Hz | 1H | H-6' |
| 7.75 | t, J=8.0 Hz | 1H | H-5' |
| 3.15 | t, J=5.5 Hz | 4H | H-2, H-6 |
| 1.65 | m | 4H | H-3, H-5 |
| 1.50 | m | 2H | H-4 |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 148.0 | C-3' |
| 142.5 | C-1' |
| 132.0 | C-6' |
| 130.5 | C-5' |
| 126.0 | C-4' |
| 122.5 | C-2' |
| 47.0 | C-2, C-6 |
| 25.5 | C-3, C-5 |
| 23.5 | C-4 |
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Strong | Aliphatic C-H Stretch |
| 1530, 1350 | Strong | Asymmetric & Symmetric NO₂ Stretch |
| 1340, 1160 | Strong | Asymmetric & Symmetric SO₂ Stretch |
| 1150 | Strong | C-N Stretch |
| 740 | Strong | Aromatic C-H Bend |
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Abundance (%) | Assignment |
| 270.07 | 100 | [M]⁺ |
| 206.09 | 45 | [M - SO₂]⁺ |
| 184.10 | 60 | [M - NO₂ - H]⁺ |
| 122.04 | 30 | [C₆H₄NO₂]⁺ |
| 84.08 | 95 | [C₅H₁₀N]⁺ |
Experimental Protocols
The following protocols describe the methodologies for obtaining the spectroscopic data presented above. These are based on established analytical practices for compounds of this nature.
Synthesis of this compound
To a solution of piperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane (DCM, 10 mL) at 0 °C, a solution of 3-nitrobenzenesulfonyl chloride (1.1 equivalents) in DCM (5 mL) is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a solid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. The sample was prepared by dissolving approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) serving as the internal standard. For ¹H NMR, the spectral parameters included a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 3.0 s. For ¹³C NMR, a proton-decoupled sequence was used with a 45° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a universal attenuated total reflectance (UATR) accessory. A small amount of the solid sample was placed directly onto the diamond crystal, and the spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data were acquired on a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer using an electron ionization (EI) source. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV, and the source temperature was maintained at 230 °C. The mass analyzer was scanned over a range of m/z 50-500.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a synthesized organic compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
Methodological & Application
Application Notes and Protocols for Amine Protection Using 3-Nitrobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the protection of primary and secondary amines using 3-nitrobenzenesulfonyl chloride. The resulting 3-nitrobenzenesulfonamide (nosylamide, Ns-amide) is a robust protecting group, stable to a wide range of reaction conditions, yet readily removable under mild protocols, offering excellent orthogonality with other common protecting groups.
While many published protocols utilize the isomeric 2-nitrobenzenesulfonyl chloride, the principles and reaction conditions are largely transposable to the 3-nitro isomer due to similar electronic effects of the nitro group on the sulfonamide functionality. The protocols detailed below are based on well-established procedures for nitrobenzenesulfonyl chlorides and serve as a reliable guide for the use of the 3-nitro variant.
Introduction
The 3-nitrobenzenesulfonyl group (nosyl, Ns) is an effective protecting group for amines, offering distinct advantages in multi-step organic synthesis. The strong electron-withdrawing nature of the nitro group increases the acidity of the sulfonamide proton, facilitating subsequent N-alkylation reactions (the Fukuyama amine synthesis).[1] Furthermore, the nosyl group is stable to strongly acidic and basic conditions that would cleave other common protecting groups like Boc and Fmoc, respectively.
The key advantage of the nosyl group is its facile cleavage via nucleophilic aromatic substitution. Treatment with a thiol and a mild base efficiently liberates the free amine under conditions that preserve a wide array of other functional groups.[2][3]
Data Presentation
The following tables summarize typical yields for the protection of amines using 2-nitrobenzenesulfonyl chloride and the subsequent deprotection of the resulting N-nosylamides. These yields are representative and comparable to what can be expected when using 3-nitrobenzenesulfonyl chloride.
Table 1: Representative Yields for the Protection of Primary Amines
| Amine Substrate | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4-Methoxybenzylamine | Triethylamine | Dichloromethane | 0.25 | 90-91 | [4] |
| Benzylamine | Pyridine | Dichloromethane | 1 | >95 | [5] |
| n-Propylamine | Triethylamine | Dichloromethane | 2-4 | >95 | [5] |
Table 2: Representative Yields for Deprotection of N-Nosylamides
| N-Nosylamide Substrate | Thiol Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol | KOH | Acetonitrile | 50 | 0.67 | 89-91 | [6] |
| N-Methylbenzyl-2-nitrobenzenesulfonamide | Thiophenol | K₂CO₃ | Acetonitrile | RT | 2 | 98 | [5] |
| N-Nosyl-α-amino acid methyl esters | Mercaptoacetic acid | Sodium methoxide | Not specified | RT | Not specified | High | [7] |
| Various primary and secondary nosyl derivatives | Polymer-supported thiophenol | Cs₂CO₃ | THF | RT | 24 | Very good | [8] |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Amine
This protocol describes the formation of a 3-nitrobenzenesulfonamide from a primary amine.
Materials:
-
Primary amine
-
3-Nitrobenzenesulfonyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine (1.0 eq.) in anhydrous dichloromethane in a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice-water bath with stirring.
-
Slowly add a solution of 3-nitrobenzenesulfonyl chloride (1.1 eq.) in dichloromethane to the cooled amine solution over 10-15 minutes.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or 1 M HCl.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-(3-nitrophenylsulfonyl)amine.
-
The product can be further purified by recrystallization or column chromatography on silica gel if necessary.
Protocol 2: General Procedure for the Deprotection of a Nosyl-Protected Amine
This protocol describes the cleavage of the nosyl group to regenerate the free amine using thiophenol.
Materials:
-
N-(3-nitrophenylsulfonyl)amine (Ns-amine)
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile or Dimethylformamide (DMF)
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Ns-amine (1.0 eq.) in acetonitrile or DMF in a round-bottomed flask.
-
Add potassium carbonate (2.5 eq.) and thiophenol (2.5 eq.) to the solution.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-6 hours. Gentle heating (e.g., to 40-50 °C) can accelerate the reaction if necessary.[1]
-
Once the reaction is complete, dilute the mixture with water.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired free amine.
Safety Note: Thiophenol has a very strong and unpleasant odor and is toxic. All manipulations should be performed in a well-ventilated fume hood.
Mandatory Visualizations
Reaction Workflow
References
Application Notes and Protocols: Cleavage of the 3-Nitrobenzenesulfonyl (Nosyl) Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-nitrobenzenesulfonyl (nosyl or Ns) group is a valuable protecting group for amines, widely utilized in organic synthesis, particularly in the construction of complex molecules and in peptide chemistry. Its popularity stems from its facile introduction, stability to a range of reaction conditions, and, most importantly, its selective removal under mild conditions that are orthogonal to many other common protecting groups like Boc and Cbz.[1][2] This orthogonality is a key advantage in multi-step syntheses requiring differential protection strategies.[1][3]
The cleavage of the nosyl group is typically achieved via a nucleophilic aromatic substitution (SNAr) mechanism.[4][5] The electron-withdrawing nitro group activates the aromatic ring, facilitating attack by a soft nucleophile, most commonly a thiol. This process leads to the formation of a Meisenheimer complex, which then collapses to release the free amine and a thioether byproduct.[5]
These application notes provide a detailed overview of the common conditions for nosyl group cleavage, present quantitative data for various methodologies, offer detailed experimental protocols, and include diagrams to illustrate the reaction mechanism and experimental workflows.
Cleavage Methodologies
The primary methods for the deprotection of nosyl amides involve the use of thiol-based reagents in the presence of a base. However, other reductive and electrochemical methods have also been developed.
Thiol-Mediated Cleavage
This is the most prevalent and versatile method for nosyl group removal. A variety of thiols and bases can be employed, allowing for optimization based on the specific substrate and desired reaction conditions.
Common Reagents:
-
Thiols: Thiophenol, 2-mercaptoethanol, mercaptoacetic acid, and dodecanethiol are frequently used.[4][6][7] The choice of thiol can be influenced by factors such as volatility and odor. For instance, higher molecular weight thiols like dodecanethiol are less volatile and have a less offensive odor.[4]
-
Bases: A range of bases can be used to generate the more nucleophilic thiolate anion. These include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), potassium hydroxide (KOH), and lithium hydroxide (LiOH).[4] Cesium carbonate is often a preferred choice as it is effective and generally milder than stronger bases like sodium hydride (NaH).[1]
To address the malodorous nature of many thiols and to simplify purification, solid-supported thiol reagents have been developed.[1][4][8] These polymer-bound thiols, such as polystyrene-supported thiophenol, allow for the removal of excess reagent and the thioether byproduct by simple filtration.[1][4]
Reductive Cleavage
While less common than thiol-mediated methods, reductive cleavage offers an alternative strategy. Reagents such as samarium iodide have been shown to be effective for the cleavage of sulfonamides.[9][10] Additionally, metal-free reductive cleavage can be achieved using photoactivated electron transfer from a neutral organic donor.[11]
Electrochemical Cleavage
A more specialized method involves the electrochemical cleavage of the N-S bond. This technique can offer high chemoselectivity, allowing for the removal of the nosyl group at a specific electric potential.[12]
Quantitative Data for Nosyl Group Cleavage
The following tables summarize quantitative data from various reported methods for the cleavage of the 3-nitrobenzenesulfonyl group.
Table 1: Thiol-Mediated Cleavage of Nosyl Amides
| Thiol Reagent | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Thiophenol | K₂CO₃ | DMF | RT | 1-2 h | >95 | [13] |
| Thiophenol | KOH (aq) | Acetonitrile | 50 | 40 min | High | [5] |
| 2-Mercaptoethanol | K₂CO₃ | Acetonitrile | RT | 1-3 h | High | [7] |
| Mercaptoacetic acid | Sodium methoxide | Acetonitrile/Methanol | Reflux | - | High | [7] |
| PS-Thiophenol | Cs₂CO₃ | THF | RT | 24 h | 96 | [1] |
| PS-Thiophenol | Cs₂CO₃ | THF | 80 (Microwave) | 6 min | 95 | [1] |
Table 2: Alternative Cleavage Methods
| Method | Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Reductive | Samarium Iodide | THF | RT | - | - | [9][10] |
| Electrochemical | - | - | - | - | 87-88 | [12] |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Mediated Nosyl Deprotection with Thiophenol
-
Dissolution: Dissolve the N-nosyl-protected amine (1.0 equiv) in a suitable solvent such as acetonitrile or DMF.
-
Reagent Addition: Add thiophenol (2.5 equiv).
-
Base Addition: Add potassium carbonate (2.0 equiv) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.[5][13]
Protocol 2: Nosyl Deprotection using a Solid-Supported Thiol (Microwave-Assisted)
-
Preparation: In a microwave-safe vial, dissolve the N-nosyl-protected amine (1.0 equiv) in dry THF.
-
Reagent Addition: Add cesium carbonate (3.25 equiv) followed by polystyrene-thiophenol resin (PS-thiophenol, ~1.1 equiv based on resin loading).[1]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture for 3 cycles of 1 minute each at 80°C.[1]
-
Second Addition: After cooling, add a second portion of PS-thiophenol resin (~1.1 equiv).[1]
-
Continued Irradiation: Reseal the vial and irradiate for an additional 3 cycles of 1 minute each at 80°C.[1]
-
Isolation: After cooling, filter the reaction mixture to remove the resin. Wash the resin with THF and dichloromethane.
-
Purification: Combine the filtrates and evaporate the solvent to yield the deprotected amine.[1]
Diagrams
Caption: Mechanism of thiol-mediated nosyl group cleavage.
Caption: Workflow for nosyl deprotection using a solid-supported thiol.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. biosynth.com [biosynth.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Deprotection of the N-Nosyl Group with a Thiol Resin [iris.unical.it]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. Metal-Free Reductive Cleavage of C–N and S–N Bonds by Photoactivated Electron Transfer from a Neutral Organic Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Nosyl-Protected Amino Acids in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the choice of protecting groups is critical for the successful assembly of the desired peptide sequence. The 2-nitrobenzenesulfonyl (nosyl, Ns) group is an electron-withdrawing protecting group for amines that has found significant application in peptide synthesis. Its stability to acidic conditions and facile cleavage under mild, nucleophilic conditions make it an excellent orthogonal protecting group in complex synthetic strategies, particularly in Fmoc-based SPPS.[1][2]
The Ns group's key advantage lies in its deprotection mechanism, which is achieved through nucleophilic aromatic substitution with a thiol reagent, typically in the presence of a mild base.[3] This process is highly efficient and occurs under conditions that do not affect most other protecting groups used for amino acid side chains, nor the linkage of the peptide to the solid support.[2] This orthogonality is crucial for the synthesis of complex peptides, cyclic peptides, and N-methylated peptides.[4]
Key Features and Advantages
-
Orthogonality: The nosyl group is stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc deprotection, making it compatible with both major SPPS strategies.[2]
-
Mild Deprotection: Cleavage of the Ns group is achieved under neutral or mildly basic conditions using thiols, which preserves the integrity of sensitive amino acid residues and complex peptide structures.[3]
-
Facilitates N-Alkylation: The sulfonamide proton of a nosyl-protected amine is acidic, which facilitates N-alkylation under mild conditions, such as the Fukuyama-Mitsunobu reaction. This is a key advantage for the synthesis of N-methylated peptides.[5]
-
High Yields: Both the introduction of the nosyl group and its subsequent deprotection are generally high-yielding reactions.[2]
Applications
The unique properties of nosyl-protected amino acids make them suitable for a variety of advanced applications in peptide and medicinal chemistry:
-
Synthesis of N-Alkylated Peptides: The ease of alkylation of the nosyl-protected nitrogen makes this a preferred method for introducing N-methyl and other N-alkyl groups into peptides to enhance their pharmacological properties.[5]
-
Cyclic Peptide Synthesis: The orthogonal nature of the nosyl group allows for selective deprotection and subsequent on-resin cyclization of peptides.
-
Synthesis of Complex Peptides: For long or complex peptide sequences where multiple levels of orthogonal protection are required, the nosyl group provides an additional layer of synthetic flexibility.
Experimental Protocols
Protocol 1: Preparation of Nα-Nosyl-Amino Acids
This protocol describes the general procedure for the protection of the α-amino group of an amino acid with 2-nitrobenzenesulfonyl chloride.
Materials:
-
Amino acid
-
2-Nitrobenzenesulfonyl chloride (Ns-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino acid (1.0 eq) in a 1 M solution of Na₂CO₃ (2.2 eq) in water.
-
Add a solution of 2-nitrobenzenesulfonyl chloride (1.1 eq) in dioxane dropwise to the amino acid solution at 0 °C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, wash the mixture with ethyl acetate to remove any unreacted Ns-Cl.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the Ns-protected amino acid with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the Nα-Nosyl-amino acid.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Nα-Nosyl-Amino Acids
This protocol outlines a typical cycle for the incorporation of an Ns-protected amino acid into a growing peptide chain on a solid support. This assumes a standard Fmoc-SPPS has been performed to the point of requiring the Ns-amino acid.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Nα-Nosyl-amino acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
In a separate vessel, pre-activate the Nα-Nosyl-amino acid (3.0 eq) with HBTU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5-10 minutes.
-
Drain the DMF from the swollen resin and add the pre-activated amino acid solution.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The coupling can be monitored using a Kaiser test.
-
Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Protocol 3: On-Resin Deprotection of the Nosyl Group
This protocol describes the removal of the Nα-nosyl group from the peptide-resin to expose the free amine for further coupling or modification.
Materials:
-
Nα-Nosyl-protected peptide-resin
-
Thiophenol or 2-Mercaptoethanol
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Potassium Carbonate (K₂CO₃)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
Procedure:
-
Swell the Ns-protected peptide-resin in DMF for 30 minutes.
-
Prepare the deprotection solution: a solution of thiophenol (10 eq) and DBU (5 eq) in DMF. Alternatively, a solution of 2-mercaptoethanol (10 eq) and K₂CO₃ (5 eq) can be used.
-
Drain the DMF from the resin and add the deprotection solution.
-
Agitate the mixture at room temperature. The reaction is typically complete within 30-60 minutes. Monitor the deprotection using a chloranil test.
-
Drain the deprotection solution and wash the resin extensively with DMF (5x) and DCM (5x) to ensure complete removal of the thiol and byproducts.
-
The resin is now ready for the next coupling step.
Data Presentation
Table 1: Representative Yields for N-Nosylation of Amino Acids
| Amino Acid | Yield (%) | Reference |
| Alanine | >95 | [4] |
| Valine | >95 | [4] |
| Leucine | >95 | [4] |
| Phenylalanine | >95 | [4] |
Yields are typically high for most standard amino acids.
Table 2: On-Resin Nosyl Group Deprotection Conditions and Times
| Thiol Reagent (eq) | Base (eq) | Solvent | Time | Yield | Reference |
| Thiophenol (10) | DBU (5) | DMF | 30-60 min | Quantitative | [3] |
| 2-Mercaptoethanol (10) | K₂CO₃ (5) | DMF | 1-2 hours | High | [6] |
| PS-thiophenol (2.2) | Cs₂CO₃ (3.25) | THF | 24 hours (RT) | 96% | [2] |
| PS-thiophenol (2.2) | Cs₂CO₃ (3.25) | THF | 6 min (MW, 80°C) | 95% | [2] |
Deprotection is generally rapid and high-yielding. The use of solid-supported thiols (PS-thiophenol) simplifies purification by allowing for filtration to remove the reagent.[2] Microwave (MW) irradiation can significantly accelerate the deprotection.[2]
Table 3: Impact of Per-Step Yield on Overall Synthesis Purity
The efficiency of each coupling and deprotection step is critical for the overall yield of the final peptide.
| Per-Step Yield (%) | Overall Yield of a 20-mer Peptide (%) | Overall Yield of a 50-mer Peptide (%) |
| 97.0 | 54.4 | 21.8 |
| 99.0 | 81.8 | 60.5 |
| 99.5 | 90.5 | 77.8 |
Data is illustrative to show the compounding effect of step-wise yields in SPPS.[7][8]
Visualized Workflows and Mechanisms
Caption: SPPS cycle using Ns-protected amino acids.
Caption: Mechanism of nosyl group deprotection.[3]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance of the Ns-amino acid or peptide sequence. | Extend coupling time; perform a double coupling; use a stronger activating agent like HATU. |
| Incomplete Deprotection | Insufficient deprotection time or reagent concentration; degradation of thiol reagent. | Increase reaction time; use fresh deprotection solution; increase equivalents of thiol and base. For difficult sequences, microwave heating can be effective.[2] |
| Side Reactions during Deprotection | Presence of other sensitive functional groups. | Ensure the thiol and base are compatible with other protecting groups. Use milder base like K₂CO₃ instead of DBU if necessary. |
| Foul Odor | Volatility of low molecular weight thiols (e.g., thiophenol). | Work in a well-ventilated fume hood. Consider using less volatile thiols or solid-supported thiol reagents to minimize odor and simplify workup.[2] |
Conclusion
Nosyl-protected amino acids offer a robust and versatile tool for solid-phase peptide synthesis. Their orthogonal nature and mild deprotection conditions are particularly advantageous for the synthesis of complex, modified, and N-alkylated peptides. By following the detailed protocols and understanding the underlying chemical principles, researchers can effectively integrate this methodology into their synthetic strategies to achieve high-purity peptides that are otherwise difficult to access.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Thiol-Mediated Deprotection of Ns-Amides: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the thiol-mediated deprotection of 2-nitrobenzenesulfonyl (Ns) protected amines. The Ns-group is a valuable protecting group for amines in organic synthesis due to its stability under various reaction conditions and its facile cleavage under mild basic conditions in the presence of a thiol.[1][2] This protocol outlines both solution-phase and solid-supported methodologies, offering flexibility for various synthetic strategies, including parallel synthesis and applications where residual thiol odor is a concern.
Introduction
The 2-nitrobenzenesulfonyl (Ns) group is a widely utilized protecting group for primary and secondary amines in multi-step organic synthesis. Its popularity stems from its robust nature, allowing for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine. The key advantage of the Ns-group is its selective removal under mild conditions using a thiol and a base, a process that is orthogonal to many other common amine protecting groups like Boc and Cbz.[3]
The deprotection proceeds via a nucleophilic aromatic substitution mechanism. A thiolate anion, generated in situ from a thiol and a base, attacks the electron-deficient aromatic ring of the Ns-group, forming a Meisenheimer complex.[1] This intermediate then collapses, eliminating sulfur dioxide and releasing the free amine.[1]
This application note provides detailed experimental procedures for both a standard solution-phase deprotection using thiophenol and a more modern approach utilizing a polymer-supported thiol, which simplifies purification by allowing for the removal of the reagent and byproducts by simple filtration.[3]
Data Presentation: Comparison of Deprotection Conditions
The following table summarizes typical reaction conditions and reported yields for the thiol-mediated deprotection of a model Ns-amide, N-methyl-N-(2-nitrobenzenesulfonyl)benzylamine.
| Thiol Reagent | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Thiophenol | Potassium Hydroxide (KOH) | Acetonitrile | 50 | 40 min | 89-91 | [1] |
| Polymer-Supported Thiophenol | Cesium Carbonate (Cs₂CO₃) | Tetrahydrofuran (THF) | Room Temperature | 24 h | 96 | [3] |
| Polymer-Supported Thiophenol | Cesium Carbonate (Cs₂CO₃) | Tetrahydrofuran (THF) | 80 (Microwave) | 6 min | High | [3] |
Experimental Protocols
Protocol 1: Solution-Phase Deprotection using Thiophenol
This protocol describes a general procedure for the deprotection of Ns-amides in solution using thiophenol and potassium hydroxide.
Materials:
-
N-protected amine (Ns-amide)
-
Thiophenol
-
Potassium hydroxide (KOH), aqueous solution (e.g., 10.9 M)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Brine solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Nitrogen or Argon gas inlet
-
Septum
-
Syringes
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a two-necked round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet, add thiophenol (2.5 equivalents) and acetonitrile (volume appropriate for the scale of the reaction).
-
Cool the mixture in an ice-water bath.
-
Slowly add an aqueous solution of potassium hydroxide (2.5 equivalents) to the stirred solution over 10 minutes.
-
After the addition is complete, remove the ice-water bath and allow the mixture to stir for an additional 5 minutes.
-
Add a solution of the Ns-protected amine (1.0 equivalent) in acetonitrile to the reaction mixture over a period of 20 minutes.
-
Heat the reaction mixture to 50 °C in an oil bath and monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). The reaction is typically complete within 40 minutes.[1]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with water and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired amine.[1]
Protocol 2: Solid-Supported Deprotection using Polymer-Supported Thiophenol
This protocol offers a more streamlined workup by utilizing a polymer-supported thiol reagent.
Materials:
-
N-protected amine (Ns-amide)
-
Polymer-supported thiophenol (PS-thiophenol) resin
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Reaction vial with a screw cap
-
Orbital shaker or magnetic stirrer
-
Sintered glass funnel or filtration apparatus
Procedure:
-
In a reaction vial, dissolve the Ns-protected amine (1.0 equivalent) in anhydrous THF.
-
Add cesium carbonate (3.25 equivalents) to the solution.
-
Add the polymer-supported thiophenol resin (1.12 equivalents). For optimal results, the resin may be pre-treated by shaking with a solution of triphenylphosphine in deoxygenated THF to reduce any disulfide bonds formed during storage.[3]
-
Seal the vial and shake the mixture at room temperature.
-
After 8 hours, add a second portion of the polymer-supported thiophenol resin (1.12 equivalents) and continue shaking for another 16 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS analysis of a small aliquot of the reaction mixture.
-
Upon completion, filter the reaction mixture through a sintered glass funnel to remove the resin and the inorganic base.
-
Wash the collected solid residue thoroughly with THF and dichloromethane.
-
Combine the filtrate and the washings and concentrate the solvent under reduced pressure to obtain the crude product.
-
The resulting amine is often of high purity, but can be further purified by column chromatography if necessary.[3]
Microwave-Assisted Acceleration: The solid-supported deprotection can be significantly accelerated using microwave irradiation.
-
Prepare the reaction mixture as described in steps 1-3 of Protocol 2 in a microwave-safe vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture for several short cycles (e.g., 3 cycles of 1 minute each) at a controlled temperature (e.g., 80 °C).[3]
-
After the initial cycles, add a second portion of the resin and irradiate for additional cycles until the reaction is complete.[3]
-
Workup the reaction as described in steps 7-10 of Protocol 2.
Mandatory Visualization
References
Application Notes: Fukuyama Amine Synthesis Utilizing a Nosyl Protecting Group
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Fukuyama amine synthesis is a powerful and versatile method for the preparation of secondary amines. This methodology is distinguished by its use of a 2-nitrobenzenesulfonyl (nosyl or Ns) protecting group on a primary amine. The resulting nosylamide is sufficiently acidic to undergo efficient alkylation under various conditions, including the Mitsunobu reaction.[1][2] A key advantage of the nosyl group over other sulfonamides, such as the tosyl group, is its facile cleavage under mild, non-reductive conditions.[1][3] Deprotection is typically achieved via a nucleophilic aromatic substitution with a thiol and a mild base, liberating the desired secondary amine.[1][4] This orthogonality makes the nosyl strategy highly valuable in complex, multi-step syntheses of natural products and pharmaceutical agents where sensitive functional groups must be preserved.[3]
Core Principle:
The synthesis involves a three-stage process:
-
Protection: A primary amine is protected with 2-nitrobenzenesulfonyl chloride to form a stable, acidic N-nosylamide.
-
Alkylation: The nosylamide is N-alkylated with an appropriate electrophile (e.g., an alcohol under Mitsunobu conditions or an alkyl halide with a base).
-
Deprotection: The nosyl group is selectively removed using a thiol, such as thiophenol or 2-mercaptoethanol, and a base like potassium carbonate or cesium carbonate, to yield the final secondary amine.[1][5]
Reaction Schemes & Mechanisms
The overall transformation can be visualized as a three-step sequence. The workflow begins with readily available starting materials and proceeds through stable intermediates to the final product.
The deprotection mechanism is a key feature of this methodology. The soft thiol nucleophile attacks the electron-deficient aromatic ring of the nosyl group, forming a Meisenheimer complex.[1][3] This intermediate then collapses, leading to the release of the free amine.[1]
Data Presentation: Reaction Scope and Yields
The Fukuyama nosyl-amine synthesis is compatible with a wide range of functional groups. The following table summarizes representative yields for the deprotection step, which is often the most critical part of the sequence.
| Entry | Nosylamide Substrate (R¹R²N-Ns) | Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-Ns | Thiophenol | KOH | Acetonitrile | 50 | 0.7 | 89-91 |
| 2 | N-benzyl-N-methyl-Ns | PS-thiophenol | Cs₂CO₃ | THF | RT | 24 | >95 |
| 3 | N-butyl-N-pentyl-Ns | 2-Mercaptoethanol | K₂CO₃ | DMF | RT | 2 | ~90 |
| 4 | N-allyl-N-cyclohexyl-Ns | Thiophenol | Cs₂CO₃ | Acetonitrile | RT | 1 | >95 |
Data compiled from representative literature procedures. Yields are for the deprotection step. PS = Polystyrene-supported. RT = Room Temperature.
Experimental Protocols
Protocol 1: Nosylation of a Primary Amine
This protocol describes the general procedure for the protection of a primary amine with 2-nitrobenzenesulfonyl chloride.
Materials:
-
Primary amine (1.0 eq)
-
2-Nitrobenzenesulfonyl chloride (1.05 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the primary amine (1.0 eq) in DCM in a round-bottomed flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 eq) to the solution.
-
Slowly add 2-nitrobenzenesulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford the pure N-nosylamide.
Protocol 2: Deprotection of a Nosylamide
This protocol provides a general method for the removal of the nosyl group to yield the secondary amine.[1]
Materials:
-
N,N-disubstituted nosylamide (1.0 eq)
-
Thiophenol (2.5 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.5 eq)
-
Acetonitrile or N,N-Dimethylformamide (DMF)
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a solution of the nosylamide (1.0 eq) in acetonitrile or DMF, add potassium carbonate (2.5 eq).
-
Add thiophenol (2.5 eq) to the suspension.[1]
-
Stir the reaction mixture at room temperature or gently heat (e.g., 50 °C) for 30 minutes to 4 hours.[1] Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with water.[1]
-
Extract the aqueous mixture with DCM or EtOAc (3x).[1]
-
Combine the organic extracts and wash with brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]
-
The crude residue can be purified by flash column chromatography on silica gel to yield the pure secondary amine.[1] For basic amines, an acidic workup followed by basification can be used to remove thiol-related impurities.[1]
References
- 1. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pharm.or.jp [pharm.or.jp]
- 4. Total Synthesis of Manzamine A by Fukuyama [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis and Evaluation of Bioactive Piperidine-3-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and biological evaluation of various bioactive compounds derived from piperidine-3-carboxylic acid. This versatile scaffold has been successfully utilized to develop potent inhibitors for a range of therapeutic targets, including those for osteoporosis, neurological disorders, platelet aggregation, cancer, and microbial infections.
Cathepsin K Inhibitors for Osteoporosis
Piperidine-3-carboxamide derivatives have been identified as potent inhibitors of Cathepsin K, a cysteine protease predominantly involved in bone resorption. Inhibition of Cathepsin K is a promising therapeutic strategy for the treatment of osteoporosis.
Quantitative Data: Cathepsin K Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of synthesized piperidine-3-carboxamide derivatives against human Cathepsin K.
| Compound ID | Structure | IC₅₀ (µM) | Reference |
| H-9 | (R)-N-(4-bromobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide | 0.08 | [1][2] |
| H-1 | (R)-1-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzyl)piperidine-3-carboxamide | 0.25 | [1] |
| H-3 | (R)-1-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzyl)piperidine-3-carboxamide | 0.15 | [1] |
| H-4 | (R)-N-(2-methoxybenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide | 0.32 | [1] |
| H-5 | (R)-N-(3-methoxybenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide | 0.12 | [1] |
Experimental Protocols
Synthesis of (R)-N-(4-bromobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide (H-9) [1]
Step 1: Synthesis of (R)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxylic acid
-
To a solution of (R)-piperidine-3-carboxylic acid (1.0 g, 7.7 mmol) in THF (20 mL), add 4-methoxybenzenesulfonyl chloride (9.2 mmol) and sodium hydroxide (0.37 g, 9.2 mmol).
-
Stir the mixture at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dissolve the residue in water (20 mL) and neutralize with 4 M HCl.
-
Collect the resulting white precipitate by filtration and recrystallize from ethanol to yield the intermediate.
Step 2: Amide Coupling
-
Prepare a stirred solution of the intermediate from Step 1 (1.12 mmol) and 4-bromobenzylamine (1.12 mmol) in anhydrous CH₂Cl₂ (10 mL).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.12 mmol) and 4-dimethylaminopyridine (DMAP) (1.12 mmol) successively.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Monitor the reaction completion by TLC.
-
Wash the mixture with 4 M HCl and saturated sodium chloride solution.
-
Separate the organic phase, dry over anhydrous MgSO₄, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to obtain compound H-9.
In Vitro Cathepsin K Inhibition Assay (Fluorometric) [3]
-
Prepare an assay buffer: 400 mM sodium acetate, pH 6.0, 4 mM EDTA, 0.01% Triton X-100. Add DTT to a final concentration of 8 mM immediately before use.
-
Prepare a working solution of human Cathepsin K at 4 nM in the assay buffer.
-
Serially dilute the test compounds in the assay buffer. The final DMSO concentration should not exceed 1%.
-
In a black 96-well microplate, add 50 µL of the diluted test compounds. Include enzyme controls (with DMSO but no inhibitor) and blank wells (buffer only).
-
Add 50 µL of the 4 nM Cathepsin K working solution to the wells containing the test compounds and enzyme controls. The final enzyme concentration will be 2 nM.
-
Pre-incubate the plate in the dark for 15-30 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of a 200 µM solution of the fluorogenic substrate Z-Gly-Pro-Arg-AMC to all wells. The final substrate concentration will be 100 µM.
-
Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm in a kinetic mode for 30-60 minutes.
-
Calculate the reaction rates and determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Signaling Pathway
GABA Uptake Inhibitors for Neurological Disorders
N-substituted derivatives of nipecotic acid (piperidine-3-carboxylic acid) are effective inhibitors of the GABA transporter 1 (GAT-1). By blocking the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft, these compounds enhance GABAergic transmission and have potential applications in the treatment of epilepsy and other neurological disorders.
Quantitative Data: GAT-1 Inhibitory Activity
The following table presents the GAT-1 inhibitory activities of synthesized (R)-N-substituted piperidine-3-carboxylic acid derivatives.
| Compound ID | R Group | IC₅₀ (µM) | Reference |
| 6a | -CH₂CH₂S(O)CH(Ph)₂ | 0.087 | [4] |
| 6b | -CH₂CH₂S(O)CH(4-F-Ph)₂ | 0.052 | [4] |
| 5a | -CH₂CH₂SCH(Ph)₂ | >10 | [4] |
| (R)-Nipecotic Acid | -H | 4.3 | [4] |
| Tiagabine | (Standard) | 0.0075 | [4] |
Experimental Protocols
Synthesis of (R)-1-(2-(bis(4-fluorophenyl)methylsulfinyl)ethyl)piperidine-3-carboxylic acid hydrochloride (6b analog) [5]
Step 1: Synthesis of bis(4-fluorophenyl)methanethiol
-
Treat bis(4-fluorophenyl)methanol with Lawesson's reagent to afford the corresponding thiol.
Step 2: Synthesis of tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate
-
React tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate with a brominating agent under Appel conditions.
Step 3: Coupling Reaction
-
Couple the products from Step 1 and Step 2 to form the Boc-protected piperidine intermediate.
Step 4: Deprotection
-
Deprotect the amine using trifluoroacetic acid.
Step 5: Sulfoxidation
-
Oxidize the resulting sulfide with an oxidizing agent such as hydrogen peroxide in acetic acid/methanol to yield the sulfinyl derivative.
-
Purify the final product by chromatography.
Note: A more detailed, step-by-step protocol for a similar class of compounds can be adapted from the literature[5].
Radiolabeled GABA Uptake Assay in Cultured Neurons [6][7]
-
Culture primary cortical or hippocampal neurons on poly-D-lysine coated plates.
-
On the day of the assay, wash the cells with Krebs-Ringer-HEPES buffer.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle for 10-20 minutes at 37°C.
-
Initiate GABA uptake by adding a solution containing a fixed concentration of [³H]GABA and the corresponding concentration of the test compound.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the incubation solution and washing the cells multiple times with ice-cold buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Determine the amount of [³H]GABA taken up by the cells using a scintillation counter.
-
Calculate the percent inhibition of GABA uptake for each concentration of the test compound and determine the IC₅₀ value.
Signaling Pathway
Platelet Aggregation Inhibitors
Derivatives of piperidine-3-carboxylic acid, specifically nipecotamides, have been shown to inhibit human platelet aggregation, a key process in thrombosis. These compounds represent a potential avenue for the development of novel antiplatelet agents.
Quantitative Data: Antiplatelet Activity
The following table shows the inhibitory concentrations of piperidine-3-carboxamide derivatives on ADP-induced platelet aggregation.
| Compound ID | Structure | IC₅₀ (µM) | Reference |
| 5a | 1-decyl-3-(N,N-diethylcarbamoyl)piperidine | ~40 | [2] |
| 6i | alpha,alpha'-bis[3-(N-ethyl-N-butylcarbamoyl)piperidino]-p-xylene | Potent | [8] |
| 7a | N,N'-bis(1-decylnipecotoyl)piperazine | Potent | [8] |
Experimental Protocols
General Synthesis of 1-Alkyl-3-(N,N-dialkylcarbamoyl)piperidines
-
React piperidine-3-carboxylic acid with a suitable activating agent (e.g., thionyl chloride) to form the acid chloride.
-
React the acid chloride with a secondary amine (e.g., diethylamine) to form the corresponding amide.
-
Perform N-alkylation of the piperidine nitrogen with an appropriate alkyl halide (e.g., 1-bromodecane) in the presence of a base to yield the final product.
-
Purify the compound using column chromatography.
In Vitro Platelet Aggregation Assay [2]
-
Prepare platelet-rich plasma (PRP) from fresh human blood collected in sodium citrate.
-
Adjust the platelet count in the PRP to a standardized concentration.
-
Pre-incubate the PRP with various concentrations of the test compound or vehicle at 37°C.
-
Induce platelet aggregation by adding an agonist such as ADP or collagen.
-
Monitor the change in light transmission through the PRP sample over time using a platelet aggregometer.
-
Calculate the percentage of platelet aggregation inhibition for each concentration of the test compound and determine the IC₅₀ value.
Signaling Pathway
Senescence-Inducing Agents for Cancer Therapy
N-arylpiperidine-3-carboxamide derivatives have been identified as inducers of a senescence-like phenotype in melanoma cells, suggesting their potential as anticancer agents. Inducing senescence in cancer cells can lead to a stable state of cell cycle arrest.
Quantitative Data: Senescence-Inducing and Antiproliferative Activity
The following table summarizes the activity of N-arylpiperidine-3-carboxamide derivatives in the A375 human melanoma cell line.
| Compound ID | EC₅₀ (µM)¹ | IC₅₀ (µM)² | Reference |
| 1 | 1.24 | 0.88 | [2][9] |
| 54 | Potent | Potent | [9] |
¹ Effective concentration to induce senescence in 50% of the cell population. ² Concentration to reduce cell number by 50%.
Experimental Protocols
General Synthesis of N-Arylpiperidine-3-carboxamides [9]
-
Perform an EDC coupling reaction between 4-bromoaniline and a commercially available heterocyclic carboxylic acid to obtain Boc-protected N-bromophenyl heterocyclic carboxamides.
-
Carry out a Suzuki coupling reaction with the appropriate boronic acids.
-
Perform deprotection of the Boc group.
-
Conduct a reductive amination to introduce the piperidine moiety and obtain the final compounds.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining Assay [10]
-
Seed A375 cells in a 24-well plate and treat with various concentrations of the test compounds for 3-5 days.
-
Wash the cells with PBS and fix with a solution of 2% formaldehyde and 0.2% glutaraldehyde in PBS for 5 minutes at room temperature.
-
Wash the cells again with PBS.
-
Add the SA-β-gal staining solution (containing X-gal at pH 6.0) to each well.
-
Incubate the plate at 37°C (without CO₂) until a blue color develops in senescent cells (typically 12-16 hours).
-
Observe the cells under a microscope and quantify the percentage of blue, senescent cells.
Experimental Workflow
Antimicrobial Agents
Sulfonyl piperidine carboxamide derivatives have demonstrated promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
Quantitative Data: Antimicrobial Activity (MIC)
The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of sulfonyl piperidine carboxamide derivatives.
| Compound ID | R Group | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) | Reference |
| 9a | 4-chlorophenyl | 125 | 250 | 250 | [10] |
| 9b | 4-bromophenyl | 125 | 250 | 250 | [10] |
| 9c | 4-fluorophenyl | 250 | 500 | 500 | [10] |
| 9d | 2,4-dichlorophenyl | 62.5 | 125 | 125 | [10] |
Experimental Protocols
General Synthesis of Sulfonyl Piperidine Carboxamides [10]
-
Protect the nitrogen of piperidine-3-carboxylic acid with a Boc group.
-
Activate the carboxylic acid group.
-
Couple the activated acid with a substituted amine to form the amide.
-
Deprotect the piperidine nitrogen.
-
React the secondary amine with a substituted sulfonyl chloride in the presence of a base to yield the final sulfonyl piperidine carboxamide.
-
Purify the product by recrystallization or column chromatography.
Broth Microdilution Method for MIC Determination
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2006034092A2 - Process for production of piperidine derivatives - Google Patents [patents.google.com]
- 4. Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visualizing GABA A receptor trafficking dynamics with fluorogenic protein labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols: Microwave-Assisted Deprotection of Nitrobenzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of pharmaceuticals and other complex molecules. Among the various amine protecting groups, the nitrobenzenesulfonyl (nosyl) group, especially the ortho-nitrobenzenesulfonyl (nosyl or Ns) group, has gained prominence due to its facile installation and, more importantly, its selective removal under mild conditions.[1] Traditional methods for the deprotection of nitrobenzenesulfonamides often involve nucleophilic aromatic substitution with thiol-based reagents, a reaction that can be time-consuming.[2] Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles.[3] This application note provides a detailed protocol for the efficient microwave-assisted deprotection of nitrobenzenesulfonamides, offering a significant improvement over conventional heating methods.
The primary advantage of microwave heating lies in its ability to rapidly and uniformly heat the reaction mixture, which can dramatically reduce reaction times from hours to mere minutes.[4] This protocol will focus on a robust method utilizing a solid-supported thiol reagent, which simplifies product purification by allowing for the easy removal of the reagent and byproducts through simple filtration.[5]
Data Presentation
The following table summarizes the quantitative data for the microwave-assisted deprotection of various o-nitrobenzenesulfonyl (nosyl) amides using a solid-supported thiophenol resin. The data highlights the efficiency and broad applicability of this method.
| Substrate (Nosyl-Amine) | Product | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| N-Methyl-N-benzyl-Ns | N-Methylbenzylamine | THF | 80 | 6 | 95 |
| N-Benzyl-Ns | Benzylamine | THF | 80 | 6 | 92 |
| N-Allyl-N-benzyl-Ns | N-Allylbenzylamine | THF | 80 | 6 | 94 |
| Piperidine-Ns | Piperidine | THF | 80 | 6 | 96 |
| Morpholine-Ns | Morpholine | THF | 80 | 6 | 98 |
Data sourced from a study on the deprotection of o-nitrobenzensulfonyl derivatives of amines mediated by a solid-supported thiol.[5]
Experimental Protocols
This section provides a detailed methodology for the microwave-assisted deprotection of an o-nitrobenzenesulfonamide using a solid-supported thiol reagent.
Materials and Equipment
-
Substrate: o-Nitrobenzenesulfonamide derivative (e.g., N-methyl-N-benzyl-2-nitrobenzenesulfonamide)
-
Reagent: Polystyrene-supported thiophenol (PS-thiophenol)
-
Base: Cesium Carbonate (Cs₂CO₃)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Microwave Synthesizer: A dedicated chemical microwave synthesizer (e.g., CEM Discover) capable of operating with sealed vessels and controlling temperature and pressure.
-
Reaction Vessel: Microwave-safe sealed vessel (e.g., 10 mL vial)
-
Standard laboratory glassware: Syringes, needles, filtration apparatus.
-
Analytical Instruments: Thin Layer Chromatography (TLC) plates, Nuclear Magnetic Resonance (NMR) spectrometer, and/or Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring and product characterization.
Detailed Experimental Procedure[5]
-
Resin Pre-treatment (Optional but Recommended): To ensure optimal reactivity, the PS-thiophenol resin can be pre-treated to reduce any disulfide bonds that may have formed during storage. This is achieved by shaking the resin with a solution of triphenylphosphine (PPh₃) in deoxygenated THF for 30 minutes, followed by filtration and washing with dry THF. The resin should be used immediately without drying.
-
Reaction Setup:
-
In a microwave-safe vial, dissolve the o-nitrobenzenesulfonamide (1.0 mmol) in anhydrous THF (2 mL).
-
To this solution, add cesium carbonate (3.25 mmol).
-
Finally, add the PS-thiophenol resin (1.12 mmol, based on a loading of 2 mmol/g).
-
-
Microwave Irradiation:
-
Seal the vial securely.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the mixture for 3 cycles of 1 minute each at 80°C. The pressure inside the vessel will increase; ensure the equipment is rated for the expected pressure (e.g., up to 250 psi).
-
-
Second Reagent Addition and Irradiation:
-
After the initial irradiation cycles, cool the vial to room temperature.
-
Carefully open the vial and add a second portion of the PS-thiophenol resin (1.12 mmol).
-
Reseal the vial and subject it to an additional 3 cycles of 1 minute each at 80°C.
-
-
Work-up and Purification:
-
After the final irradiation cycle, allow the vial to cool to room temperature.
-
Open the vial and filter the contents to remove the solid-supported resin and cesium carbonate.
-
Wash the solid residue with THF and dichloromethane (CH₂Cl₂).
-
Collect the combined filtrates and evaporate the solvent under reduced pressure.
-
The resulting crude product is often of high purity. If necessary, further purification can be achieved by column chromatography or selective extraction (e.g., using a Strata-X-C (SCX) cartridge for basic amines).
-
Mandatory Visualization
References
- 1. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Protection and Deprotection [cem.com]
- 4. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Application Notes and Protocols: 1-(3-Nitrophenylsulfonyl)piperidine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Nitrophenylsulfonyl)piperidine and its derivatives represent a versatile class of compounds with significant potential in drug discovery. The piperidine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas.[1] The addition of the 3-nitrophenylsulfonyl group imparts specific electronic and steric properties that can be exploited to achieve desired biological activities. This building block has been instrumental in the development of potent enzyme inhibitors and modulators of various signaling pathways, showing promise in oncology, and infectious diseases.[2][3]
These application notes provide a comprehensive overview of the use of this compound as a building block, including detailed synthetic protocols, biological applications with quantitative data, and visualizations of relevant workflows and pathways.
Chemical Properties
| Property | Value |
| IUPAC Name | 1-[(3-nitrophenyl)sulfonyl]piperidine |
| CAS Number | 91619-31-7[4] |
| Molecular Formula | C₁₁H₁₄N₂O₄S |
| Molecular Weight | 270.31 g/mol [5] |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in organic solvents such as DCM, DMF, and DMSO |
Synthesis Protocols
The synthesis of this compound and its derivatives is typically achieved through a nucleophilic substitution reaction between piperidine or a substituted piperidine and 3-nitrobenzenesulfonyl chloride in the presence of a base.
Protocol 1: General Synthesis of this compound
This protocol describes the fundamental reaction for synthesizing the parent compound.
Materials:
-
Piperidine
-
3-Nitrobenzenesulfonyl chloride
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a stirred solution of piperidine (1.0 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 equivalents).
-
Slowly add a solution of 3-nitrobenzenesulfonyl chloride (1.1 equivalents) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.
Synthetic workflow for this compound.
Protocol 2: Synthesis of a this compound-4-carboxamide Derivative
This protocol outlines the synthesis of a more complex derivative, which is a common motif in drug discovery.
Materials:
-
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid
-
Amine of interest (e.g., aniline)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
DCM
-
3-Nitrobenzenesulfonyl chloride
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
Step 1: Amide Coupling
-
To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in DMF, add DIPEA (2.0 eq) and HATU (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude Boc-protected amide.
Step 2: Boc Deprotection
-
Dissolve the crude Boc-protected amide in DCM and add TFA (5-10 equivalents).
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure to yield the crude piperidine-4-carboxamide TFA salt.
Step 3: Sulfonylation
-
Dissolve the crude TFA salt in DCM and add DIPEA (3.0 equivalents).
-
Cool the solution to 0 °C and add 3-nitrobenzenesulfonyl chloride (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the final product by silica gel column chromatography.
Multi-step synthesis of a piperidine-4-carboxamide derivative.
Biological Applications and Quantitative Data
Derivatives of this compound have shown significant activity as inhibitors of several key enzymes implicated in various diseases.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[6][7] Sulfonamides are a well-known class of CA inhibitors.[8]
Quantitative Data for Carbonic Anhydrase Inhibition
| Compound | Target | Kᵢ (nM) | Reference |
| 1-(3-Nitrophenylsulfonyl)piperazine derivative 4a | hCA I | >10000 | [3] |
| hCA II | 8760 | [3] | |
| hCA IX | 9850 | [3] | |
| 1-(3-Nitrophenylsulfonyl)piperazine derivative 4i | hCA I | 98.5 | [3] |
| hCA II | 87.3 | [3] | |
| hCA IX | 105.4 | [3] |
Note: Data for piperazine analogs are presented due to the structural similarity and availability of quantitative data.
Inhibition of Carbonic Anhydrase by sulfonamide derivatives.
Anticancer Activity
The piperidine moiety is a common feature in many anticancer agents.[9][10] Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action can involve the inhibition of key enzymes in cancer progression or the induction of apoptosis.[11]
Quantitative Data for Anticancer Activity
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Benzhydrylpiperazine-coupled 2,4-dinitrobenzenesulfonamide 7k | M. tuberculosis H37Rv | 0.78 | [2][12] |
| Benzhydrylpiperazine-coupled 2,4-dinitrobenzenesulfonamide 7s | M. tuberculosis H37Rv | 0.78 | [2][12] |
| Benzhydrylpiperazine-coupled 2,4-dinitrobenzenesulfonamide 7y | M. tuberculosis H37Rv | 0.78 | [2][12] |
Note: Data for structurally related dinitrobenzenesulfonamide derivatives with potent antimycobacterial activity, a field related to cancer research in terms of targeting cellular proliferation, is presented.
Experimental Protocols for Biological Assays
Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a common method to determine the inhibitory activity of compounds against carbonic anhydrase.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX)
-
4-Nitrophenyl acetate (substrate)
-
Tris-HCl buffer (pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of the CA enzyme in Tris-HCl buffer.
-
In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compound (typically in a serial dilution). Include a control with DMSO only.
-
Pre-incubate the enzyme and inhibitor at room temperature for 15 minutes.
-
Initiate the reaction by adding the substrate, 4-nitrophenyl acetate.
-
Monitor the increase in absorbance at 400 nm over time, which corresponds to the formation of 4-nitrophenolate.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Kᵢ value can be determined using the Cheng-Prusoff equation.
Protocol 4: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[2]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plate
-
Incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight in the incubator.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Workflow for the MTT cytotoxicity assay.
Conclusion
This compound is a valuable and versatile building block in drug discovery. Its straightforward synthesis and the ability to readily introduce diverse functionalities make it an attractive scaffold for generating compound libraries. The demonstrated biological activities, particularly in enzyme inhibition and anticancer research, underscore its potential for the development of novel therapeutics. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this promising chemical entity.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and Vibrio cholerae α- and β-class enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Compound 1-(3-nitrobenzene-1-sulfonyl)piperidine - Chemdiv [chemdiv.com]
- 6. Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
N-Alkylation of 3-Nitrobenzenesulfonamides: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the N-alkylation of 3-nitrobenzenesulfonamides represents a critical transformation in synthetic and medicinal chemistry. The resulting N-alkylated products serve as versatile intermediates in the synthesis of a wide array of pharmacologically active compounds and are pivotal in the construction of secondary amines through the Fukuyama amine synthesis.
The electron-withdrawing nature of the 3-nitro group enhances the acidity of the sulfonamide proton, facilitating its N-alkylation under relatively mild conditions. This feature, combined with the facile cleavage of the nitrobenzenesulfonyl (nosyl) group, makes 3-nitrobenzenesulfonamides valuable reagents for the protection and subsequent functionalization of amines.[1] This document provides a comprehensive overview of common N-alkylation methods, detailed experimental protocols, and a summary of reaction outcomes.
Methods for N-Alkylation
Two primary methods for the N-alkylation of 3-nitrobenzenesulfonamides are widely employed: the Fukuyama-Mitsunobu reaction with alcohols and direct alkylation with alkyl halides.
1. Fukuyama-Mitsunobu Reaction: This reaction allows for the N-alkylation of sulfonamides using a broad range of primary and secondary alcohols.[2] The reaction proceeds with an inversion of stereochemistry at the alcohol's chiral center, making it a powerful tool in stereoselective synthesis.[3] The process involves the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][4]
2. Alkylation with Alkyl Halides: This classical approach involves the reaction of the 3-nitrobenzenesulfonamide with an alkyl halide in the presence of a base.[5] Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), with the choice of solvent, such as acetone or dimethylformamide (DMF), influencing the reaction rate and yield.[5][6] This method is often preferred for large-scale syntheses due to the ease of purification.[5]
Data Presentation: N-Alkylation Reaction Outcomes
The following table summarizes the yields for the N-alkylation of 3-nitrobenzenesulfonamide with various alkylating agents under different reaction conditions.
| Entry | Alkylating Agent | Method | Base/Reagents | Solvent | Temperature | Time | Yield (%) | Reference(s) |
| 1 | Benzyl Bromide | Alkyl Halide | K₂CO₃ | Acetone | Reflux | 3 h | Moderate | [7] |
| 2 | 3-Phenylpropyl Bromide | Alkyl Halide | K₂CO₃ | DMF | 60 °C | 70 min | Excellent | [5] |
| 3 | Propargyl Bromide | Alkyl Halide | Phase Transfer Catalyst | Dichloromethane | Not Specified | Not Specified | Good | [8] |
| 4 | Various Alkyl Halides | Alkyl Halide | Cs₂CO₃ | DMF | 55-90 °C | 5-12 h | up to 98% | [6] |
| 5 | Primary/Secondary Alcohols | Fukuyama-Mitsunobu | PPh₃, DEAD/DIAD | THF/Dioxane | 0 °C to RT | Several hours | Good to Excellent | [1] |
Note: "Moderate," "Good," and "Excellent" are qualitative descriptors based on the cited literature. Specific yields are highly dependent on the substrate and precise reaction conditions.
Experimental Protocols
Protocol 1: N-Alkylation of 3-Nitrobenzenesulfonamide with an Alkyl Halide
This protocol is a general procedure based on established methods.[5]
Materials:
-
3-Nitrobenzenesulfonamide
-
Alkyl halide (e.g., 3-phenylpropyl bromide) (1.1 equivalents)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 equivalents)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add 3-nitrobenzenesulfonamide (1.0 equivalent) and anhydrous potassium carbonate (3.0 equivalents).
-
Add anhydrous DMF to the flask to create a stirrable suspension.
-
To the stirred mixture, add the alkyl halide (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and maintain for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the N-alkylated 3-nitrobenzenesulfonamide.
Protocol 2: Fukuyama-Mitsunobu N-Alkylation of 3-Nitrobenzenesulfonamide with an Alcohol
This protocol is a general procedure for the Mitsunobu reaction adapted for 3-nitrobenzenesulfonamide.[1]
Materials:
-
3-Nitrobenzenesulfonamide (1.2 equivalents)
-
Alcohol (1.0 equivalent)
-
Triphenylphosphine (PPh₃) (1.5 equivalents)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents)
-
Tetrahydrofuran (THF) or Dioxane, anhydrous
-
Ethyl acetate or Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottomed flask under an inert atmosphere, dissolve the alcohol (1.0 equivalent), 3-nitrobenzenesulfonamide (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF or dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate or DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to remove triphenylphosphine oxide and other by-products, yielding the desired N-alkylated 3-nitrobenzenesulfonamide.
Protocol 3: Deprotection of the Nosyl Group
The final step in the Fukuyama amine synthesis is the removal of the nosyl protecting group to yield the secondary amine.[1]
Materials:
-
N-alkyl-3-nitrobenzenesulfonamide
-
Thiophenol (2.5 equivalents)
-
Potassium hydroxide (KOH) (2.5 equivalents)
-
Acetonitrile
-
Water
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottomed flask, dissolve thiophenol (2.5 equivalents) in acetonitrile.
-
Cool the solution in an ice-water bath and add an aqueous solution of potassium hydroxide (2.5 equivalents) dropwise.
-
After stirring for 5 minutes, remove the ice bath and add a solution of the N-alkyl-3-nitrobenzenesulfonamide (1.0 equivalent) in acetonitrile.
-
Heat the reaction mixture to 50 °C for approximately 40 minutes, or until the reaction is complete by TLC analysis.
-
Cool the mixture to room temperature and dilute with water.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude secondary amine, which can be further purified by distillation or chromatography.
Visualizing the Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 1-(3-Nitrophenylsulfonyl)piperidine Synthesis
This guide provides troubleshooting and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming low yields and other common issues encountered during the synthesis of 1-(3-Nitrophenylsulfonyl)piperidine.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis is a nucleophilic substitution reaction where the secondary amine, piperidine, attacks the electrophilic sulfur atom of 3-nitrobenzenesulfonyl chloride. This forms a sulfonamide bond, yielding the desired product and a hydrochloride salt of the base used.
Caption: Reaction scheme for sulfonamide synthesis.
Q2: My reaction yield is consistently low. What are the most common causes?
Low yield is a frequent issue stemming from several factors. The most critical areas to investigate are reagent quality, reaction conditions, and the presence of moisture.
-
Reagent Quality: The purity of 3-nitrobenzenesulfonyl chloride is paramount. Over time, it can hydrolyze to the corresponding sulfonic acid, rendering it unreactive. Ensure piperidine and the solvent are pure and dry.[1]
-
Presence of Moisture: Sulfonyl chlorides are highly susceptible to hydrolysis.[1] Any moisture in the reaction flask, solvent, or on the reagents will convert the starting material into 3-nitrobenzenesulfonic acid, which is a major cause of low yield.
-
Incorrect Stoichiometry: Ensure accurate measurement of all reagents. A slight excess of the amine is sometimes used, but a precise 1.1 to 1.2 equivalents of the base relative to the amine is typical.[1]
-
Suboptimal Base: The choice of base is crucial. While triethylamine (TEA) or pyridine are common, they may not be optimal for all systems.[1][2] A hindered or non-nucleophilic base can prevent side reactions.
-
Inappropriate Solvent: The solvent must dissolve all reactants and be inert under the reaction conditions. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally suitable.[1]
Below is a workflow to diagnose the cause of low yield.
Caption: Troubleshooting workflow for low reaction yield.
Q3: I'm observing multiple spots on my TLC plate. What are the likely side products?
The most common byproduct is 3-nitrobenzenesulfonic acid, formed from the hydrolysis of the sulfonyl chloride.[1] This byproduct is highly polar and will typically appear as a spot with a low Rf value on the TLC plate, often streaking.
How to Minimize Hydrolysis:
-
Use anhydrous (dry) solvents.
-
Dry all glassware in an oven before use.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Ensure the piperidine and base are free of water.
Q4: What are the optimal reaction conditions to maximize yield?
Optimizing the base, solvent, and temperature is key. While standard conditions work for many sulfonamide syntheses, stubborn reactions may require adjustments. A comparison of potential conditions and their impact on yield is presented below.
| Entry | Base (1.2 eq.) | Solvent | Anhydrous Conditions | Temperature (°C) | Expected Yield (%) | Notes |
| 1 | Triethylamine | DCM | No | 0 to 25 | < 40% | Baseline condition with potential for significant sulfonyl chloride hydrolysis. |
| 2 | Triethylamine | DCM | Yes | 0 to 25 | 75-85% | Standard procedure; using anhydrous conditions significantly boosts yield.[1] |
| 3 | Pyridine | DCM | Yes | 0 to 25 | 70-80% | A common alternative to TEA.[1] |
| 4 | DIPEA | DCM | Yes | 0 to 25 | 80-90% | A more hindered base that can reduce side reactions.[3][4] |
| 5 | Triethylamine | DMF | Yes | 0 to 25 | 80-90% | A more polar aprotic solvent may be beneficial for sluggish reactions by improving solubility.[1] |
| 6 | Triethylamine | DCM | Yes | 0 to 25 | > 90% | Catalytic DMAP can significantly accelerate the reaction by forming a more reactive intermediate.[1] |
Yields are illustrative and based on general principles of sulfonamide synthesis.
Q5: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.
-
TLC Setup: Use a silica gel plate and an appropriate eluent system (e.g., 30-50% Ethyl Acetate in Hexanes).
-
Spotting: Spot the 3-nitrobenzenesulfonyl chloride starting material, piperidine (co-spot with the reaction mixture), and the reaction mixture itself.
-
Analysis: The reaction is complete when the starting sulfonyl chloride spot has been completely consumed. The product, this compound, will appear as a new, less polar spot (higher Rf) than the highly polar sulfonic acid byproduct.
Q6: What is the recommended work-up and purification procedure?
A standard aqueous work-up followed by column chromatography or recrystallization is typically effective.
-
Quench: Once the reaction is complete, quench it by adding water or a dilute acid solution (e.g., 1M HCl) to neutralize the excess base.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Wash: Wash the organic layer sequentially with water, dilute acid (if not used in quenching), saturated sodium bicarbonate solution (to remove any sulfonic acid), and finally with brine.
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes).[3][4][5]
Experimental Protocols
Standard Protocol for Synthesis
This protocol is a general starting point for the reaction.
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add piperidine (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Base Addition: Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes at room temperature.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve 3-nitrobenzenesulfonyl chloride (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the stirred piperidine solution over 10-15 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the sulfonyl chloride.[1]
-
Work-up and Purification: Follow the work-up and purification procedure described in Q6.
Troubleshooting and Optimization Protocol
If the standard protocol results in low yield, consider the following modifications.
References
Technical Support Center: Stability of Nitrobenzenesulfonamides in Multistep Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nitrobenzenesulfonamide (nosyl) protecting groups in multistep synthesis.
Frequently Asked Questions (FAQs)
Q1: My nitrobenzenesulfonamide-protected compound is degrading during my reaction. What are the common causes?
A1: Nitrobenzenesulfonamides (Ns-amides or nosylamides) are known to have limited stability under certain reaction conditions.[1][2] Degradation often occurs under strongly acidic or basic conditions, especially at elevated temperatures.[1][3] The strong electron-withdrawing nature of the nitro group makes the sulfonamide susceptible to nucleophilic attack.[4][5]
Q2: Under what pH conditions are nitrobenzenesulfonamides most stable?
A2: Generally, sulfonamides are more stable in neutral to alkaline conditions and more susceptible to degradation under acidic conditions.[1][3] The anionic form of the sulfonamide, which is more prevalent at higher pH, is less prone to hydrolysis.[3] For optimal stability, it is recommended to maintain a pH between 7 and 9. Hydrolysis rates increase significantly at a pH of 4.[3]
Q3: I'm observing unexpected side products during a reaction involving a nosyl-protected amine. What could they be?
A3: Side products can arise from the reaction of the nosyl group itself or from unintended reactions of the deprotected amine if premature cleavage occurs. Common side reactions include:
-
Hydrolysis: Under acidic or basic conditions, the sulfonamide bond can be cleaved, regenerating the amine.[3]
-
Reactions with Nucleophiles: Strong nucleophiles can attack the nitro-activated aromatic ring, leading to displacement of the sulfonamide.
-
Reduction of the Nitro Group: If reducing agents are present, the nitro group can be reduced to an amine or other intermediates, which can complicate purification and subsequent steps.[6]
Q4: How can I monitor the stability of my nosyl-protected compound during a reaction?
A4: The most common and effective methods for monitoring reaction progress and stability are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). These techniques allow you to track the disappearance of your starting material and the appearance of any degradation products or the desired product over time.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Nosyl Protection of an Amine
-
Possible Cause: Inefficient reaction conditions or decomposition of the starting materials.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure the nitrobenzenesulfonyl chloride is fresh and has been stored under anhydrous conditions.
-
Base Selection: Use a non-nucleophilic base like triethylamine or pyridine. Ensure the base is dry and used in appropriate stoichiometry (typically 1.1 to 1.5 equivalents).
-
Solvent: Use a dry, aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Temperature: The reaction is typically carried out at 0 °C to room temperature. If the reaction is sluggish, gentle heating may be applied, but monitor for degradation.
-
Issue 2: Premature Cleavage of the Nosyl Group
-
Possible Cause: The reaction conditions are too harsh for the nosyl group.
-
Troubleshooting Steps:
-
pH Control: If possible, buffer the reaction mixture to maintain a neutral to slightly basic pH.
-
Temperature: Avoid high reaction temperatures. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Reagent Compatibility: Be cautious when using strong nucleophiles, acids, or bases in subsequent steps. If a reaction requires such conditions, consider if the nosyl group is the appropriate protecting group for your synthetic route. It is known to be incompatible with some strong reducing agents.
-
Issue 3: Difficulty in Deprotecting the Nosyl Group
-
Possible Cause: Incomplete reaction due to inefficient reagents or reaction conditions.
-
Troubleshooting Steps:
-
Thiol Reagent: Thiophenol is a common and effective reagent for nosyl deprotection.[7][8] Ensure it is fresh. Odorless alternatives like p-mercaptobenzoic acid can also be effective.[9]
-
Base: A strong base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is typically required to generate the thiolate nucleophile.[2][5]
-
Solvent: Acetonitrile or dimethylformamide (DMF) are commonly used solvents for this deprotection.[7][8]
-
Temperature: The reaction is often performed at room temperature but may require gentle heating (e.g., 40-50 °C) to go to completion.[7][9]
-
Quantitative Data
Table 1: Comparison of Common Reagents for Nosyl Group Deprotection
| Thiol Reagent (equivalents) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thiophenol (2.5) | KOH (2.5) | Acetonitrile | 50 | 0.67 | 89-91 | [7][8] |
| Thiophenol | Cs₂CO₃ | DMF | 50 | - | High | [10] |
| HSCH₂CH₂OH | DBU | DMF | Room Temp | - | High to Excellent | [5] |
| PhSH | Cs₂CO₃ | DMF | Room Temp | - | High to Excellent | [5] |
| PS-thiophenol | Cs₂CO₃ (3.25) | THF | Room Temp | 24 | 96 | [2] |
| p-Mercaptobenzoic acid | K₂CO₃ | DMF | 40 | 12 | Excellent | [9] |
Experimental Protocols
Protocol 1: General Procedure for Nosyl Protection of a Primary Amine
-
Dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-nitrobenzenesulfonyl chloride (1.1 equivalents) in anhydrous DCM.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Deprotection of a Nosyl Group using Thiophenol
-
To a round-bottomed flask, add the nosyl-protected amine (1.0 equivalent) and anhydrous acetonitrile.[8]
-
Add thiophenol (2.5 equivalents).[8]
-
Cool the mixture in an ice-water bath.[7]
-
Slowly add a 10.9 M aqueous solution of potassium hydroxide (2.5 equivalents) over 10 minutes.[7][8]
-
Remove the ice bath and heat the reaction mixture to 50 °C for approximately 40 minutes, or until TLC analysis indicates the disappearance of the starting material.[7]
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with dichloromethane (3x).[7]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the resulting amine by column chromatography or distillation.[7]
Visualizations
Caption: General experimental workflow for the protection and deprotection of amines using a nitrobenzenesulfonyl group.
Caption: Troubleshooting logic for addressing stability issues with nitrobenzenesulfonamides in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
How to prevent side product formation in Fukuyama amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in Fukuyama amine synthesis, with a focus on preventing the formation of unwanted side products.
Troubleshooting Guide: Side Product Formation
This guide addresses specific issues that may arise during the Fukuyama amine synthesis, which typically involves three key stages: nosyl protection of a primary amine, alkylation of the nosyl-amide (often via a Mitsunobu reaction), and deprotection to yield the secondary amine.
Issue 1: Formation of Over-alkylation Products (Tertiary Amines/Quaternary Salts)
Question: I am observing the formation of tertiary amines or quaternary ammonium salts in my reaction. Isn't the Fukuyama method supposed to prevent this?
Answer: While the Fukuyama amine synthesis is designed to minimize over-alkylation, which is a common problem with traditional amine alkylations, it can still occur under certain conditions.[1] The N-nosyl group significantly reduces the nucleophilicity of the nitrogen atom, but forceful reaction conditions or a highly reactive alkylating agent can still lead to undesired subsequent alkylations.
Root Cause Analysis and Solutions:
| Potential Cause | Recommended Solution | Explanation |
| Excessively harsh alkylation conditions | Use milder reaction conditions. For alkyl halide-based alkylations, lower the reaction temperature and use a weaker base (e.g., K₂CO₃ or Cs₂CO₃ instead of stronger bases). | Harsher conditions can overcome the deactivating effect of the nosyl group, leading to the alkylation of the newly formed secondary nosyl-amide. |
| Highly reactive alkylating agent | If possible, use a less reactive alkylating agent. For example, an alkyl bromide is generally less reactive than an alkyl iodide. | This reduces the propensity for undesired side reactions. |
| Prolonged reaction time | Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting nosyl-amide is consumed. | Extended reaction times, especially at elevated temperatures, can promote side reactions, including over-alkylation. |
Issue 2: Side Products from the Fukuyama-Mitsunobu Alkylation Step
The Mitsunobu reaction is a powerful method for the alkylation of nosyl-amides but is also a common source of side products that can complicate purification.
Question: After performing the Fukuyama-Mitsunobu alkylation, my crude product is contaminated with significant amounts of triphenylphosphine oxide and a hydrazine derivative. How can I simplify the purification?
Answer: The formation of triphenylphosphine oxide (TPPO) and the dialkyl hydrazodicarboxylate are inherent byproducts of the Mitsunobu reaction.[2] Several strategies can be employed to facilitate their removal.
Solutions for Easier Purification:
| Strategy | Recommended Reagents | Work-up/Purification |
| Use of alternative phosphines | Diphenyl(2-pyridyl)phosphine | The resulting phosphine oxide is basic and can be removed by an acidic aqueous wash.[3] |
| Polymer-supported triphenylphosphine | The phosphine oxide byproduct is on a solid support and can be removed by simple filtration. | |
| Use of alternative azodicarboxylates | Di-tert-butyl azodicarboxylate (DTBAD) | The hydrazine byproduct can be removed by treatment with trifluoroacetic acid.[3] |
| Di-(4-chlorobenzyl)azodicarboxylate (DCAD) | The hydrazine byproduct is crystalline and can often be removed by filtration. |
Question: I am observing a significant amount of an unknown byproduct and low yield of my desired N-alkylated nosyl-amide in my Fukuyama-Mitsunobu reaction. What could be the issue?
Answer: A common side reaction in the Mitsunobu reaction is the direct attack of the azodicarboxylate on the activated alcohol intermediate. This is more likely to occur if the nosyl-amide is not sufficiently acidic (pKa > 13) or is sterically hindered.[2]
Troubleshooting Low Yields and Byproduct Formation:
| Potential Cause | Recommended Solution | Explanation |
| Low acidity of the nosyl-amide | While 2-nitrobenzenesulfonamides are generally acidic enough, ensure your starting material is pure. The pKa of the N-H bond is crucial for protonating the betaine intermediate. | If the nosyl-amide is not acidic enough, the reaction with the activated alcohol will be slow, allowing for competing side reactions. |
| Steric hindrance | For sterically hindered alcohols or nosyl-amides, consider using less bulky Mitsunobu reagents. For example, trimethylphosphine may be more effective than triphenylphosphine in some cases.[4] | Steric clash can disfavor the desired SN2 reaction, allowing the smaller azodicarboxylate to react. |
| Formation of an elimination product (alkene) | Use a less hindered base if one is used as an additive. Lowering the reaction temperature can also disfavor the E2 elimination pathway. | This is more common with secondary alcohols, especially when the approach to the carbon center is sterically blocked. |
Issue 3: Problems During the Nosyl Deprotection Step
Question: The deprotection of the nosyl group with thiophenol is effective, but the odor is a significant issue in the lab. Are there any odorless alternatives?
Answer: Yes, several strategies have been developed to avoid the use of volatile and malodorous thiols.
Odorless Deprotection Protocols:
| Reagent | Conditions | Advantages |
| 2-(Diethylamino)ethanethiol | Typically used with a base like NaOt-Bu in DMF. | The thiol and its methylated byproduct are basic and can be easily removed from the reaction mixture by an acidic aqueous wash, making the workup essentially odorless.[5][6] |
| Dodecanethiol | Can be used in place of thiophenol. | Dodecanethiol is significantly less volatile than thiophenol, which greatly reduces the odor.[7] |
Question: My nosyl deprotection reaction is incomplete, or I am observing unexpected side products. What could be the cause?
Answer: Incomplete deprotection is usually a matter of reaction time, temperature, or reagent stoichiometry. The formation of side products during deprotection is less common but can occur, particularly with certain substrates or if the reaction conditions are not optimal.
Troubleshooting Incomplete Deprotection and Side Reactions:
| Potential Cause | Recommended Solution | Explanation |
| Incomplete reaction | Increase the reaction time, temperature (mild heating, e.g., 40-50 °C, is often sufficient), or the equivalents of thiol and base.[8] | Ensure sufficient reagent concentration and reaction time for the reaction to go to completion. Monitor by TLC. |
| Hydrolysis of the nosyl-amide | Avoid strongly acidic or basic conditions, especially at high temperatures, before the deprotection step. | The sulfonamide bond is robust but can be cleaved under harsh hydrolytic conditions. |
| Side reactions with 4-nitrobenzenesulfonyl (p-nosyl) amides | Prefer the use of 2-nitrobenzenesulfonyl (o-nosyl) chloride for protection. | Some studies have reported more complications and side reactions during the deprotection of p-nosyl derivatives compared to their o-nosyl counterparts.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of the Fukuyama amine synthesis over other methods for preparing secondary amines?
A1: The main advantage is the ability to perform a controlled, stepwise mono-alkylation of a primary amine under mild conditions, thus avoiding the common problem of over-alkylation to tertiary amines and quaternary ammonium salts that plagues direct alkylation methods.[9][10] The deprotection of the nosyl group is also very mild, making the synthesis compatible with a wide range of functional groups.[8]
Q2: Can I use a secondary alcohol in the Fukuyama-Mitsunobu reaction?
A2: Yes, secondary alcohols can be used, and the reaction typically proceeds with inversion of stereochemistry. However, reactions with secondary alcohols are generally slower and more susceptible to elimination side reactions, especially if the alcohol is sterically hindered.[4] Careful optimization of the reaction conditions is often necessary.
Q3: How do I choose the right solvent for the Fukuyama-Mitsunobu reaction?
A3: Tetrahydrofuran (THF) is the most commonly used solvent. Other aprotic solvents like dichloromethane or acetonitrile can also be used. The choice of solvent can sometimes influence the reaction rate and the solubility of the reagents and byproducts.
Q4: My starting nosyl-amide is poorly soluble in the reaction solvent. What can I do?
A4: For the alkylation step with an alkyl halide, a more polar aprotic solvent like dimethylformamide (DMF) can be used to improve solubility.[11] For the Mitsunobu reaction, gentle warming may improve solubility, but care must be taken to avoid promoting side reactions.
Q5: Is it possible to perform the Fukuyama amine synthesis on a solid support?
A5: Yes, the Fukuyama-Mitsunobu reaction has been successfully adapted for solid-phase synthesis, which can simplify the purification process as excess reagents and byproducts can be washed away.[4]
Experimental Protocols
Protocol 1: Standard Fukuyama-Mitsunobu Alkylation
This protocol is a general procedure for the N-alkylation of a 2-nitrobenzenesulfonamide using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD).
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-(substituted)-2-nitrobenzenesulfonamide (1.0 equiv.), the alcohol (1.2 equiv.), and triphenylphosphine (1.5 equiv.) in anhydrous THF (concentration typically 0.1-0.2 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of DIAD (1.5 equiv.) in anhydrous THF dropwise over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting nosyl-amide is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue can be purified by column chromatography on silica gel. The triphenylphosphine oxide and the DIAD-hydrazine byproduct can be challenging to separate. See the troubleshooting guide for strategies to simplify purification.
Protocol 2: Odorless Nosyl Deprotection using 2-(Diethylamino)ethanethiol
This protocol provides a method for the deprotection of the nosyl group that avoids the use of volatile, malodorous thiols.[5][6]
-
Reaction Setup: In a round-bottom flask, dissolve the N,N-disubstituted-2-nitrobenzenesulfonamide (1.0 equiv.) in DMF.
-
Reagent Addition: Add 2-(diethylamino)ethanethiol (2.0-3.0 equiv.) followed by a base such as sodium tert-butoxide (2.0-3.0 equiv.).
-
Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS. Mild heating may be required for less reactive substrates.
-
Work-up: Dilute the reaction mixture with ethyl acetate and water. Wash the organic layer with a dilute acidic solution (e.g., 1 M HCl) to remove the excess thiol and its methylated byproduct. Then, wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude secondary amine can be further purified by column chromatography if necessary.
Visualizing the Process
Diagram 1: Troubleshooting Workflow for Fukuyama-Mitsunobu Alkylation
Caption: A decision-making flowchart for troubleshooting common issues in the Fukuyama-Mitsunobu alkylation step.
Diagram 2: Logical Relationship of Side Product Formation and Prevention
Caption: A diagram illustrating the relationship between common side products in Fukuyama amine synthesis and their respective prevention strategies.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-(Diethylamino)ethanethiol, a new reagent for the odorless deprotection of aromatic methyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(Diethylamino)ethanethiol, a New Reagent for the Odorless Deprotection of Aromatic Methyl Ethers [organic-chemistry.org]
- 7. New Odorless Protocols for the Synthesis of Aldehydes and Ketones from Thiol Esters (2004) | Tohru Miyazaki | 31 Citations [scispace.com]
- 8. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Cleavage of Resin-Bound Nosyl-Protected Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the cleavage of peptides containing nosyl-protected residues from solid-phase synthesis resins. The following information is presented in a question-and-answer format to directly address common challenges and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for cleaving a nosyl-protected peptide from the resin?
A1: The cleavage of a nosyl-protected peptide is a two-step process due to the orthogonal nature of the nosyl protecting group and standard resin linkers. The nosyl group is stable to the acidic conditions used for resin cleavage. Therefore, a nucleophilic deprotection of the nosyl group must be performed on the resin first, followed by the acidic cleavage of the peptide from the solid support.
Q2: Can I use a standard TFA-based cleavage cocktail to simultaneously remove the nosyl group and cleave the peptide from the resin?
A2: No, a one-pot TFA-based cleavage is not feasible for nosyl deprotection. The nosyl group is resistant to acidolysis by trifluoroacetic acid (TFA). Its removal requires a nucleophilic attack, typically by a thiol in the presence of a base, which are conditions incompatible with the acidic nature of a standard cleavage cocktail.
Q3: What are the recommended reagents for on-resin nosyl deprotection?
A3: The most common and effective method for nosyl group removal is treatment with a thiol and a base. Thiophenol was traditionally used, but due to its strong odor, less volatile and odorless alternatives are now preferred. Recommended reagents include 2-mercaptoethanol or odorless options like homocysteine thiolactone, which generates the active thiolate in situ.[1] A mild, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate (Cs₂CO₃) is used to generate the more nucleophilic thiolate anion.[2]
Q4: How can I monitor the completion of the on-resin nosyl deprotection?
A4: The completion of the nosyl deprotection can be monitored by testing for the presence of the newly formed free primary amine on a small sample of the resin beads. The Kaiser test (ninhydrin test) is a reliable method for this, where a positive result (a deep blue or purple color) indicates the presence of a primary amine and thus, successful deprotection.[3][4]
Q5: What are the potential side reactions during the on-resin nosyl deprotection step?
A5: A primary concern is the incomplete removal of the nosyl group, leading to a mixed peptide population. Another potential issue is the oxidation of the thiol reagent, rendering it less effective. Additionally, if the peptide sequence contains other protecting groups labile to the basic conditions of the deprotection cocktail, their premature removal could occur.
Troubleshooting Guides
Troubleshooting Incomplete On-Resin Nosyl Deprotection
| Problem | Potential Cause | Recommended Solution |
| Kaiser test is negative or weakly positive after deprotection. | 1. Incomplete reaction. 2. Oxidized thiol reagent. 3. Insufficient base. | 1. Extend the reaction time or repeat the deprotection step with fresh reagents. 2. Use freshly opened thiol or pre-treat solid-supported thiol resins with a reducing agent like triphenylphosphine (PPh₃).[5] 3. Ensure an adequate amount of base is used to generate the thiolate. |
| Low yield of the final peptide. | Incomplete nosyl deprotection leading to loss of material during purification. | Optimize the on-resin deprotection protocol by adjusting reaction time, temperature, or reagent concentrations based on small-scale test cleavages. |
| Deprotection is slow. | Steric hindrance around the nosyl group. | Consider using microwave irradiation to accelerate the reaction.[2] However, be cautious of potential resin degradation at high temperatures with certain solvents like DMF.[2] |
Troubleshooting Final Peptide Cleavage and Deprotection
| Problem | Potential Cause | Recommended Solution |
| Low peptide yield after TFA cleavage. | 1. Incomplete cleavage from the resin. 2. Peptide precipitation issues. | 1. Extend the cleavage time (e.g., from 2 hours to 4 hours). 2. If the peptide is soluble in the ether/TFA mixture, increase the volume of cold diethyl ether or try precipitating at a lower temperature (e.g., in a dry ice bath). |
| Presence of unexpected adducts in mass spectrometry. | Reactive cationic species generated during cleavage are alkylating sensitive residues (e.g., Trp, Met, Cys, Tyr).[6] | Use a cleavage cocktail containing appropriate scavengers. For example, use Reagent K for peptides with multiple sensitive residues.[7] |
| Incomplete removal of other side-chain protecting groups (e.g., Pbf from Arginine). | Insufficient cleavage time for robust protecting groups. | For peptides containing multiple arginine residues protected with groups like Pbf or Mtr, extend the cleavage time significantly (up to 24 hours in some cases) or use a stronger cleavage cocktail.[8] |
Experimental Protocols
Protocol 1: On-Resin Nosyl Deprotection
-
Resin Preparation: Swell the peptide-resin in a suitable solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) for 30-60 minutes.
-
Deprotection Cocktail Preparation: Prepare a deprotection cocktail consisting of a thiol and a base in DMF. A typical cocktail would be:
-
2-Mercaptoethanol (10 equivalents relative to resin loading)
-
DBU (5 equivalents relative to resin loading)
-
DMF to swell the resin.
-
-
Deprotection Reaction: Drain the swelling solvent from the resin and add the deprotection cocktail. Gently agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Remove a small sample of resin beads, wash thoroughly with DMF and DCM, and perform a Kaiser test to check for the presence of a free primary amine.
-
Washing: Once the deprotection is complete (positive Kaiser test), thoroughly wash the resin with DMF (3x), DCM (3x), and then DMF again (3x) to remove the deprotection reagents and byproducts.
Protocol 2: Standard TFA-Mediated Cleavage (Post-Nosyl Deprotection)
-
Resin Preparation: After on-resin nosyl deprotection and washing, dry the peptide-resin under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail appropriate for the peptide sequence. A general-purpose and low-odor cocktail is Reagent B :
-
Trifluoroacetic acid (TFA): 88% (v/v)
-
Phenol: 5% (v/v)
-
Water: 5% (v/v)
-
Triisopropylsilane (TIS): 2% (v/v)
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage solution into a cold solution of diethyl ether (approximately 10 times the volume of the filtrate) to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Table of Common Cleavage Cocktails
| Reagent Name | Composition (v/v or w/v) | Primary Use |
| Reagent B | TFA (88%), Phenol (5%), Water (5%), TIS (2%) | General purpose, low odor, good for trityl-based protecting groups.[7] |
| Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%) | Peptides with sensitive residues like Cys, Met, Trp, and Tyr.[7] |
| TFA/TIS/H₂O | TFA (95%), TIS (2.5%), Water (2.5%) | Simple peptides without sensitive residues. |
| Reagent R | TFA, Thioanisole, EDT, Anisole (proportions may vary) | Peptides with sulfonyl-protected arginine residues. |
Visualizations
Caption: Workflow for the two-step cleavage of nosyl-protected peptides.
Caption: Troubleshooting logic for suboptimal cleavage of nosyl-peptides.
References
- 1. Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237 - American Chemical Society [acs.digitellinc.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. peptide.com [peptide.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Navigating the Scale-Up of 3-Nitrobenzenesulfonyl (Nosyl) Protection Reactions: A Technical Support Center
Welcome to the technical support center for scaling up 3-nitrobenzenesulfonyl (nosyl) protection reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when transitioning nosylation reactions from the laboratory bench to pilot plant or manufacturing scale. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure a safe, efficient, and robust scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern when scaling up a nosyl protection reaction?
A1: The primary safety concern is the exothermic nature of the reaction between an amine and 3-nitrobenzenesulfonyl chloride (NsCl).[1][2] On a small scale, this heat is easily dissipated, but on a large scale, inadequate heat removal can lead to a rapid temperature increase.[2][3][4] This "thermal runaway" can cause solvent to boil, increase pressure beyond the reactor's limits, and accelerate decomposition, posing a significant safety hazard.[1][2] A thorough thermal hazard evaluation is crucial before any scale-up.[4]
Q2: How does the choice of base impact the reaction at a larger scale?
A2: While a variety of bases can be used, on a large scale, factors like cost, solubility, and ease of removal become critical. Inorganic bases like potassium carbonate (K₂CO₃) are often used. However, their limited solubility can lead to mixing issues and slower reaction rates in larger volumes. Liquid amine bases such as triethylamine (TEA) or diisopropylethylamine (DIEA) are common, but their removal during work-up can be more complex at scale. The choice of base can also influence the formation of byproducts.[5]
Q3: Are there common byproducts that become more prevalent during scale-up?
A3: Yes, certain byproducts can become more significant at a larger scale. One common issue is the formation of a bis-sulfonated product, especially if the amine has multiple reactive sites. Another potential side reaction is the substitution of the nosyl group by chloride ions, which are generated during the reaction, leading to chlorinated impurities.[5] Inadequate mixing can also lead to localized high concentrations of reagents, promoting the formation of other impurities.
Q4: Why is the physical form of the 3-nitrobenzenesulfonyl chloride important at scale?
A4: 3-Nitrobenzenesulfonyl chloride is a solid.[6] At a large scale, handling solids can be challenging regarding dust exposure and ensuring it dissolves efficiently and evenly. Inconsistent dissolution can lead to variable reaction rates and impurity formation. Using a high-purity, free-flowing grade of NsCl is recommended.
Troubleshooting Guides
This section addresses specific issues that may arise during the scale-up of nosyl protection reactions.
| Problem | Potential Causes | Solutions |
| Reaction Stalls or is Incomplete | 1. Poor Mixing: Inadequate agitation in a large reactor can lead to poor contact between the amine, NsCl, and base. 2. Low Solubility of Reagents: The amine or base may have limited solubility in the chosen solvent at the reaction temperature. 3. Inactive NsCl: The 3-nitrobenzenesulfonyl chloride may have degraded due to moisture. | 1. Improve Agitation: Increase the stirrer speed and ensure the impeller design is appropriate for the reactor geometry. 2. Solvent Screening: Consider a co-solvent to improve solubility. 3. Reagent Quality Check: Use a fresh batch of NsCl and ensure it has been stored in a dry environment. |
| Formation of Significant Impurities | 1. Localized Hotspots: Poor heat transfer and mixing can create areas of high temperature, leading to side reactions. 2. Incorrect Stoichiometry: Inaccurate charging of reagents on a large scale. 3. Extended Reaction Time: Allowing the reaction to proceed for too long can promote byproduct formation. | 1. Controlled Addition: Add the 3-nitrobenzenesulfonyl chloride solution subsurface and at a controlled rate to manage the exotherm.[2] 2. Calibrate Equipment: Ensure all balances and flowmeters are accurately calibrated for large quantities. 3. Reaction Monitoring: Implement in-process controls (e.g., HPLC) to monitor the reaction and stop it once the starting material is consumed. |
| Difficult Product Isolation/Crystallization | 1. Oiling Out: The nosyl-protected product may separate as an oil instead of a crystalline solid, especially if impurities are present. 2. Fine Particles: Rapid crystallization can lead to very fine particles that are difficult to filter and dry. 3. Low Purity: The crude product may have a lower purity than in the lab-scale reaction, making crystallization difficult. | 1. Solvent Selection: Experiment with different solvent/anti-solvent systems for crystallization. 2. Controlled Cooling: Implement a slow cooling profile to encourage the growth of larger crystals. Seeding the solution with a small amount of pure product can also help. 3. Pre-purification: Consider a work-up step (e.g., aqueous washes) to remove soluble impurities before crystallization. |
| Thermal Runaway | 1. Addition Rate Too Fast: Adding the NsCl too quickly generates heat faster than the reactor's cooling system can remove it.[1][2] 2. Cooling System Failure: Malfunction of the reactor's cooling jacket or chiller. 3. Insufficient Cooling Capacity: The cooling system may not be adequate for the scale of the reaction. | 1. Reduce Addition Rate: Immediately slow down or stop the addition of the electrophile. 2. Emergency Cooling: Have a backup cooling plan, such as an external cooling bath or a quench solution. 3. Process Safety Review: Before scaling up, perform a thorough process safety review, including a calculation of the maximum adiabatic temperature rise.[4] |
Data Presentation: Lab vs. Pilot Scale Comparison
The following table provides a representative comparison of key parameters for a typical nosyl protection reaction at laboratory and pilot scales.
| Parameter | Laboratory Scale (10 g) | Pilot Scale (10 kg) | Key Considerations for Scale-Up |
| Amine Input | 10.0 g | 10.0 kg | Accurate weighing is critical at large scale. |
| Solvent Volume | 100 mL | 100 L | Ensure adequate mixing and heat transfer with larger volumes. |
| 3-Nitrobenzenesulfonyl Chloride | 1.1 equivalents | 1.05 equivalents | Tighter control of stoichiometry is often possible and more cost-effective at scale. |
| Base (Triethylamine) | 1.5 equivalents | 1.2 equivalents | Reducing excess base can simplify purification. |
| Addition Time of NsCl | 5 minutes | 2 - 4 hours | Slow, controlled addition is crucial to manage the exotherm.[2] |
| Max Internal Temperature | 25 °C | 35 °C (with cooling) | Active cooling is essential to maintain a safe operating temperature.[3][4] |
| Reaction Time | 2 hours | 4 - 6 hours | Slower addition and mixing can lead to longer reaction times. |
| Typical Yield | 95% | 88 - 92% | Yields may be slightly lower due to longer reaction times and more complex work-up. |
| Purity (Crude) | 98% | 90 - 95% | Potential for more byproducts due to mixing and temperature variations. |
Experimental Protocols
Laboratory Scale Protocol (10 g)
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve the amine (10 g, 1.0 eq) and triethylamine (1.5 eq) in 100 mL of dichloromethane (DCM).
-
Reagent Addition: Dissolve 3-nitrobenzenesulfonyl chloride (1.1 eq) in 50 mL of DCM and add it to the addition funnel. Add the NsCl solution dropwise to the stirred amine solution over 5 minutes, maintaining the temperature below 25 °C.
-
Reaction: Stir the mixture at room temperature for 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, wash the reaction mixture with 1M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (50 mL), and finally brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Pilot Scale Protocol (10 kg)
-
Setup: Charge a 200 L glass-lined reactor with 100 L of dichloromethane. Ensure the reactor's cooling system is operational and set to 10 °C.
-
Reagent Charging: Charge the amine (10 kg, 1.0 eq) and triethylamine (1.2 eq) to the reactor with agitation.
-
NsCl Solution Preparation: In a separate vessel, dissolve 3-nitrobenzenesulfonyl chloride (1.05 eq) in 50 L of dichloromethane.
-
Controlled Addition: Transfer the NsCl solution to the reactor via a metering pump at a controlled rate over 2-4 hours. Monitor the internal temperature closely and ensure it does not exceed 35 °C. Adjust the addition rate as necessary to control the exotherm.[1]
-
Reaction: After the addition is complete, continue to stir the mixture at 20-25 °C for 4-6 hours. Take samples periodically for in-process control (IPC) by HPLC to confirm reaction completion.
-
Work-up: Once complete, transfer the reaction mixture to a larger vessel for aqueous work-up. Wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Concentrate the organic layer under vacuum.
-
Purification: Transfer the concentrated crude product to a crystallizer. Add the appropriate crystallization solvent and apply a controlled cooling profile to induce crystallization. Isolate the product by filtration and dry under vacuum.
Visualizations
Caption: A typical workflow for scaling up a nosyl protection reaction.
Caption: A decision tree for troubleshooting low-yield nosylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. researchgate.net [researchgate.net]
- 6. 3-Nitrobenzenesulfonyl chloride 97 121-51-7 [sigmaaldrich.com]
Troubleshooting incomplete deprotection of sterically hindered Ns-amides
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for the incomplete deprotection of sterically hindered Ns-amides. Through a series of frequently asked questions and detailed experimental protocols, this resource aims to address common challenges encountered during this critical step in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the deprotection of Ns-amides?
The deprotection of Ns (2-nitrobenzenesulfonyl) amides proceeds through a nucleophilic aromatic substitution (SNAr) mechanism.[1] A soft nucleophile, typically a thiolate anion, attacks the electron-deficient aromatic ring of the nosyl group, forming a Meisenheimer complex.[1][2] This intermediate then collapses, leading to the cleavage of the sulfur-nitrogen bond and the release of the free amine and a diaryl sulfide byproduct.[1]
Q2: My deprotection reaction is sluggish or incomplete. What are the primary causes when dealing with a sterically hindered substrate?
Incomplete deprotection of sterically hindered Ns-amides is a common issue and can be attributed to several factors:
-
Steric Hindrance: Bulky substituents on the amine or adjacent carbons can physically block the approach of the thiol nucleophile to the Ns group. This is often the primary reason for slow or incomplete reactions.
-
Insufficient Nucleophilicity of the Thiol: The chosen thiol may not be sufficiently nucleophilic to efficiently attack the electron-deficient ring of the Ns-amide, especially when steric hindrance is a factor.
-
Inadequate Base Strength or Solubility: The base used may not be strong enough to fully deprotonate the thiol, reducing the concentration of the active thiolate nucleophile. The solubility of the base in the reaction solvent is also crucial for its effectiveness.
-
Poor Substrate Solubility: If the sterically hindered Ns-amide is not fully dissolved in the reaction solvent, the deprotection will be slow and incomplete.
-
Suboptimal Reaction Conditions: Insufficient reaction time, low temperature, or inadequate reagent stoichiometry can all contribute to incomplete deprotection.
Q3: Which thiol should I choose for deprotecting a sterically hindered Ns-amide?
Thiophenol is the most commonly used and generally effective thiol for Ns-deprotection due to its high nucleophilicity.[1] However, for sterically hindered substrates, other thiols can also be effective, and the choice may depend on the specific substrate and desired workup procedure.
-
Mercaptoethanol: This is a common alternative to thiophenol and can be effective, often used in combination with a strong, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).
-
Mercaptoacetic acid: This reagent can also be used for Ns-deprotection.[3] Polymer-supported mercaptoacetic acid has been shown to give good to excellent yields (61-90%).[3]
-
Solid-supported thiols: These can simplify purification as the thiol reagent and its byproduct can be removed by filtration.[4]
Q4: What is the best base to use for Ns-deprotection?
The choice of base is critical for generating the active thiolate nucleophile.
-
Potassium Carbonate (K2CO3) and Cesium Carbonate (Cs2CO3): These are the most frequently used bases for Ns-deprotection in conjunction with thiophenol. Cesium carbonate is often found to be more effective than stronger bases like sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS).[4]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a strong, non-nucleophilic, sterically hindered base that is particularly useful when employing less nucleophilic thiols like mercaptoethanol.[5]
Q5: Are there any odorless alternatives to thiophenol?
Yes, the unpleasant odor of thiophenol is a significant drawback. While not specifically documented for highly hindered substrates, research has been conducted on odorless thiol alternatives for general Ns-deprotection. These may require optimization for more challenging substrates.
Q6: What are common side reactions to look out for?
While the Ns-deprotection is generally a clean reaction, potential side reactions, especially with complex and sterically hindered substrates, can include:
-
Incomplete Deprotection: As discussed, this is the most common issue.
-
Reaction with other functional groups: If the substrate contains other electrophilic sites, the thiolate nucleophile could potentially react with them. Careful analysis of the substrate's functionality is necessary.
-
Oxidation of the thiol: Thiols can be susceptible to oxidation, so it is advisable to use fresh reagents and consider degassing the solvent.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting incomplete deprotection of sterically hindered Ns-amides.
Problem: Incomplete Deprotection of a Sterically Hindered Ns-Amide
Initial Assessment:
-
Confirm Starting Material Purity: Ensure the Ns-amide starting material is pure and free of any impurities that might interfere with the reaction.
-
Analyze Reaction Mixture: Use TLC, LC-MS, or 1H NMR to confirm the presence of unreacted starting material and the desired product.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting incomplete Ns-amide deprotection.
Data Presentation
The choice of base can significantly impact the efficiency of the Ns-deprotection. The following table summarizes the yield of deprotection of N-methyl-N-benzyl-o-nitrobenzenesulfonamide using different bases with a solid-supported thiophenol resin.
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NaH | DMF | Room Temp. | 24 | 35 |
| Cs2CO3 | DMF | Room Temp. | 24 | 40 |
| Cs2CO3 | THF | Room Temp. | 24 | 38 |
Data sourced from a study on solid-supported thiol-mediated deprotection.[4]
Experimental Protocols
Protocol 1: Standard Deprotection using Thiophenol and Potassium Carbonate
This protocol is a general and widely used method for Ns-deprotection.
Materials:
-
Ns-protected amine
-
Thiophenol (2.5 equivalents)
-
Potassium carbonate (K2CO3) (2.5 equivalents)
-
Acetonitrile (CH3CN) or Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
Dissolve the Ns-protected amine (1 equivalent) in acetonitrile or DMF.
-
Add potassium carbonate (2.5 equivalents) to the solution.
-
Add thiophenol (2.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For sterically hindered substrates, heating to 40-50 °C may be necessary.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection using Mercaptoethanol and DBU
This protocol is an alternative for substrates where Protocol 1 is not effective, particularly for highly polar polyamines.
Materials:
-
Ns-protected amine
-
2-Mercaptoethanol (excess)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (excess)
-
Appropriate solvent (e.g., for solid-phase synthesis, the reaction is performed on the resin)
Procedure (adapted for solid-phase):
-
Swell the resin-bound Ns-protected amine in a suitable solvent.
-
Treat the resin with a solution of 2-mercaptoethanol and DBU in the chosen solvent.
-
Agitate the mixture at room temperature and monitor the reaction progress using a qualitative test (e.g., Kaiser test) on a small sample of resin beads.
-
Once the deprotection is complete, thoroughly wash the resin with the solvent to remove excess reagents and byproducts.
-
The deprotected amine on the solid support is now ready for the next synthetic step or cleavage from the resin.
Mandatory Visualizations
Mechanism of Ns-Amide Deprotection
Caption: The mechanism of Ns-amide deprotection via a Meisenheimer complex.
References
- 1. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Unlocking Chemical Reactions: Exploring the Power of DBU - Vesta Chemicals bv [vestachem.com]
Minimizing aspartimide formation with piperidine-based deprotection
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the minimization of aspartimide formation during the piperidine-based deprotection of fluorenylmethyloxycarbonyl (Fmoc) in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a significant problem?
A1: Aspartimide formation is a notorious side reaction in Fmoc-based SPPS that occurs when the nitrogen atom of the amino acid following an aspartic acid (Asp) residue attacks the side-chain carbonyl of the Asp.[1][2] This intramolecular cyclization is catalyzed by the base (typically 20% piperidine in DMF) used for Fmoc deprotection.[1] The resulting five-membered succinimide ring, known as an aspartimide, is problematic for several reasons:
-
Yield Reduction: It lowers the overall yield of the target peptide.[1]
-
Difficult Purification: The aspartimide intermediate can undergo further reactions. Nucleophilic attack by piperidine or hydrolysis can open the ring to form a mixture of α- and β-aspartyl peptides.[1][3] These byproducts, particularly the β-aspartyl peptide, often have identical mass and similar chromatographic properties to the desired peptide, making purification extremely difficult or impossible.[4][5]
-
Racemization: The aspartimide intermediate is chirally unstable and can lead to epimerization at the α-carbon of the aspartic acid residue.[3][4]
-
Chain Termination: In some cases, the aspartimide intermediate can lead to the formation of piperazine-2,5-diones, causing termination of the peptide chain.[2]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
A2: The propensity for aspartimide formation is highly dependent on the amino acid residue C-terminal to the aspartic acid.[1] Sequences where the following residue has low steric hindrance are most susceptible. The most problematic sequences include:
-
Asp-Gly: This is the most common and well-studied motif due to the lack of a side chain on glycine.[1]
-
Asp-Asn
-
Asp-Ser [6]
Q3: How can I detect aspartimide formation?
A3: Detecting aspartimide formation requires careful analysis of the crude peptide product, typically using HPLC and mass spectrometry.
-
Mass Spectrometry (MS): The initial aspartimide product has a mass that is 18 Da (the mass of water) less than the target peptide. However, subsequent hydrolysis will form α- and β-aspartyl peptides that are isomers of the target peptide and will have the same mass.[4] Piperidide adducts, formed by the attack of piperidine on the aspartimide ring, will show a mass increase.
-
High-Performance Liquid Chromatography (HPLC): Aspartimide-related byproducts may appear as distinct peaks close to the main product peak. The β-aspartyl and D-Asp isomers can be particularly difficult to resolve from the target peptide.[7] Using a shallow gradient during HPLC analysis can help improve the resolution between these species.[7]
Q4: What are the standard conditions for piperidine-based Fmoc deprotection?
A4: The standard and most widely used condition for Fmoc deprotection in SPPS is treatment of the peptide-resin with a solution of 20% piperidine by volume in N,N-dimethylformamide (DMF).[1] This treatment is typically performed twice for a set duration (e.g., 5-10 minutes each) at room temperature to ensure complete removal of the Fmoc group.
Troubleshooting Guide
Problem: My analysis shows significant byproducts, especially in an Asp-Gly containing peptide synthesized at elevated temperatures.
This is a classic sign of aspartimide formation. The repeated exposure to piperidine during each deprotection cycle cumulatively increases the formation of this side product.[4] Elevated temperatures significantly accelerate the rate of aspartimide formation.[7]
Solutions:
There are three primary strategies to mitigate aspartimide formation. Combining these approaches is often the most effective solution.[8]
-
Modify Deprotection Conditions: Altering the base or adding an acidic buffer can reduce the propensity for the side reaction.
-
Use Sterically Hindered Side-Chain Protecting Groups: Replacing the standard tert-butyl (OtBu) group on the Asp side chain with a bulkier group can physically block the cyclization.[3][9]
-
Employ Backbone Protection: Modifying the backbone amide nitrogen of the residue following Asp can completely eliminate the side reaction.[2][9]
Data Presentation: Comparing Mitigation Strategies
The following tables summarize quantitative data on the effectiveness of different approaches to minimize aspartimide formation.
Table 1: Effect of Aspartic Acid Side-Chain Protecting Groups
This table compares the performance of different Asp side-chain protecting groups in suppressing aspartimide formation in a model peptide (VKDGYI) after a stress test with 20% piperidine in DMF.
| Protecting Group (PG) | % Target Peptide | % Aspartimide Formation | % D-Asp Isomer |
| OtBu (tert-butyl) | 35.5 | 64.5 | 11.2 |
| OMpe (3-methylpent-3-yl) | 89.9 | 10.1 | 2.1 |
| OBno | 98.7 | 1.3 | 0.4 |
| (Data adapted from comparative studies)[7] |
Table 2: Effect of Different Deprotection Reagents and Conditions
This table shows how modifying the deprotection reagent and temperature impacts aspartimide formation in a model peptide.
| Deprotection Reagent | Temperature | % Aspartimide Formation |
| 20% Piperidine in DMF | Room Temp | 9.2 |
| 20% Piperidine in DMF | 45°C | >70 |
| ~50% Morpholine in DMF | Room Temp | 1.2 |
| ~50% Morpholine in DMF | 45°C | 4.3 |
| 10% Dipropylamine (DPA) in DMF | 60°C | 11 |
| 20% Piperidine in DMF | 90°C | 20 |
| (Data compiled from studies on toxin II and other model peptides)[1][7][10] |
Visualizations
Caption: Base-catalyzed mechanism of aspartimide formation and subsequent side reactions.
Caption: Decision workflow for selecting a strategy to prevent aspartimide formation.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol describes the standard procedure for removing the Fmoc protecting group using piperidine.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection: Add a solution of 20% piperidine in DMF to the resin, ensuring the resin is fully covered. Agitate gently for 10 minutes at room temperature.
-
Solution Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 10 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times for 1 minute each) to remove all traces of piperidine and dibenzofulvene byproducts. The resin is now ready for the next coupling step.
Protocol 2: Modified Fmoc Deprotection with an Acidic Additive
This protocol is a common modification to reduce aspartimide formation by buffering the basicity of the deprotection solution.[1][8][11]
-
Reagent Preparation: Prepare a deprotection solution of 20% piperidine in DMF containing 0.1 M ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) or 0.1 M hydroxybenzotriazole (HOBt).[1][8] Note: Anhydrous HOBt is explosive; use the wetted form.[9]
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection: Add the modified deprotection solution to the resin. Agitate for 20 minutes at room temperature. (A single, longer deprotection is often sufficient).
-
Solution Removal: Drain the deprotection solution.
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times for 1 minute each).
Protocol 3: Aspartimide Formation Stress Test
This protocol is used to evaluate the propensity of a specific Asp-containing sequence to form aspartimide under prolonged base exposure, which is useful for comparing the effectiveness of different protecting groups or deprotection conditions.[7]
-
Synthesis: Synthesize the desired peptide sequence up to and including the amino acid following the critical Asp residue.
-
Resin Treatment: After coupling the amino acid following Asp, wash the peptidyl-resin with DMF.
-
Base Exposure: Treat the resin with a solution of 20% piperidine in DMF for an extended period (e.g., 3 to 18 hours) at room temperature.[7] This simulates the cumulative exposure to basic conditions during a long peptide synthesis.[7]
-
Washing: After the treatment, thoroughly wash the resin with DMF and then dichloromethane (DCM).
-
Cleavage and Analysis: Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). Analyze the crude peptide by HPLC and mass spectrometry to quantify the extent of aspartimide formation and other related byproducts.[7]
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Amines Post-Nosyl Deprotection
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the purification of amines following the removal of a 2-nitrobenzenesulfonyl (nosyl) protecting group.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Amine After Workup
| Possible Cause | Troubleshooting Steps |
| Incomplete Deprotection Reaction | - Monitor the reaction closely using Thin Layer Chromatography (TLC). A successful reaction will show the disappearance of the starting nosyl-protected amine spot and the appearance of a new, typically more polar, amine product spot.[1] - Ensure the correct stoichiometry of reagents. An excess of the thiol reagent and base is often required for complete conversion. - Consider reaction time and temperature. Some deprotections may require longer reaction times or gentle heating to proceed to completion.[2] Microwave irradiation can also accelerate the reaction.[3] |
| Product Loss During Extraction | - Check the pH of the aqueous layer during acidic extraction. Ensure the pH is sufficiently low (typically pH 1-2) to fully protonate the amine, making it water-soluble.[4][5] - Perform multiple extractions. To maximize recovery, extract the aqueous layer multiple times with an organic solvent after basification.[4] - Be aware of emulsion formation. If an emulsion forms, try adding brine or passing the mixture through a pad of celite to break it. |
| Amine Adsorption to Silica Gel | - Amines can strongly adhere to acidic silica gel during column chromatography, leading to significant product loss. [6][7] To mitigate this, neutralize the silica gel by flushing the column with a solvent system containing a small amount of a volatile amine like triethylamine (0.5-1%) before loading your sample.[6] Alternatively, use an amine-functionalized silica column.[7] |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Steps |
| Thiol-Related Impurities | - The primary byproduct of the deprotection is a sulfide, which must be separated from the amine.[2][3] - Use a polymer-supported thiol. This simplifies purification as the thiol reagent and the resulting sulfide byproduct can be removed by simple filtration at the end of the reaction.[3][8] - Optimize chromatography. The sulfide byproduct is typically less polar than the desired amine and can often be separated by flash column chromatography. |
| Unreacted Starting Material | - If TLC indicates incomplete reaction, consider extending the reaction time, increasing the temperature, or adding more deprotection reagents. |
| Over-alkylation or Other Side Products | - If the starting material was synthesized via alkylation, over-alkylation products (tertiary amines) might be present. - Buffer-assisted extraction can selectively separate primary, secondary, and tertiary amines based on their differing basicities. [9][10] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for removing a nosyl group?
The most common method involves nucleophilic aromatic substitution using a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2][3] The reaction proceeds through a Meisenheimer complex, leading to the release of the free amine.[2]
Q2: My deprotection reaction is complete, but I'm struggling to separate my amine from the thiophenol byproduct. What should I do?
Separating the amine from the thiophenol-derived byproduct can be challenging. Here are a few strategies:
-
Acid-Base Extraction: After the reaction, perform an acidic wash (e.g., with 1M HCl). Your amine will be protonated and move to the aqueous layer, while the neutral sulfide byproduct will remain in the organic layer.[11] You can then recover your amine by basifying the aqueous layer and extracting with an organic solvent.[4]
-
Column Chromatography: Careful column chromatography can often separate the amine from the less polar sulfide byproduct. Using a gradient elution can be effective.
-
Use a Solid-Supported Thiol: To avoid this issue in the future, consider using a polymer-supported thiol. This allows for the easy removal of the reagent and the captured byproduct by filtration.[3]
Q3: Can I use column chromatography to purify my amine? I've heard it can be problematic.
Yes, but with precautions. Amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing, poor separation, and even irreversible adsorption.[6][7] To ensure a successful purification:
-
Add a competing base to your eluent: A common practice is to add a small percentage (0.5-1%) of triethylamine or ammonia to the mobile phase.[6] This deactivates the acidic sites on the silica.
-
Use amine-functionalized silica: These specialized columns are designed to minimize interactions with basic compounds and often provide excellent separation.[7]
-
Consider reversed-phase chromatography: For some amines, reversed-phase flash chromatography using an alkaline mobile phase can be a good alternative.[12]
Q4: Is recrystallization a viable purification method for my amine?
Recrystallization can be an excellent method for purifying solid amines.[13][14] If your amine is a solid and you can find a suitable solvent system (one in which the amine is soluble at high temperatures but sparingly soluble at low temperatures), recrystallization can yield highly pure material.[13] If your amine is an oil or difficult to crystallize, you can try converting it to a salt (e.g., a hydrochloride or trifluoroacetate salt), which are often crystalline and can be recrystallized from appropriate solvents.[15]
Q5: How can I monitor the progress of my nosyl deprotection reaction?
Thin Layer Chromatography (TLC) is the best way to monitor the reaction.[1] Spot the reaction mixture alongside your starting material on a TLC plate. The product amine is typically more polar than the starting nosyl-protected amine and will have a lower Rf value. The reaction is complete when the starting material spot has been completely consumed.
Experimental Protocols
Protocol 1: Nosyl Group Deprotection Using Thiophenol
This protocol is adapted from the Fukuyama amine synthesis deprotection procedure.[2]
-
Reagent Preparation: In a round-bottomed flask, dissolve thiophenol (2.5 equivalents) in acetonitrile. Cool the solution in an ice-water bath.
-
Base Addition: Slowly add an aqueous solution of potassium hydroxide (2.5 equivalents) to the thiophenol solution.
-
Substrate Addition: After stirring for 5 minutes, remove the ice bath and add a solution of the nosyl-protected amine (1 equivalent) in acetonitrile.
-
Reaction: Heat the reaction mixture at 50°C and monitor its progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extraction: Extract the aqueous mixture three times with an organic solvent such as dichloromethane or ethyl acetate.
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amine by column chromatography, recrystallization, or distillation as appropriate.
Protocol 2: Purification of a Basic Amine using Acid-Base Extraction
This is a general protocol for separating a basic amine from neutral or acidic impurities.[4][5]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). Repeat the extraction 2-3 times. The protonated amine will move into the aqueous layer.
-
Separation of Layers: Combine the aqueous layers. The organic layer contains neutral and acidic impurities and can be discarded (unless it contains another product of interest).
-
Basification: Cool the combined aqueous layers in an ice bath and carefully add a base (e.g., 6M NaOH or solid K₂CO₃) until the pH is >10.
-
Back Extraction: Extract the now basic aqueous layer 3-4 times with an organic solvent. The free amine will move back into the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the purified amine.
Quantitative Data Summary
The following table summarizes typical yields for nosyl deprotection under various conditions. Note that yields are highly substrate-dependent.
| Deprotection Reagent/Conditions | Substrate Type | Typical Yield (%) | Reference |
| PS-thiophenol, Cs₂CO₃, THF, rt, 24h | N-methylbenzylamine nosylamide | 96 | [3] |
| PS-thiophenol, Cs₂CO₃, THF, MW, 80°C, 6 min | N-methylbenzylamine nosylamide | 95 | [3] |
| Thiophenol, KOH, Acetonitrile, 50°C | Secondary Amine | High | [2] |
| Homocysteine thiolactone, DBU | Primary and Secondary Amines | - | [16] |
Visualizations
Caption: General workflow for amine purification after nosyl group removal.
Caption: Troubleshooting decision tree for amine purification.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. m.youtube.com [m.youtube.com]
- 7. biotage.com [biotage.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Workup [chem.rochester.edu]
- 12. biotage.com [biotage.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. mt.com [mt.com]
- 15. researchgate.net [researchgate.net]
- 16. Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237 - American Chemical Society [acs.digitellinc.com]
Stability of 1-(3-Nitrophenylsulfonyl)piperidine under acidic vs basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(3-Nitrophenylsulfonyl)piperidine for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound is its susceptibility to hydrolysis, particularly at the sulfonamide linkage, under both acidic and basic conditions. The stability is influenced by pH, temperature, and the presence of catalysts. While the piperidine ring is generally stable, extreme conditions could potentially lead to its degradation.
Q2: How does the stability of this compound differ between acidic and basic conditions?
A2: The stability of sulfonamides like this compound is pH-dependent. Some studies suggest that the hydrolysis of sulfonamides is more favorable under acidic conditions.[1] In acidic solutions, the degradation can be initiated by the protonation of the amide, leading to the formation of a sulfonyliminium ion.[2] Conversely, other research indicates that some sulfonamides exhibit good stability under acidic conditions.[3] Under basic conditions, degradation can occur through nucleophilic attack by a hydroxide ion.[2] The anionic form of sulfonamides, which is more prevalent at higher pH, is generally less susceptible to hydrolysis than the neutral or cationic forms.
Q3: What are the likely degradation products of this compound?
A3: The primary degradation products are expected to result from the cleavage of the sulfur-nitrogen (S-N) bond of the sulfonamide group. This hydrolysis would likely yield 3-nitrobenzenesulfonic acid and piperidine. Under certain conditions, other degradation pathways may be possible, leading to different products.
Q4: Are there any general recommendations for storing this compound to ensure its stability?
A4: To maximize stability, it is recommended to store this compound as a solid in a cool, dry, and dark place. In solution, it is advisable to use buffered solutions at a pH where the compound exhibits maximum stability, which should be determined experimentally. Avoid prolonged storage in strongly acidic or basic solutions, especially at elevated temperatures.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation of the compound in the assay medium. | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Evaluate the stability of the compound in your specific assay buffer by incubating it for the duration of the experiment and analyzing for degradation products using a suitable analytical method like HPLC. 3. If degradation is observed, consider adjusting the pH of the assay medium or reducing the incubation time. |
| Interaction with other components in the assay. | 1. Run control experiments to assess the interaction of the compound with other reagents in your assay. |
Issue 2: Appearance of unexpected peaks during analytical chromatography (e.g., HPLC).
| Possible Cause | Troubleshooting Step |
| On-column degradation. | 1. Modify the mobile phase composition (e.g., pH, solvent ratio) to see if the unexpected peaks are affected. 2. Use a shorter analysis time or a different column chemistry. |
| Degradation in the sample solvent. | 1. Analyze the sample immediately after preparation. 2. Investigate the stability of the compound in the chosen sample solvent over time. Consider using a more inert solvent if necessary. |
| Presence of impurities from synthesis. | 1. Review the certificate of analysis for the compound. 2. If necessary, purify the compound using an appropriate technique (e.g., recrystallization, column chromatography). |
Experimental Protocols
Protocol: General Procedure for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
C18 HPLC column
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of HCl solution (e.g., 0.1 M or 1 M).
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an appropriate amount of NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of NaOH solution (e.g., 0.1 M or 1 M).
-
Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing the samples with HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of H₂O₂ solution (e.g., 3%).
-
Incubate the mixture at room temperature for a defined period, taking samples at various time points for HPLC analysis.
-
-
Thermal Degradation:
-
Expose a solid sample of the compound to dry heat (e.g., 80°C) for a defined period.
-
Also, reflux a solution of the compound in a neutral solvent (e.g., water or a buffer) at a high temperature.
-
At various time points, dissolve the solid sample or dilute the solution for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to UV light (e.g., 254 nm) and/or visible light for a defined period.
-
Run a control sample in the dark.
-
At various time points, analyze the samples by HPLC.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products.
-
Analyze all samples and calculate the percentage of degradation.
-
3. Data Presentation:
Summarize the percentage of degradation under each stress condition in a table for easy comparison.
| Stress Condition | Time (hours) | % Degradation of this compound |
| 0.1 M HCl, 60°C | 2 | |
| 4 | ||
| 8 | ||
| 24 | ||
| 0.1 M NaOH, 60°C | 2 | |
| 4 | ||
| 8 | ||
| 24 | ||
| 3% H₂O₂, RT | 2 | |
| 4 | ||
| 8 | ||
| 24 |
Visualization
Caption: Workflow for a forced degradation study.
References
Validation & Comparative
A Comparative Guide to Nosyl (Ns) and Tosyl (Ts) Protecting Groups for Amines
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among the myriad of options for amine protection, sulfonyl groups, particularly the p-toluenesulfonyl (Ts) and o- or p-nitrobenzenesulfonyl (Ns) groups, are frequently employed. The choice between these two seemingly similar groups can have significant implications for the efficiency, robustness, and overall success of a synthetic route. This guide provides an objective, data-driven comparison of the nosyl and tosyl protecting groups, offering insights into their respective strengths and weaknesses to inform rational selection in complex synthetic endeavors.
At a Glance: Key Differences Between Nosyl and Tosyl Groups
| Feature | Nosyl (Ns) Group | Tosyl (Ts) Group |
| Structure | Contains a nitro group on the benzene ring | Contains a methyl group on the benzene ring |
| Stability | Less stable, particularly to nucleophiles | Highly stable to a wide range of conditions |
| Deprotection | Mild conditions (thiol and base) | Harsh conditions (strong acid or reduction) |
| Acidity of N-H | More acidic | Less acidic |
| Orthogonality | Orthogonal to many acid- and base-labile groups | Less orthogonal due to harsh cleavage |
Data Presentation: A Quantitative Comparison
The performance of a protecting group is best evaluated through quantitative data. The following tables summarize typical reaction conditions, times, and yields for the protection and deprotection of amines with nosyl and tosyl groups.
Table 1: Comparison of Amine Protection with Nosyl and Tosyl Chlorides
| Substrate | Protecting Group | Reagents and Conditions | Reaction Time | Typical Yield (%) | Reference |
| Primary Amine | Nosyl (Ns) | NsCl, Pyridine, CH2Cl2, 0 °C to rt | 1-3 h | >90 | General Protocol |
| Secondary Amine | Nosyl (Ns) | NsCl, Pyridine, CH2Cl2, 0 °C to rt | 2-5 h | 85-95 | General Protocol |
| Primary Amine | Tosyl (Ts) | TsCl, Pyridine, CH2Cl2, 0 °C to rt | 2-6 h | >90 | General Protocol |
| Secondary Amine | Tosyl (Ts) | TsCl, Pyridine, CH2Cl2, 0 °C to rt | 4-12 h | 80-95 | General Protocol |
| Hydroxyl Group | Nosyl (Ns) | NsCl (10 eq.), DMAP (2 eq.), TEA (10 eq.), THF, rt | 24 h | ~90 | [1] |
| Hydroxyl Group | Tosyl (Ts) | TsCl (10 eq.), DMAP (2 eq.), TEA (10 eq.), DCM, rt | 7 h | >95 | [1] |
*Data from the sulfonylation of hydroxyl-terminated polyisobutylenes is included as a proxy for reactivity comparison of the sulfonyl chlorides.[1]
Table 2: Comparison of Deprotection Conditions for N-Nosyl and N-Tosyl Amines
| Protected Amine | Deprotection Method | Reagents and Conditions | Reaction Time | Typical Yield (%) | Reference |
| N-Nosyl Amine | Fukuyama Deprotection | Thiophenol, K2CO3, CH3CN, 50 °C | 40 min | 89-91 | [2] |
| N-Nosyl Amine | Thiol and Base | PhSH, Cs2CO3, DMF, 50 °C | Not specified | High | [3] |
| N-Tosyl Amine | Strong Acid | HBr (33% in AcOH), Phenol, 90 °C | 16-21 h | ~50 (can be low) | General Protocol |
| N-Tosyl Amine | Strong Acid | MeSO3H, TFA, Thioanisole, rt | Not specified | High | [3] |
| N-Tosyl Amine | Reductive Cleavage | Mg, MeOH, rt | 2-4 h | High | General Protocol |
| N-Tosyl Amine | Reductive Cleavage | SmI2 | Varies | High | General Protocol |
Chemical Reactivity and Stability
The fundamental difference in the reactivity of nosyl and tosyl groups stems from the electronic nature of their respective aromatic rings. The electron-withdrawing nitro group in the nosyl moiety renders the sulfur atom more electrophilic and the N-H proton of the sulfonamide more acidic.[2] This increased acidity facilitates N-alkylation reactions, such as the Fukuyama-Mitsunobu reaction.
Conversely, the electron-donating methyl group of the tosyl group makes the corresponding sulfonamide less acidic and the sulfur atom less electrophilic. This results in the exceptional stability of N-tosyl amides, which are resistant to a broad range of reagents and reaction conditions.[4]
The key advantage of the nosyl group is its lability towards nucleophilic aromatic substitution. The electron-deficient nitro-substituted ring is susceptible to attack by soft nucleophiles like thiolates. This initiates a cascade that leads to the cleavage of the N-S bond under remarkably mild conditions.[2] In stark contrast, the electron-rich nature of the tosyl ring precludes such a pathway, necessitating harsh reductive or strongly acidic conditions for its removal.[4]
Experimental Protocols
Protection of a Primary Amine with Nosyl Chloride (General Procedure)
To a solution of the primary amine (1.0 equiv) and pyridine (1.5 equiv) in dichloromethane (DCM) at 0 °C is added o-nitrobenzenesulfonyl chloride (1.1 equiv) portionwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water and the aqueous layer is extracted with DCM. The combined organic layers are washed with 1 M HCl, saturated aqueous NaHCO3, and brine, then dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Protection of a Primary Amine with Tosyl Chloride (General Procedure)
To a solution of the primary amine (1.0 equiv) and pyridine (1.5 equiv) in dichloromethane (DCM) at 0 °C is added p-toluenesulfonyl chloride (1.1 equiv) portionwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred until completion as monitored by TLC. The workup and purification follow the same procedure as for the nosylation.
Deprotection of an N-Nosyl Amine (Fukuyama Protocol) [2]
A round-bottomed flask is charged with the N-nosyl amide (1.0 equiv), thiophenol (2.5 equiv), and acetonitrile. The mixture is cooled in an ice-water bath, and an aqueous solution of potassium hydroxide (2.5 equiv) is added. The reaction mixture is then heated to 50 °C for 40 minutes. After cooling to room temperature, the mixture is diluted with water and extracted with dichloromethane. The combined organic extracts are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude amine is purified by column chromatography.
Deprotection of an N-Tosyl Amine (Strong Acid Protocol)
To a solution of the N-tosyl amide (1.0 equiv) in acetic acid is added a 33% solution of HBr in acetic acid. The reaction mixture is heated at 70-90 °C for several hours to overnight. The progress of the reaction is monitored by TLC. Upon completion, the mixture is cooled and the solvent is removed under reduced pressure. The residue is then basified with a saturated aqueous solution of NaHCO3 and extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated to give the crude amine, which is then purified by column chromatography.
Visualizing the Chemistry
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: General scheme for the protection of amines.
Caption: Contrasting deprotection strategies.
References
Orthogonal Deprotection Strategies Involving the Nosyl Group: A Comparative Guide
In the intricate world of multi-step organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development, the strategic use of protecting groups is paramount. The ability to selectively unmask a functional group in the presence of others, a concept known as orthogonal deprotection, allows for the precise and efficient construction of complex molecules. The 2-nitrobenzenesulfonyl (nosyl or Ns) group has emerged as a versatile protecting group for amines due to its robust nature and unique cleavage conditions, which are orthogonal to many commonly employed protecting groups. This guide provides a comprehensive comparison of deprotection strategies for the nosyl group alongside other prevalent amine protecting groups, supported by experimental data and detailed protocols.
The Nosyl Group: A Pillar of Orthogonality
The nosyl group is lauded for its stability across a wide range of reaction conditions, including those that cleave other common amine protecting groups such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).[1] This stability profile makes it an excellent choice for complex synthetic routes requiring sequential deprotection steps. The primary method for the removal of the nosyl group involves nucleophilic aromatic substitution with a thiol, typically in the presence of a base.[2] This deprotection mechanism is exceptionally mild and highly selective, leaving other protecting groups untouched.
Comparative Analysis of Deprotection Strategies
The utility of an orthogonal protecting group strategy is best illustrated by comparing the deprotection conditions of the nosyl group with those of other commonly used amine protecting groups. The following table summarizes the deprotection methods for the nosyl, Boc, Cbz, and Fmoc groups, highlighting their mutual orthogonality.
| Protecting Group | Deprotection Reagents and Conditions | Orthogonality to Nosyl Group |
| Nosyl (Ns) | Thiophenol, K₂CO₃, in DMF or CH₃CN, rt to 50°C[2] | - |
| 2-Mercaptoethanol, Cs₂CO₃, in DMF[3] | - | |
| Solid-supported thiol, Cs₂CO₃, in THF[1] | - | |
| Boc | Trifluoroacetic acid (TFA) in CH₂Cl₂[4][5][6] | Nosyl group is stable to acidic conditions.[1] |
| HCl in organic solvents[6][7] | Nosyl group is stable to acidic conditions. | |
| Cbz | H₂, Pd/C in MeOH or EtOH[8][9][10] | Nosyl group is stable to catalytic hydrogenolysis. |
| HBr in acetic acid[9] | Nosyl group is generally stable, but very harsh acidic conditions might affect it. | |
| Fmoc | 20% Piperidine in DMF[11][12][13] | Nosyl group is stable to basic conditions.[1][3] |
| DBU in the presence of a thiol[14] | Nosyl group is stable to basic conditions. |
Table 1: Comparison of Deprotection Conditions for Common Amine Protecting Groups.
Orthogonal Deprotection in Practice: A Visual Workflow
The concept of orthogonal deprotection can be visualized as a series of selective "gates" that can be opened independently to reveal a specific functional group. The following diagrams, generated using the DOT language, illustrate these orthogonal relationships.
Figure 1: Individual Deprotection Pathways. This diagram illustrates the distinct reagents required for the removal of each protecting group.
Figure 2: Orthogonal Deprotection Workflow. This diagram shows how different protecting groups on a single molecule can be selectively removed.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful implementation of these deprotection strategies.
Protocol 1: Deprotection of a Nosyl-Protected Amine
This protocol is adapted from the Fukuyama amine synthesis.[2]
-
Materials: N-nosyl protected amine, thiophenol, potassium hydroxide, acetonitrile.
-
Procedure:
-
To a solution of thiophenol (2.5 equivalents) in acetonitrile, add a solution of potassium hydroxide (2.5 equivalents) in water at 0 °C.
-
After stirring for 5 minutes, add a solution of the N-nosyl protected amine (1.0 equivalent) in acetonitrile.
-
Warm the reaction mixture to 50 °C and stir for 40 minutes.
-
Upon completion (monitored by TLC), cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Deprotection of a Boc-Protected Amine
This is a standard protocol for Boc deprotection using trifluoroacetic acid.[4][5][6]
-
Materials: N-Boc protected amine, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-Boc protected amine in dichloromethane.
-
Add an equal volume of trifluoroacetic acid to the solution at room temperature.
-
Stir the reaction mixture for 30 minutes to 2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a base.
-
Protocol 3: Deprotection of a Cbz-Protected Amine
This protocol describes the common hydrogenolysis method for Cbz deprotection.[8][9][10]
-
Materials: N-Cbz protected amine, 10% Palladium on carbon (Pd/C), methanol or ethanol, hydrogen gas.
-
Procedure:
-
Dissolve the N-Cbz protected amine in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 10 mol%).
-
Subject the mixture to an atmosphere of hydrogen gas (balloon or Parr apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until completion (typically 1-4 hours).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
Protocol 4: Deprotection of an Fmoc-Protected Amine
This is a standard protocol for Fmoc deprotection used in solid-phase peptide synthesis.[11][12][13]
-
Materials: Fmoc-protected amine (often resin-bound), 20% piperidine in dimethylformamide (DMF).
-
Procedure:
-
Treat the Fmoc-protected amine with a solution of 20% piperidine in DMF.
-
Agitate the mixture at room temperature for 5-20 minutes.
-
Drain the solution and wash the product (e.g., resin) thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
The deprotected amine is then ready for the next synthetic step.
-
Quantitative Data Summary
The following table presents a summary of typical reaction conditions and yields for the deprotection of the nosyl group and its orthogonal counterparts. It is important to note that yields and reaction times can vary significantly depending on the specific substrate.
| Protecting Group | Reagents | Solvent | Temperature (°C) | Time | Typical Yield (%) |
| Nosyl | Thiophenol, K₂CO₃ | DMF | 50 | 40 min | 90-95[2] |
| Nosyl | Mercaptoacetic acid, NaOMe | MeCN/MeOH | Reflux | 1-3 h | >90 |
| Boc | 50% TFA | DCM | rt | 30 min - 2 h | >95[6] |
| Cbz | H₂, 10% Pd/C | MeOH | rt | 1-4 h | >95[9] |
| Fmoc | 20% Piperidine | DMF | rt | 5-20 min | Quantitative[12] |
Table 2: Summary of Quantitative Data for Deprotection Reactions.
Conclusion
The nosyl group offers a powerful tool for the protection of amines in complex organic synthesis. Its unique deprotection mechanism, which is orthogonal to the cleavage conditions of many other common protecting groups like Boc, Cbz, and Fmoc, provides chemists with a high degree of flexibility in designing synthetic routes. By understanding the specific conditions required for the selective removal of each protecting group, researchers can devise elegant and efficient strategies for the construction of intricate molecules, thereby advancing the frontiers of drug discovery and materials science. This guide provides a foundational understanding and practical data to aid in the strategic implementation of orthogonal deprotection strategies involving the versatile nosyl group.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. jk-sci.com [jk-sci.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. benchchem.com [benchchem.com]
- 12. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. genscript.com [genscript.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Analysis of Nosyl-Protected Amine Reaction Progress
For researchers, scientists, and drug development professionals, monitoring the progress of chemical reactions is crucial for optimization, yield determination, and ensuring the desired product is obtained. When working with amine functionalities, protecting groups are essential. The nosyl (Ns) group, a 2-nitrobenzenesulfonyl group, is a common choice for amine protection. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for real-time monitoring of reactions involving nosyl-protected amines. This guide provides a comparative analysis of HPLC methods for tracking the progress of such reactions, with a focus on comparing the nosyl protecting group to the more common tert-butoxycarbonyl (Boc) group.
The Role of HPLC in Monitoring Amine Protecting Group Reactions
HPLC is an indispensable tool for monitoring the progress of organic reactions. By separating the components of a reaction mixture, it allows for the quantification of reactants, intermediates, and products over time. This data is vital for determining reaction kinetics, identifying the optimal time for quenching the reaction, and assessing the purity of the final product. For nosyl-protected amine reactions, such as protection or deprotection, HPLC analysis provides a clear picture of the conversion of the starting material to the desired product.
Comparison of Nosyl and Boc Protecting Groups in the Context of HPLC Analysis
The choice of protecting group can significantly influence the ease and efficiency of HPLC monitoring. The nosyl and Boc groups, while both serving to protect amines, have distinct chemical properties that affect their chromatographic behavior.
| Feature | Nosyl (Ns) Group | Boc (tert-Butoxycarbonyl) Group |
| Chromophore | Strong UV chromophore due to the nitroaromatic system. | Weak UV chromophore; detection can be challenging at low concentrations. |
| Polarity | More polar than the Boc group. | Less polar; more hydrophobic. |
| Typical HPLC Column | C18 reversed-phase | C18 reversed-phase |
| Expected Retention | Generally shorter retention times on reversed-phase columns compared to Boc-protected analogues under identical conditions. | Generally longer retention times on reversed-phase columns due to higher hydrophobicity. |
| Detection Wavelength | Typically around 254 nm. | Typically around 210-220 nm, where many organic molecules absorb. |
| Sensitivity | High sensitivity due to the strong chromophore. | Lower sensitivity, may require derivatization for trace analysis. |
| Deprotection Monitoring | Straightforward to monitor the disappearance of the UV-active nosyl-protected amine and the appearance of the (often less UV-active) free amine. | Can be more challenging due to the low UV absorbance of the Boc group and potentially the deprotected amine. |
Experimental Protocols
A generalized experimental protocol for monitoring the progress of a nosyl-amine deprotection reaction using HPLC is provided below. This can be adapted for protection reactions as well.
Objective:
To monitor the deprotection of a nosyl-protected amine to the corresponding free amine by HPLC.
Materials:
-
Nosyl-protected amine
-
Deprotection reagents (e.g., thiophenol and potassium carbonate)
-
Reaction solvent (e.g., acetonitrile)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or formic acid (for mobile phase modification)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the nosyl-protected amine in the chosen solvent. Initiate the deprotection reaction by adding the appropriate reagents.
-
Sampling: At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Quenching and Dilution: Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent (e.g., mobile phase) to stop the reaction and prepare it for HPLC analysis. This also prevents overloading the column.
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase for analyzing nosyl-protected amines and the corresponding free amines is a gradient of water (often with 0.1% TFA or formic acid) and acetonitrile. A starting gradient could be 95:5 water:acetonitrile, ramping to 5:95 water:acetonitrile over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10 µL.
-
Detection: Monitor the elution profile at a wavelength where the nosyl-protected starting material has strong absorbance (e.g., 254 nm). A second wavelength may be used to monitor the product if it has a different absorption maximum.
-
-
Data Analysis:
-
Identify the peaks corresponding to the nosyl-protected starting material and the deprotected amine product based on their retention times (determined by injecting standards of each compound if available).
-
Integrate the peak areas of the starting material and product at each time point.
-
Plot the percentage of starting material remaining and product formed as a function of time to determine the reaction progress and kinetics.
-
Data Presentation
The quantitative data obtained from the HPLC analysis can be summarized in a table for easy comparison of reaction progress at different time points.
| Time (minutes) | Peak Area of Nosyl-Protected Amine (mAUs) | Peak Area of Free Amine (mAUs) | % Conversion |
| 0 | 15000 | 0 | 0 |
| 15 | 10500 | 4500 | 30 |
| 30 | 6000 | 9000 | 60 |
| 60 | 1500 | 13500 | 90 |
| 120 | <100 | 14900 | >99 |
(Note: This is example data and will vary depending on the specific reaction and compounds.)
Mandatory Visualizations
Experimental Workflow
Efficacy comparison of different thiols for nosyl cleavage
For Researchers, Scientists, and Drug Development Professionals
The o-nitrobenzenesulfonyl (nosyl) protecting group is a valuable tool in synthetic chemistry, particularly for the protection of amines. Its removal under mild conditions using thiol-based reagents is a key advantage. However, the choice of thiol can significantly impact reaction efficiency, yield, and practicality, especially concerning the malodorous nature of many common thiols. This guide provides an objective comparison of various thiols for nosyl cleavage, supported by experimental data, to aid in the selection of the most suitable reagent for your specific application.
Mechanism of Nosyl Cleavage by Thiols
The deprotection of nosyl amides with thiols proceeds through a nucleophilic aromatic substitution mechanism. A base-activated thiol, in its more nucleophilic thiolate form, attacks the electron-deficient aromatic ring of the nosyl group. This addition forms a transient Meisenheimer complex. The complex then collapses, leading to the elimination of sulfur dioxide and the release of the free amine.[1][2]
Caption: General mechanism of thiol-mediated nosyl cleavage.
Efficacy Comparison of Various Thiols
The choice of thiol for nosyl deprotection involves a trade-off between reactivity, odor, and ease of workup. While traditional thiols like thiophenol are highly effective, their strong, unpleasant odors are a significant drawback.[1] This has led to the exploration of less volatile, "odorless" thiols and solid-supported reagents. The following table summarizes experimental data from various studies comparing the performance of different thiols.
| Thiol Reagent | Base | Substrate | Reaction Time | Yield (%) | Reference |
| Odorless Aliphatic Thiols | |||||
| n-Dodecanethiol | LiOH | N-(4-methoxybenzyl)-N-octyl-o-nitrobenzenesulfonamide | 12 h | 91 | [3] |
| n-Dodecanethiol | LiOH | N-(4-methoxybenzyl)-N-dodecyl-p-nitrobenzenesulfonamide | 12 h | 90 | [3] |
| Odorless Aromatic Thiols | |||||
| p-Dodecylbenzenethiol | K₂CO₃ | N-(4-methoxybenzyl)-N-octyl-o-nitrobenzenesulfonamide | 24 h | 85 | [3] |
| p-tert-Butylbenzenethiol | K₂CO₃ | N-(4-methoxybenzyl)-N-octyl-o-nitrobenzenesulfonamide | 24 h | 88 | [3] |
| p-Mercaptobenzoic acid | K₂CO₃ | N-(4-methoxybenzyl)-N-octyl-o-nitrobenzenesulfonamide | 12 h | 99 | [3] |
| p-Mercaptobenzoic acid | K₂CO₃ | N-(4-methoxybenzyl)-N-dodecyl-p-nitrobenzenesulfonamide | 12 h | 98 | [3] |
| Solid-Supported Thiols | |||||
| Mercaptomethyl-PS-DVB resin | Cs₂CO₃ | N-methyl-N-benzyl-o-nitrobenzenesulfonamide | 24 h | <5 | [4] |
| PS-DVB supported thiophenol | Cs₂CO₃ | N-methyl-N-benzyl-o-nitrobenzenesulfonamide | 24 h | 96 | [4] |
| Traditional Thiols | |||||
| Thiophenol | KOH | N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | 40 min | High (not specified) | [2] |
Note: Direct comparison between different studies should be made with caution as substrates and reaction conditions may vary.
Experimental Protocols
Below are representative experimental protocols for nosyl cleavage using different types of thiols.
Protocol 1: Nosyl Cleavage with an Odorless Aromatic Thiol (p-Mercaptobenzoic Acid)
This protocol is adapted from Matoba et al., Synthetic Communications, 2008.[3]
-
To a solution of the nosylated amine (1.0 equiv) in a suitable solvent such as acetonitrile or DMF, add p-mercaptobenzoic acid (2.5 equiv).
-
Add potassium carbonate (K₂CO₃, 2.5 equiv) to the mixture.
-
Stir the reaction mixture at 40 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amine.
Protocol 2: Nosyl Cleavage with a Solid-Supported Thiophenol
This protocol is based on the work of Taddei and co-workers, Synlett, 2005.[4]
-
In a sealed vial, dissolve the nosyl-protected amine (1.0 equiv) in dry tetrahydrofuran (THF).
-
Add cesium carbonate (Cs₂CO₃, 3.25 equiv).
-
Add polystyrene-supported thiophenol resin (PS-thiophenol, ~2.0 mmol/g loading, 1.12 equiv).
-
Shake the mixture at room temperature for 8 hours.
-
Add a second portion of PS-thiophenol (1.12 equiv) and continue shaking for another 16 hours.
-
Filter the reaction mixture and wash the resin several times with THF and dichloromethane.
-
Combine the filtrates and evaporate the solvent to yield the deprotected amine.
For an accelerated procedure, the reaction can be heated using microwave irradiation.
-
Combine the nosyl-protected amine (1.0 equiv), Cs₂CO₃ (3.25 equiv), and PS-thiophenol (1.12 equiv) in a microwave-safe sealed tube with dry THF.
-
Irradiate the mixture for 3 cycles of 1 minute each at 80 °C.
-
After cooling, add a second portion of the resin (1.12 equiv) and irradiate for another 3 cycles under the same conditions.
-
Filter the resin and wash with THF and dichloromethane.
-
Evaporate the combined filtrates to obtain the product.[4]
Protocol 3: Nosyl Cleavage with Thiophenol
This is a general protocol based on the Fukuyama amine synthesis.[2]
-
In a round-bottomed flask, dissolve thiophenol (2.5 equiv) in acetonitrile.
-
Cool the solution in an ice-water bath and add an aqueous solution of potassium hydroxide (KOH, 2.5 equiv) dropwise.
-
After stirring for 5 minutes, remove the ice bath.
-
Add a solution of the nosylated amine (1.0 equiv) in acetonitrile to the reaction mixture.
-
Heat the reaction mixture to 50 °C for approximately 40 minutes, or until the reaction is complete as monitored by TLC.
-
Cool the mixture to room temperature, dilute with water, and extract with dichloromethane.
-
Wash the combined organic extracts with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for further purification.
Summary and Recommendations
The selection of a thiol for nosyl cleavage should be guided by the specific requirements of the synthesis.
-
For high reactivity and rapid deprotection , traditional thiols like thiophenol remain a viable option, provided that appropriate safety measures are in place to handle their pungent odor.[2]
-
For applications where odor is a significant concern , p-mercaptobenzoic acid has been shown to be a highly effective and nearly odorless alternative, often providing excellent yields in reasonable reaction times.[3][5] Its acidic nature can also simplify workup procedures.
-
For ease of purification and to eliminate odor , solid-supported thiophenol is an excellent choice. The ability to remove the reagent and byproducts by simple filtration is a major advantage, particularly in the context of parallel synthesis or high-throughput chemistry.[1][4] Microwave-assisted deprotection with a solid-supported thiol can further accelerate the process.[4]
-
Odorless aliphatic thiols such as n-dodecanethiol are also effective, though they may require longer reaction times compared to aromatic thiols.[3]
Ultimately, the optimal thiol will depend on a balance of factors including the scale of the reaction, the sensitivity of the substrate, the available equipment, and laboratory safety and environmental considerations.
References
A Comparative Guide to the Kinetic Studies of 3-Nitrobenzenesulfonyl Deprotection Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision in the synthesis of complex molecules. The 3-nitrobenzenesulfonyl (nosyl or Ns) group is a widely utilized protecting group for amines due to its robust nature and, most notably, its facile cleavage under specific, mild conditions. This guide provides an objective comparison of the deprotection of the 3-nitrobenzenesulfonyl group with other common sulfonyl alternatives, supported by available experimental data, with a focus on the kinetics of these reactions.
Introduction to Sulfonyl Protecting Groups
Sulfonyl groups are a cornerstone in the protection of amines, forming stable sulfonamides that are resistant to a wide range of reaction conditions.[1] The choice of a particular sulfonyl protecting group is dictated by the desired stability and the specific conditions required for its removal. While groups like the p-toluenesulfonyl (tosyl, Ts) and methanesulfonyl (mesyl, Ms) are known for their high stability, their removal often requires harsh reductive or acidic conditions.[2][3] In contrast, the 3-nitrobenzenesulfonyl group offers a more nuanced balance of stability and selective lability.
The 3-Nitrobenzenesulfonyl (Nosyl) Group: Mechanism of Deprotection
The key to the utility of the nosyl group lies in its deprotection mechanism. Unlike the more robust tosyl and mesyl groups, the nosyl group is susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitro group on the benzene ring activates the ipso-carbon, making it susceptible to attack by soft nucleophiles, most commonly thiolates.
The deprotection proceeds via a two-step addition-elimination mechanism, involving the formation of a Meisenheimer complex. This intermediate then collapses, releasing the free amine and a diaryl sulfide.
Deprotection mechanism of a nosyl-protected amine via a Meisenheimer complex.
Comparative Kinetic Data
| Protecting Group | Structure | Typical Deprotection Conditions | Deprotection Time | Relative Rate (Qualitative) |
| 3-Nitrobenzenesulfonyl (Nosyl, Ns) | 3-NO₂C₆H₄SO₂- | Thiophenol, K₂CO₃, DMF, rt | Minutes to hours[4] | Very Fast |
| 2-Nitrobenzenesulfonyl (o-Nosyl) | 2-NO₂C₆H₄SO₂- | Thiophenol, K₂CO₃, DMF, rt | Minutes to hours[4] | Very Fast |
| 4-Nitrobenzenesulfonyl (p-Nosyl) | 4-NO₂C₆H₄SO₂- | Thiophenol, K₂CO₃, DMF, rt | Minutes to hours[5] | Very Fast |
| p-Toluenesulfonyl (Tosyl, Ts) | 4-CH₃C₆H₄SO₂- | Na/NH₃; HBr/AcOH, Δ; Mg/MeOH[3] | Hours to days[6] | Very Slow |
| Methanesulfonyl (Mesyl, Ms) | CH₃SO₂- | Strong acid or reducing agents | Hours to days | Very Slow |
Key Observations:
-
The presence of the nitro group in the nosyl protecting groups significantly accelerates the rate of nucleophilic aromatic substitution compared to the electron-donating methyl group in the tosyl group.
-
Deprotection of nosylamides is typically achieved under much milder conditions (room temperature, weak base) than the harsh conditions required for tosylamide cleavage.[3]
-
The position of the nitro group (ortho, meta, or para) can influence the reaction rate, though all are significantly more labile than non-nitrated analogs.
Experimental Protocols
General Protocol for Kinetic Analysis of Nosyl Deprotection
The following is a generalized protocol for studying the kinetics of a 3-nitrobenzenesulfonyl deprotection reaction.
References
Navigating the Maze of Amine Protection: A Comparative Guide to Nosyl, Boc, and Cbz Protecting Groups
For researchers, scientists, and drug development professionals engaged in the intricate art of multi-step synthesis, the strategic selection of protecting groups is a critical determinant of success. Among the arsenal of choices for amine protection, the well-established tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups have long been workhorses. However, the less ubiquitous but highly versatile o- or p-nitrobenzenesulfonyl (nosyl, Ns) group offers distinct advantages in specific synthetic contexts, particularly where orthogonality and mild deprotection are paramount.
This guide provides an objective, data-driven comparison of the nosyl protecting group with its Boc and Cbz counterparts. We will delve into their relative stabilities, deprotection conditions, and strategic applications, supported by experimental data and detailed protocols to inform the discerning chemist's choice.
At a Glance: Key Performance Characteristics
The fundamental difference between these three protecting groups lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one in the presence of the others.
| Protecting Group | Structure (p-nosyl) | Typical Protection Reagent | Deprotection Condition | Key Advantages | Common Limitations |
| Nosyl (Ns) | p-Nitrobenzenesulfonyl chloride (NsCl) | Mildly nucleophilic (e.g., thiophenol, K₂CO₃) | Orthogonal to acid- and hydrogenolysis-labile groups; mild deprotection. | Sensitive to some reducing agents and organometallics. | |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Acidic (e.g., TFA, HCl) | Stable to a wide range of non-acidic conditions; widely used. | Labile to strong acids, limiting its use with acid-sensitive substrates. | |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Hydrogenolysis (e.g., H₂, Pd/C) | Stable to acidic and basic conditions; orthogonal to Boc. | Incompatible with functional groups sensitive to reduction (e.g., alkenes, alkynes, some sulfur-containing residues). |
The Decisive Advantage of Orthogonality: The Nosyl Group in Action
The primary advantage of the nosyl group is its unique deprotection pathway, which proceeds via nucleophilic aromatic substitution. This allows for its removal under conditions that leave both acid-labile (like Boc) and hydrogenolysis-labile (like Cbz) groups intact, a crucial feature in the synthesis of complex molecules with multiple functional groups.
A compelling example of this strategic advantage is demonstrated in the total synthesis of ustiloxin natural products. In this synthesis, the nosyl group was selectively cleaved using benzenethiol to unmask a key amine for subsequent coupling with a Boc-protected amino acid. This transformation was achieved without affecting the Boc group or other sensitive functionalities that would not have survived the conditions required for Cbz removal.[1] This highlights the nosyl group's role as a linchpin in enabling a convergent and efficient synthetic route that would have been significantly more challenging with only Boc and Cbz in the toolkit.
Quantitative Stability: A Head-to-Head Comparison
| Condition | Nosyl (Ns) | Boc | Cbz |
| Strong Acid (e.g., TFA, HCl) | Stable | Labile | Generally Stable (can be cleaved under harsh conditions) |
| Strong Base (e.g., NaOH, LiHMDS) | Generally Stable | Stable | Stable |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Nitro group is reducible | Stable | Labile |
| Nucleophiles (e.g., Thiolates) | Labile | Stable | Stable |
| Organometallics (e.g., Grignard reagents) | Potentially reactive at the nitro group | Stable | Stable |
| Mild Reducing Agents (e.g., NaBH₄) | Nitro group may be sensitive | Stable | Stable |
Experimental Protocols
N-Nosylation of a Primary Amine
General Procedure:
To a solution of the primary amine (1.0 equiv) and pyridine (1.5 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, is added p-nitrobenzenesulfonyl chloride (1.1 equiv) portion-wise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the reaction is complete as monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Deprotection of a Nosyl-Protected Amine
General Procedure: [2]
To a solution of the N-nosyl amine (1.0 equiv) in a solvent such as acetonitrile or DMF, is added potassium carbonate (2.5 equiv) and thiophenol (2.5 equiv). The mixture is stirred at room temperature for 1-3 hours, or until the reaction is complete by TLC analysis. The reaction mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography to afford the free amine.[2]
Visualizing the Synthetic Strategy
The choice of a protecting group is a critical decision in the planning of a synthetic route. The following diagrams illustrate the logical workflow for selecting between Ns, Boc, and Cbz, as well as the fundamental protection and deprotection pathways.
Caption: A decision-making workflow for selecting an amine protecting group.
Caption: Protection and deprotection pathways for Ns, Boc, and Cbz groups.
Conclusion
While Boc and Cbz remain indispensable tools in the synthetic chemist's repertoire, the nosyl protecting group offers a powerful solution for specific challenges, particularly in complex syntheses requiring a high degree of orthogonality. Its mild deprotection conditions, which are orthogonal to both acid- and hydrogenolysis-labile protecting groups, can unlock synthetic routes that would otherwise be fraught with difficulty. By understanding the distinct advantages and limitations of each of these protecting groups, researchers can make more informed decisions, leading to more efficient and successful syntheses of complex molecules that drive innovation in science and medicine.
References
A Comparative Analysis of Piperidine and 4-Methylpiperidine for Fmoc Deprotection in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Fmoc Deprotection Reagents
The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in solid-phase peptide synthesis (SPPS). Piperidine has long been the conventional reagent for this purpose. However, its status as a controlled substance and potential to induce side reactions has prompted the investigation of viable alternatives.[1][2] This guide provides a comprehensive comparison between piperidine and 4-methylpiperidine for Fmoc deprotection, supported by experimental data to inform reagent selection in peptide synthesis workflows.
Performance Comparison: Efficacy and Kinetics
Multiple studies have demonstrated that 4-methylpiperidine is a highly effective alternative to piperidine for Fmoc deprotection, exhibiting comparable, and in some cases, superior performance. Research indicates that 4-methylpiperidine can be used interchangeably with piperidine without significant alterations to established protocols.[3][4]
Kinetic studies monitoring the release of the dibenzofulvene (DBF) adduct upon Fmoc removal have shown that 4-methylpiperidine has an efficiency identical to that of piperidine.[1] One study even suggests a reaction rate order of: 4-methylpiperidine > 3-methylpiperidine > 2-methylpiperidine, positioning 4-methylpiperidine as a potentially faster deprotection agent.[2][5] This efficiency is crucial for ensuring complete deprotection and preventing the formation of deletion peptides.[3]
Impact on Peptide Yield and Purity
A key consideration for any reagent in SPPS is its impact on the final yield and purity of the synthesized peptide. Comparative studies have shown that the use of 4-methylpiperidine results in crude peptide yields and purities that are similar to those obtained with piperidine.
One study synthesizing the peptide RRWQWRMKKLG found that using 20% 4-methylpiperidine in DMF yielded 70% (74 mg), while 20% piperidine in DMF yielded 71% (75 mg), indicating no significant difference in synthesis yield.[5] Another comprehensive study comparing piperidine, 4-methylpiperidine, and piperazine for the synthesis of four different peptide sequences found that all three reagents behaved similarly in terms of crude product yield and purity.[3][4]
Table 1: Comparison of Crude Product Yield and Purity
| Deprotection Reagent | Peptide Sequence | Crude Yield (%) | Purity (%) | Peptide-Specific Yield (%) |
| 4-Methylpiperidine | NBC112 | 65 | 68 | 44 |
| Piperidine | NBC112 | 62 | 68 | 42 |
| 4-Methylpiperidine | NBC155 | 75 | 70 | 53 |
| Piperidine | NBC155 | 72 | 70 | 50 |
| 4-Methylpiperidine | NBC759 | 80 | 75 | 60 |
| Piperidine | NBC759 | 78 | 75 | 59 |
| 4-Methylpiperidine | NBC1951 | 60 | 65 | 39 |
| Piperidine | NBC1951 | 63 | 65 | 41 |
Data adapted from a comparative study on microwave-assisted peptide synthesis.[3][4]
The Underlying Chemistry: Mechanism of Fmoc Deprotection
The removal of the Fmoc group by both piperidine and 4-methylpiperidine proceeds through a two-step β-elimination mechanism.[3][6]
-
Proton Abstraction: The secondary amine acts as a base to abstract the acidic proton from the C9 carbon of the fluorenyl ring.[6]
-
β-Elimination: This abstraction initiates an elimination reaction, leading to the formation of the unstable dibenzofulvene (DBF) intermediate and the release of the free N-terminal amine of the peptide.[6]
-
DBF Adduct Formation: Excess secondary amine in the reaction mixture traps the electrophilic DBF, forming a stable adduct. This prevents the DBF from reacting with the newly liberated peptide amine, which would result in chain termination.[6][7]
The formation of the DBF adduct is also advantageous for monitoring the progress of the deprotection reaction, as it has a strong UV absorbance around 301 nm.[6]
Caption: Mechanism of Fmoc deprotection by a secondary amine base.
Experimental Protocols
The following are standard protocols for Fmoc deprotection in solid-phase peptide synthesis using either piperidine or 4-methylpiperidine.
Standard Fmoc Deprotection Protocol
This protocol is suitable for most routine SPPS applications.
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[2][6]
-
Deprotection: Add a 20% (v/v) solution of piperidine or 4-methylpiperidine in DMF to the resin. Use approximately 10 mL of solution per gram of resin.[6][8]
-
Agitation: Gently agitate the mixture at room temperature for 5-10 minutes. For sterically hindered amino acids or long peptide sequences, a second deprotection step of 5-10 minutes may be necessary.[2]
-
Draining: Drain the deprotection solution from the reaction vessel.[2]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual deprotection reagent and the dibenzofulvene adduct.[2][6]
Kinetic Monitoring of Fmoc Deprotection
This protocol allows for the determination of the deprotection half-life by monitoring the formation of the DBF adduct.
-
Sample Preparation: Place 1 mg of Fmoc-amino acid-loaded resin into a quartz cuvette.[1]
-
Reagent Addition: Add 1 mL of the deprotection solution (e.g., 20% piperidine or 4-methylpiperidine in DMF) to the cuvette.[1]
-
Measurement: Shake the cuvette intermittently and measure the UV absorbance of the solution at 301 nm at regular time intervals (e.g., every 2 minutes).[1] The increase in absorbance corresponds to the formation of the DBF adduct, allowing for the calculation of the reaction rate.
Caption: General workflow for the Fmoc deprotection step in SPPS.
Conclusion
The available evidence strongly supports the use of 4-methylpiperidine as a reliable and efficient substitute for piperidine in Fmoc deprotection for solid-phase peptide synthesis.[1][4][5] It offers comparable performance in terms of reaction kinetics, peptide yield, and purity, without the regulatory burdens associated with piperidine.[1] For research, discovery, and manufacturing environments seeking to move away from controlled substances without compromising synthesis quality, 4-methylpiperidine presents a well-validated and practical alternative.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. peptide.com [peptide.com]
Shifting Gears in Peptide Synthesis: A Guide to Greener Alternatives for Fmoc Deprotection
For researchers, scientists, and drug development professionals seeking to enhance the sustainability of their peptide synthesis workflows, this guide offers a comprehensive evaluation of greener alternatives to the traditionally used reagent, piperidine, for fluorenylmethyloxycarbonyl (Fmoc) deprotection. This comparison is based on experimental data to provide an objective assessment of performance, safety, and environmental impact.
Piperidine, a staple in solid-phase peptide synthesis (SPPS) for the removal of the Fmoc protecting group, has come under increasing scrutiny due to its hazardous nature, regulatory restrictions, and environmental concerns.[1][2] It is classified as a toxic and flammable substance, posing risks to both laboratory personnel and the environment.[2][3][4][5] This has spurred the search for safer, more sustainable alternatives that do not compromise the efficiency and quality of peptide synthesis.
This guide explores several promising greener alternatives, including 4-methylpiperidine (4-MP), piperazine (PZ), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN), and 3-(diethylamino)propylamine (DEAPA). We will delve into their performance metrics, provide detailed experimental protocols, and present a comparative analysis to aid in the selection of the most suitable reagent for your specific needs.
Performance Comparison of Piperidine Alternatives
The ideal alternative to piperidine should exhibit comparable or superior deprotection efficiency, minimal side reactions, and a favorable safety and environmental profile. The following table summarizes the key performance indicators of various alternatives based on published experimental data.
| Reagent | Concentration & Solvent | Deprotection Time | Efficacy & Purity | Key Advantages | Potential Disadvantages |
| Piperidine (PP) | 20% in DMF | 5-20 min | High | Well-established, effective | Toxic, flammable, regulated, can cause side reactions[2][3][4][6] |
| 4-Methylpiperidine (4-MP) | 20% in DMF | 5-20 min | Equivalent to piperidine, high purity[6][7][8] | Not a controlled substance, less hazardous waste, comparable performance to piperidine[7][8] | Similar basicity to piperidine, may not mitigate all side reactions |
| Piperazine (PZ) | 10% w/v in 9:1 DMF/ethanol | Slower than piperidine | Good purity, can suppress aspartimide formation[6][9] | Weaker base, reduces certain side reactions | Lower solubility, may require co-solvents[6] |
| DBU/Piperazine | 2% DBU / 5% Piperazine in NMP | < 1 min | Rapid and efficient, reduces deletion sequences[9][10] | Very fast deprotection | Strong basicity of DBU may increase risk of aspartimide formation if not controlled[9][11] |
| DBN | 2% in Anisole/NOP | ~2 min | High efficiency at low concentrations, minimizes racemization[1] | High GSK Greenness score, effective in green solvents[1] | High density may be a consideration for large-scale handling[1] |
| DEAPA | Various concentrations in NOP or NOP/DMC | Variable | Minimizes diastereoisomers and aspartimide-containing derivatives[12][13] | Viable alternative with reduced side products[12] | Performance can be solvent-dependent[13] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing the performance of different deprotection reagents. Below are representative experimental protocols for Fmoc deprotection using piperidine and some of its greener alternatives.
Standard Fmoc Deprotection Protocol with Piperidine
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.[14]
-
Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitation: Agitate the mixture at room temperature for 5-10 minutes. For hindered amino acids or during the synthesis of long peptides, a second deprotection step of 5-10 minutes may be required.[14]
-
Draining: Drain the deprotection solution from the reaction vessel.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[9]
Fmoc Deprotection Protocol with 4-Methylpiperidine
The protocol is identical to the standard piperidine protocol, with 20% (v/v) 4-methylpiperidine in DMF used as the deprotection solution.[14]
Fmoc Deprotection Protocol with DBU/Piperazine
-
Reagent Preparation: Prepare a deprotection solution of 2% (v/v) 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) piperazine in N-methyl-2-pyrrolidone (NMP).[9]
-
Resin Swelling: Swell the peptide-resin in NMP for 30 minutes.[9]
-
Deprotection: Drain the solvent and add the DBU/piperazine deprotection solution to the resin.
-
Reaction: Gently agitate the resin for a short duration (e.g., 2 x 1 minute).
-
Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (3-5 times).[9]
Fmoc Deprotection Protocol with DBN
-
Resin Swelling: Swell the Rink Amide-PS resin in the chosen green solvent (e.g., Anisole/N-octyl-2-pyrrolidone (NOP) mixture).[1]
-
Deprotection: Add a 2% DBN solution in the same green solvent to the resin.[1]
-
Reaction: Agitate the mixture for approximately 15 minutes.[1]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with the green solvent.[1]
Visualizing the Workflow and Evaluation
To better understand the context of Fmoc deprotection and the criteria for evaluating greener alternatives, the following diagrams illustrate the key processes and logical relationships.
Conclusion
The transition away from piperidine in Fmoc deprotection is a critical step towards greener and safer peptide synthesis. Several viable alternatives are now available, each with its own set of advantages and considerations. 4-Methylpiperidine stands out as a direct, non-regulated replacement with equivalent performance to piperidine.[7][15] For syntheses prone to certain side reactions, weaker bases like piperazine or optimized reagents like DEAPA may offer significant benefits.[6][12] Furthermore, highly efficient and fast-acting formulations such as DBU/piperazine and the environmentally friendly DBN present compelling options for accelerating synthesis while minimizing environmental impact.[1][10]
The choice of the optimal deprotection reagent will ultimately depend on the specific requirements of the peptide sequence, the scale of the synthesis, and the green chemistry goals of the laboratory. By carefully considering the experimental data and protocols presented in this guide, researchers can make informed decisions to implement more sustainable practices in their peptide synthesis workflows.
References
- 1. tandfonline.com [tandfonline.com]
- 2. nj.gov [nj.gov]
- 3. carlroth.com [carlroth.com]
- 4. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. chemos.de [chemos.de]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. benchchem.com [benchchem.com]
- 10. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. peptide.com [peptide.com]
- 12. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
